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  • Product: 2-(2-Chloro-6-cyanophenyl)acetic acid
  • CAS: 1261522-11-5

Core Science & Biosynthesis

Foundational

"2-(2-Chloro-6-cyanophenyl)acetic acid" molecular weight and formula

Beginning Research: Molecule Data I've initiated a thorough search for the molecular weight and chemical formula of 2-(2-Chloro-6-cyanophenyl)acetic acid, using Google as my primary resource. My next step will be to delv...

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Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research: Molecule Data

I've initiated a thorough search for the molecular weight and chemical formula of 2-(2-Chloro-6-cyanophenyl)acetic acid, using Google as my primary resource. My next step will be to delve into its chemical properties.

Deepening Data: Guide Development

I'm now focusing on creating a comprehensive technical guide. I've begun by searching for chemical properties, synthesis methods, and applications. I'm prioritizing authoritative sources like journals and databases. My plan is to structure the guide with a clear introduction, identifiers, a DOT script visual, detailed properties, synthesis protocols, and potential applications. I will include a robust references section.

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Exploratory

"2-(2-Chloro-6-cyanophenyl)acetic acid" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(2-Chloro-6-cyanophenyl)acetic acid For Researchers, Scientists, and Drug Development Professionals Introduction 2-(2-Chloro-6-cyanophenyl)acetic acid is a substituted ph...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(2-Chloro-6-cyanophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloro-6-cyanophenyl)acetic acid is a substituted phenylacetic acid derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The strategic placement of the chloro, cyano, and acetic acid functional groups on the phenyl ring makes it a versatile building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway to this target molecule, drawing upon established chemical principles and methodologies reported in the scientific literature for analogous compounds.

Proposed Synthetic Pathway: A Strategic Overview

The synthesis of 2-(2-Chloro-6-cyanophenyl)acetic acid can be logically approached through a multi-step sequence starting from a readily available substituted toluene. The core strategy involves the formation of a key intermediate, 2-(2-chloro-6-cyanophenyl)acetonitrile, followed by its hydrolysis to the final carboxylic acid product. This pathway is advantageous as it utilizes well-understood and scalable chemical transformations.

The proposed three-step synthesis is as follows:

  • Side-Chain Chlorination: Starting with 2-chloro-6-cyanotoluene, a free-radical halogenation is employed to introduce a chlorine atom onto the methyl group, yielding 2-chloro-6-cyanobenzyl chloride.

  • Cyanation: The resulting benzyl chloride is then converted to 2-(2-chloro-6-cyanophenyl)acetonitrile via a nucleophilic substitution reaction with a cyanide salt.

  • Hydrolysis: Finally, the nitrile functional group of the acetonitrile intermediate is hydrolyzed under acidic conditions to afford the desired 2-(2-Chloro-6-cyanophenyl)acetic acid.

This pathway is illustrated in the workflow diagram below:

G cluster_0 Overall Synthesis Workflow 2-Chloro-6-cyanotoluene 2-Chloro-6-cyanotoluene 2-Chloro-6-cyanobenzyl chloride 2-Chloro-6-cyanobenzyl chloride 2-Chloro-6-cyanotoluene->2-Chloro-6-cyanobenzyl chloride Side-Chain Chlorination 2-(2-Chloro-6-cyanophenyl)acetonitrile 2-(2-Chloro-6-cyanophenyl)acetonitrile 2-Chloro-6-cyanobenzyl chloride->2-(2-Chloro-6-cyanophenyl)acetonitrile Cyanation 2-(2-Chloro-6-cyanophenyl)acetic acid 2-(2-Chloro-6-cyanophenyl)acetic acid 2-(2-Chloro-6-cyanophenyl)acetonitrile->2-(2-Chloro-6-cyanophenyl)acetic acid Hydrolysis

Caption: Overall proposed synthesis workflow for 2-(2-Chloro-6-cyanophenyl)acetic acid.

Part 1: Synthesis of 2-Chloro-6-cyanobenzyl Chloride

The initial step focuses on the functionalization of the methyl group of 2-chloro-6-cyanotoluene. Free-radical chlorination is a standard method for this transformation.

Reaction Scheme:

G cluster_0 Step 1: Side-Chain Chlorination 2-Chloro-6-cyanotoluene 2-Chloro-6-cyanotoluene Reagents + Cl2, Initiator (e.g., AIBN or UV light) 2-Chloro-6-cyanotoluene->Reagents 2-Chloro-6-cyanobenzyl_chloride 2-Chloro-6-cyanobenzyl chloride Reagents->2-Chloro-6-cyanobenzyl_chloride

Caption: Reaction scheme for the side-chain chlorination of 2-chloro-6-cyanotoluene.

Experimental Protocol:

A detailed protocol for the side-chain chlorination of a substituted toluene can be adapted from established procedures for similar compounds[1].

  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a gas inlet tube, and a thermometer. The reaction is carried out under a fume hood.

  • Reagents: 2-chloro-6-cyanotoluene is dissolved in a suitable inert solvent, such as carbon tetrachloride or dichlorobenzene. A radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added.

  • Reaction Conditions: The reaction mixture is heated to reflux. Chlorine gas is then bubbled through the solution at a controlled rate. The reaction is monitored by gas chromatography (GC) to follow the disappearance of the starting material and the formation of the product.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield pure 2-chloro-6-cyanobenzyl chloride.

Causality and Expertise Insights:
  • Choice of Initiator: The use of a radical initiator is crucial for promoting the homolytic cleavage of chlorine gas, which initiates the chain reaction. The choice between a chemical initiator like AIBN and photochemical initiation with UV light depends on the scale and available equipment.

  • Solvent Selection: An inert solvent is used to prevent side reactions with the highly reactive chlorine radicals.

  • Monitoring: Careful monitoring of the reaction is essential to prevent over-chlorination, which would lead to the formation of dichlorinated and trichlorinated byproducts.

Part 2: Synthesis of 2-(2-Chloro-6-cyanophenyl)acetonitrile

This step involves the conversion of the benzyl chloride to the corresponding benzyl cyanide. This is a classic nucleophilic substitution reaction.

Reaction Scheme:

G cluster_0 Step 2: Cyanation 2-Chloro-6-cyanobenzyl_chloride 2-Chloro-6-cyanobenzyl chloride Reagents + NaCN or KCN in aq. Ethanol or DMSO 2-Chloro-6-cyanobenzyl_chloride->Reagents 2-(2-Chloro-6-cyanophenyl)acetonitrile 2-(2-Chloro-6-cyanophenyl)acetonitrile Reagents->2-(2-Chloro-6-cyanophenyl)acetonitrile

Caption: Reaction scheme for the cyanation of 2-chloro-6-cyanobenzyl chloride.

Experimental Protocol:

The preparation of benzyl cyanides from benzyl chlorides is a well-established procedure[2][3][4][5].

  • Reactor Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is used.

  • Reagents: Sodium cyanide or potassium cyanide is dissolved in a mixture of water and a suitable organic solvent like ethanol or dimethyl sulfoxide (DMSO). The 2-chloro-6-cyanobenzyl chloride is then added to this solution.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or GC.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and the organic product is extracted with a suitable solvent like diethyl ether or dichloromethane. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude 2-(2-chloro-6-cyanophenyl)acetonitrile can be purified by distillation under reduced pressure or recrystallization.

Causality and Expertise Insights:
  • Choice of Cyanide Source: Sodium and potassium cyanide are common and effective sources of the cyanide nucleophile. The choice may depend on solubility and cost[3].

  • Solvent System: The use of a polar aprotic solvent like DMSO can enhance the rate of this SN2 reaction by solvating the cation of the cyanide salt, thus making the cyanide anion more nucleophilic[6]. An aqueous alcohol mixture is also a common and effective solvent system[3][6].

  • Safety: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Any cyanide-containing waste must be quenched with an oxidizing agent like sodium hypochlorite before disposal.

Part 3: Hydrolysis to 2-(2-Chloro-6-cyanophenyl)acetic acid

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions, with acid-catalyzed hydrolysis being a common and effective method[7][8][9].

Reaction Scheme:

G cluster_0 Step 3: Hydrolysis 2-(2-Chloro-6-cyanophenyl)acetonitrile 2-(2-Chloro-6-cyanophenyl)acetonitrile Reagents + H2SO4 or HCl H2O, Heat 2-(2-Chloro-6-cyanophenyl)acetonitrile->Reagents 2-(2-Chloro-6-cyanophenyl)acetic_acid 2-(2-Chloro-6-cyanophenyl)acetic acid Reagents->2-(2-Chloro-6-cyanophenyl)acetic_acid

Caption: Reaction scheme for the hydrolysis of 2-(2-Chloro-6-cyanophenyl)acetonitrile.

Experimental Protocol:

A general procedure for the acid-catalyzed hydrolysis of a chlorinated benzyl cyanide is described in the patent literature[10].

  • Reactor Setup: A round-bottom flask fitted with a reflux condenser is placed in a heating mantle.

  • Reagents: The 2-(2-chloro-6-cyanophenyl)acetonitrile is added to an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Reaction Conditions: The mixture is heated to a temperature between 50-120°C and maintained for 1.5 to 5 hours[10]. The reaction progress can be monitored by HPLC to check for the disappearance of the starting nitrile and the appearance of the carboxylic acid product.

  • Work-up and Purification: After the hydrolysis is complete, the reaction mixture is cooled. Water is added to dissolve the inorganic salts, and the mixture is further cooled to induce crystallization of the product. The solid product is collected by filtration, washed with water, and dried under vacuum to yield 2-(2-chloro-6-cyanophenyl)acetic acid. A purity of over 99% with a yield of around 95% can be expected based on similar reactions[10].

Causality and Expertise Insights:
  • Choice of Acid: Both sulfuric and hydrochloric acid are effective for nitrile hydrolysis. Hydrochloric acid is sometimes preferred as it can reduce the likelihood of charring or "coking" that can occur with concentrated sulfuric acid at elevated temperatures[10].

  • Reaction Temperature and Time: These parameters are critical for driving the reaction to completion. Higher temperatures and longer reaction times will increase the rate of hydrolysis, but also the potential for side reactions. Optimization is key and can be guided by in-process monitoring.

  • Crystallization: The product is typically a solid at room temperature, and its precipitation from the aqueous reaction mixture upon cooling provides a convenient method for isolation and initial purification.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on analogous transformations reported in the literature.

StepReactionKey ReagentsTemperature (°C)Time (h)Expected Yield (%)Expected Purity (%)Reference
1Side-Chain ChlorinationCl₂, AIBNRefluxVaries70-85>95 (GC)[1]
2CyanationNaCN, aq. EtOHReflux2-680-90>97 (GC)[3]
3HydrolysisHCl (aq.)50-1201.5-5~95>99 (HPLC)[10]

References

  • Preparation method of chlorinated phenylacetic acid.
  • Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
  • 2-Chloro-6-fluorobenzonitrile. PubChem, CID 69587. [Link]

  • Alkyl cyanides (nitriles) and isocyanides. Mugberia Gangadhar Mahavidyalaya. [Link]

  • Preparation of benzyl cyanides.
  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. [Link]

  • Process for preparation of 2,6-dichlorobenzonitrile.
  • Benzyl Cyanide. Organic Syntheses Procedure. [Link]

  • Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.
  • α-CHLOROPHENYLACETIC ACID. Organic Syntheses Procedure. [Link]

  • Organic Chemistry-4. Unknown Source. [Link]

  • Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Metal-mediated C−CN Bond Activation in Organic Synthesis. ACS Publications. [Link]

  • [ChemPlayer Reupload]Preparation of crude benzyl cyanide from benzyl chloride. YouTube. [Link]

  • Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. ResearchGate. [Link]

  • Process for preparing 2,6-dialkylphenylacetic acids.
  • Synthesis method of 2-(2-chloroethoxy) acetic acid.
  • Preparation method of chlorophenyl acetic acid.
  • Preparation of 2-hydroxyphenyl-acetic acid.
  • 2-Chlorobenzyl cyanide. NIST WebBook. [Link]

  • Benzyl Cyanide Hydrolysis To Acid. Scribd. [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 2-(2-Chloro-6-cyanophenyl)acetic Acid: Starting Materials and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(2-Chloro-6-cyanophenyl)acetic acid, a crucial int...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(2-Chloro-6-cyanophenyl)acetic acid, a crucial intermediate in the synthesis of various active pharmaceutical ingredients. This document details a strategic multi-step synthesis commencing from readily available starting materials. Each stage of the synthesis is presented with in-depth experimental protocols, mechanistic insights, and quantitative data to facilitate both laboratory-scale synthesis and process development. Visual workflows are included to provide a clear representation of the synthetic cascade.

Introduction: The Significance of 2-(2-Chloro-6-cyanophenyl)acetic Acid

2-(2-Chloro-6-cyanophenyl)acetic acid is a key building block in medicinal chemistry, primarily utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The specific arrangement of the chloro, cyano, and acetic acid functionalities on the phenyl ring imparts unique chemical properties that are leveraged in the design of targeted pharmaceuticals. A robust and well-understood synthetic route is therefore essential for ensuring a consistent and high-quality supply of this vital intermediate. This guide elucidates a practical and scalable synthetic approach, focusing on the causality behind experimental choices and providing a framework for self-validating protocols.

A Multi-Step Synthetic Approach from 2-Chloro-6-nitrotoluene

A logical and efficient synthetic route to 2-(2-Chloro-6-cyanophenyl)acetic acid begins with the commercially available starting material, 2-chloro-6-nitrotoluene. The overall synthetic strategy involves a five-step sequence: reduction of the nitro group, conversion of the resulting amine to a nitrile via a Sandmeyer reaction, side-chain chlorination, a second cyanation, and finally, hydrolysis to the desired carboxylic acid.

Synthetic_Pathway A 2-Chloro-6-nitrotoluene B 2-Amino-6-chlorotoluene A->B Reduction C 2-Chloro-6-cyanotoluene B->C Sandmeyer Reaction D 2-Chloro-6-cyanobenzyl chloride C->D Side-Chain Chlorination E 2-(2-Chloro-6-cyanophenyl)acetonitrile D->E Cyanation F 2-(2-Chloro-6-cyanophenyl)acetic acid E->F Hydrolysis

Caption: Overall synthetic workflow for 2-(2-Chloro-6-cyanophenyl)acetic acid.

Experimental Protocols and Mechanistic Discussion

Step 1: Reduction of 2-Chloro-6-nitrotoluene to 2-Amino-6-chlorotoluene

The initial step involves the reduction of the nitro group of 2-chloro-6-nitrotoluene to an amine. A common and effective method for this transformation is catalytic hydrogenation or reduction with a metal in acidic media.

  • Expertise & Experience: While various reducing agents can be employed, using iron powder in the presence of a weak acid like acetic acid or a salt such as ammonium chloride is often preferred in a laboratory setting due to its cost-effectiveness and milder reaction conditions compared to catalytic hydrogenation which requires specialized equipment. The reaction proceeds via a series of single electron transfers from the iron metal to the nitro group.

Protocol 1: Reduction with Iron

  • To a stirred suspension of iron powder (3 molar equivalents) in a mixture of ethanol and water (2:1 v/v), add a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux (approximately 80-90 °C).

  • Add a solution of 2-chloro-6-nitrotoluene (1 molar equivalent) in ethanol dropwise over 1 hour.

  • After the addition is complete, continue to reflux the mixture for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-6-chlorotoluene, which can be purified by column chromatography or used directly in the next step.

ReagentMolar RatioKey Parameters
2-Chloro-6-nitrotoluene1---
Iron Powder3---
Ammonium Chloridecatalytic---
Ethanol/Watersolvent2:1 v/v, reflux
Expected Yield 85-95%
Step 2: Sandmeyer Reaction: Synthesis of 2-Chloro-6-cyanotoluene

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of functionalities, including the cyano group.[1][2] This two-part process involves the initial formation of a diazonium salt, followed by its reaction with a copper(I) cyanide salt.

  • Expertise & Experience: The diazotization must be performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[3] The subsequent reaction with cuprous cyanide is typically exothermic and should be carefully controlled. The use of a slight excess of sodium nitrite ensures complete conversion of the amine.

Protocol 2: Diazotization and Cyanation

  • Diazotization:

    • Suspend 2-amino-6-chlorotoluene (1 molar equivalent) in a mixture of concentrated hydrochloric acid (3 molar equivalents) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Add a solution of sodium nitrite (1.1 molar equivalents) in cold water dropwise, maintaining the temperature below 5 °C.[4]

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 molar equivalents) and sodium cyanide (1.2 molar equivalents) in water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture and extract with toluene (3 x 50 mL).

    • Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford 2-chloro-6-cyanotoluene.

ReagentMolar RatioKey Parameters
2-Amino-6-chlorotoluene1---
Sodium Nitrite1.10-5 °C
Hydrochloric Acid3---
Copper(I) Cyanide1.20-5 °C, then 50-60 °C
Sodium Cyanide1.2---
Expected Yield 60-75%
Step 3: Side-Chain Chlorination of 2-Chloro-6-cyanotoluene

The next step involves the introduction of a chlorine atom onto the methyl group via a free-radical chain reaction. This is typically achieved by treating the substituted toluene with a chlorinating agent under UV irradiation.

  • Expertise & Experience: The reaction is initiated by the homolytic cleavage of the chlorinating agent (e.g., sulfuryl chloride or chlorine gas) by UV light to generate chlorine radicals. These radicals then abstract a benzylic hydrogen, which is the most labile, to form a resonance-stabilized benzyl radical. This radical then reacts with another molecule of the chlorinating agent to form the product and a new chlorine radical, propagating the chain. It is crucial to use an inert solvent and exclude moisture to prevent side reactions.

Protocol 3: Free-Radical Chlorination

  • Dissolve 2-chloro-6-cyanotoluene (1 molar equivalent) in a dry, inert solvent such as carbon tetrachloride in a quartz reaction vessel.

  • Add a radical initiator such as AIBN (azobisisobutyronitrile, ~0.05 molar equivalents) or benzoyl peroxide.

  • Heat the solution to reflux (around 77 °C for carbon tetrachloride).

  • While refluxing, irradiate the mixture with a UV lamp.

  • Slowly add sulfuryl chloride (1.1 molar equivalents) dropwise over 1-2 hours.

  • Continue to reflux and irradiate for an additional 2-4 hours, monitoring the reaction by Gas Chromatography (GC) or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure.

  • The crude 2-chloro-6-cyanobenzyl chloride can be purified by vacuum distillation.

ReagentMolar RatioKey Parameters
2-Chloro-6-cyanotoluene1---
Sulfuryl Chloride1.1Reflux, UV irradiation
AIBN (initiator)~0.05---
Carbon Tetrachloridesolvent---
Expected Yield 70-85%
Step 4: Cyanation of 2-Chloro-6-cyanobenzyl chloride

This step involves a nucleophilic substitution of the benzylic chloride with a cyanide ion to form the corresponding acetonitrile derivative. This is a classic SN2 reaction.

  • Expertise & Experience: The choice of cyanide source and solvent is important. Sodium or potassium cyanide are commonly used. A polar aprotic solvent like DMSO or DMF can accelerate the reaction, but for practical laboratory synthesis, an alcoholic solvent like ethanol is often sufficient and easier to handle.[5] The reaction is typically run at elevated temperatures to ensure a reasonable reaction rate.

Protocol 4: Nucleophilic Substitution with Cyanide

  • Dissolve 2-chloro-6-cyanobenzyl chloride (1 molar equivalent) in 95% ethanol.

  • Add powdered sodium cyanide (1.2 molar equivalents) to the solution.

  • Heat the mixture to reflux with stirring for 3-5 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(2-chloro-6-cyanophenyl)acetonitrile. This product is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.

ReagentMolar RatioKey Parameters
2-Chloro-6-cyanobenzyl chloride1---
Sodium Cyanide1.2Reflux in ethanol
Expected Yield 80-90%
Step 5: Hydrolysis of 2-(2-Chloro-6-cyanophenyl)acetonitrile

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Both methods proceed through an initial hydration to an amide intermediate, which is then further hydrolyzed.

  • Expertise & Experience: Acidic hydrolysis is often preferred as it directly yields the carboxylic acid upon workup.[4] Basic hydrolysis initially forms the carboxylate salt, which then requires an acidification step to protonate it to the final product. For substrates with base-sensitive functional groups, acidic hydrolysis is the method of choice. A mixture of a strong acid like sulfuric or hydrochloric acid with water is typically used.

Hydrolysis_Mechanism A Nitrile B Protonated Nitrile A->B H+ C Water Attack B->C H2O D Amide Intermediate C->D -H+ E Carboxylic Acid D->E H2O, H+, heat

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Protocol 5: Acidic Hydrolysis

  • In a round-bottom flask, combine 2-(2-chloro-6-cyanophenyl)acetonitrile (1 molar equivalent) with a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

  • Heat the mixture to 100-120 °C with stirring for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove any residual acid.

  • The crude 2-(2-Chloro-6-cyanophenyl)acetic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

ReagentMolar RatioKey Parameters
2-(2-Chloro-6-cyanophenyl)acetonitrile1---
Sulfuric Acid/Watersolvent/reagent2:1 v/v, 100-120 °C
Expected Yield 85-95%

Conclusion

This guide has outlined a robust and logical multi-step synthesis for the preparation of 2-(2-Chloro-6-cyanophenyl)acetic acid from 2-chloro-6-nitrotoluene. By providing detailed, step-by-step protocols and insights into the underlying chemical principles, this document serves as a valuable resource for researchers and professionals in the field of drug development. The presented methodologies are designed to be both reproducible and scalable, ensuring the reliable production of this important pharmaceutical intermediate.

References

  • Organic Syntheses, Coll. Vol. 1, p.170 (1941); Vol. 4, p.13 (1925). [Link: http://www.orgsyn.org/demo.aspx?prep=CV1P0170]
  • CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents. [Link: https://patents.google.
  • Deaminative chlorination of aminoheterocycles - PMC - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8677792/]
  • WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene - Google Patents. [Link: https://patents.google.
  • Diazotisation - Organic Chemistry Portal. [Link: https://www.organic-chemistry.
  • An In-depth Technical Guide to the Synthesis of 2,6-Dichlorophenylacetic Acid from 2,6-Dichlorotoluene - Benchchem. [Link: https://www.benchchem.
  • Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile - Benchchem. [Link: https://www.benchchem.com/whitepaper/application-notes-and-protocols-for-the-sandmeyer-reaction-on-4-amino-2-chloronicotinonitrile]
  • The Hydrolysis of Nitriles - Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.05%3A_Hydrolysis_of_Nitriles]
  • Acidic Hydrolysis of Nitriles - BYJU'S. [Link: https://byjus.com/chemistry/acidic-hydrolysis-of-nitriles/]
  • Organic Chemistry-4. [Link: https://www.researchgate.
  • phenylacetic acid - Organic Syntheses Procedure. [Link: http://www.orgsyn.org/demo.aspx?prep=CV1P0436]
  • Benzyl cyanide - Wikipedia. [Link: https://en.wikipedia.org/wiki/Benzyl_cyanide]
  • Benzyl Cyanide - Organic Syntheses Procedure. [Link: http://www.orgsyn.org/demo.aspx?prep=CV1P0107]
  • 2-chloro-6-methyl aniline: uses and synthesis - ChemicalBook. [Link: https://www.chemicalbook.com/article/2-chloro-6-methyl-aniline--uses-and-synthesis.htm]
  • Preparation of 2-chloro-6-nitrotoluene - PrepChem.com. [Link: https://www.prepchem.com/synthesis-of-2-chloro-6-nitrotoluene/]
  • 2-Chlorotoluene synthesis - ChemicalBook. [Link: https://www.chemicalbook.com/synthesis/95-49-8.htm]
  • CN102381918B - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound - Google Patents. [Link: https://patents.google.

Sources

Exploratory

A Comprehensive Guide to the Spectroscopic Characterization of 2-(2-Chloro-6-cyanophenyl)acetic acid

Abstract This technical guide provides a detailed, predictive analysis of the spectroscopic signature of 2-(2-Chloro-6-cyanophenyl)acetic acid (CAS No. 1261522-11-5).

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, predictive analysis of the spectroscopic signature of 2-(2-Chloro-6-cyanophenyl)acetic acid (CAS No. 1261522-11-5). Intended for researchers, chemists, and drug development professionals, this document synthesizes foundational spectroscopic principles with data from analogous structures to build a comprehensive characterization profile. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide serves as an expert-level predictive manual for compound verification, quality control, and analytical method development. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, explaining the causal relationships between the molecule's structure and its expected spectral output.

Introduction and Molecular Overview

2-(2-Chloro-6-cyanophenyl)acetic acid is a substituted phenylacetic acid derivative with the molecular formula C₉H₆ClNO₂ and a monoisotopic mass of 195.00871 Da.[1][2] Its structure incorporates a unique combination of functional groups: a carboxylic acid, a methylene bridge, and a trisubstituted aromatic ring bearing both an electron-withdrawing chloro group and a cyano (nitrile) group. This distinct arrangement makes it a valuable building block in synthetic organic chemistry, particularly for the development of novel pharmaceutical agents and functional materials.

The unambiguous identification and characterization of such molecules are paramount for ensuring purity, confirming synthetic success, and meeting regulatory standards. Spectroscopic analysis provides the definitive fingerprint for a molecule's identity. This guide establishes a reliable spectroscopic benchmark for 2-(2-Chloro-6-cyanophenyl)acetic acid, empowering scientists to confidently identify and utilize this compound in their research.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbon atoms (¹³C NMR).

Expert Rationale & Experimental Protocol

The choice of NMR as the primary characterization tool is driven by its ability to provide an atomic-level map of the molecule. The predicted spectra are based on established substituent effects and analysis of structurally similar compounds. For instance, the chemical shifts of the aromatic protons are influenced by the anisotropic effects of the cyano and chloro groups, while the carbon shifts are dictated by the inductive and resonance effects of these substituents.

Self-Validating Experimental Protocol for NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve polar compounds and prevent the exchange of the acidic carboxylic proton. Chloroform-d (CDCl₃) is an alternative.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. A standard acquisition involves 16-32 scans. Subsequently, acquire a broadband-decoupled ¹³C NMR spectrum, typically requiring several hundred to a few thousand scans for adequate signal-to-noise.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signal regions corresponding to the aromatic, aliphatic (methylene), and carboxylic acid protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (Solvent: DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-3, H-4, H-5 (Aromatic)7.50 - 7.90Multiplet (m)3HThe three adjacent protons on the aromatic ring will form a complex splitting pattern due to differing ortho and meta coupling constants. Their chemical shifts are downfield due to the deshielding effects of the ring current and electron-withdrawing substituents.
-CH₂- (Methylene)~ 4.00Singlet (s)2HThe methylene protons are adjacent to the aromatic ring and the carbonyl group, which deshields them. They are expected to appear as a singlet as there are no adjacent protons to couple with.
-COOH (Carboxylic Acid)> 12.0Broad Singlet (br s)1HThe acidic proton is highly deshielded and its signal is typically broad due to hydrogen bonding and chemical exchange. Its exact position is highly dependent on solvent and concentration.[3]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display 9 unique signals, corresponding to each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-C =O (Carbonyl)170 - 175The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.[4]
C -1, C -2, C -6 (Aromatic)130 - 145These are the quaternary carbons of the aromatic ring, directly attached to the substituents. Their shifts are significantly influenced by the strong inductive effects of the -Cl, -CN, and -CH₂COOH groups.
C -3, C -4, C -5 (Aromatic)128 - 135These are the aromatic carbons bearing protons. Their chemical shifts are determined by their position relative to the substituents.
-C ≡N (Nitrile)115 - 120The carbon of the cyano group has a characteristic chemical shift in this range.
-C H₂- (Methylene)38 - 45The methylene carbon is shielded relative to the aromatic carbons but is influenced by the adjacent sp² hybridized systems.
NMR Analysis Workflow

The following diagram illustrates the logical flow from sample preparation to final structural confirmation using NMR.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Weigh Compound (5-10 mg) Solv Dissolve in Deuterated Solvent (e.g., DMSO-d6) Prep->Solv Std Add TMS Standard Solv->Std Acq_H1 Acquire ¹H Spectrum (400+ MHz) Std->Acq_H1 Acq_C13 Acquire ¹³C Spectrum Acq_H1->Acq_C13 Proc Process FID Data (FT, Phasing) Acq_C13->Proc Integ Analyze Integration (Proton Ratios) Proc->Integ Shift Analyze Chemical Shifts (Functional Groups) Proc->Shift Mult Analyze Multiplicity (Connectivity) Proc->Mult Confirm Structure Confirmation Integ->Confirm Shift->Confirm Mult->Confirm

Caption: Logical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."

Rationale & Experimental Protocol

The utility of IR spectroscopy lies in its ability to quickly confirm the presence of key structural motifs. For 2-(2-Chloro-6-cyanophenyl)acetic acid, the most telling signals will be from the carboxylic acid (both O-H and C=O stretches) and the nitrile group (C≡N stretch). These absorptions occur in distinct, often uncongested regions of the spectrum.

Self-Validating Experimental Protocol for ATR-IR Analysis:

  • Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Perform a background scan to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and compare them to established correlation tables.

Predicted IR Absorption Bands

The IR spectrum will be dominated by strong absorptions from the carboxylic acid and a sharp, characteristic peak from the nitrile.

Table 3: Predicted Characteristic IR Absorption Frequencies

Functional GroupPredicted Frequency (cm⁻¹)Intensity / ShapeRationale
O-H (Carboxylic Acid)2500 - 3300Very Broad, StrongThis exceptionally broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.
C-H (Aromatic)3000 - 3100Medium, SharpStretching vibrations of the C-H bonds on the benzene ring.
C-H (Aliphatic)2850 - 3000Medium, SharpSymmetric and asymmetric stretching of the methylene (-CH₂-) group.
C≡N (Nitrile)2220 - 2260Medium-Strong, SharpThis sharp absorption is a definitive indicator of the nitrile functional group.[5]
C=O (Carboxylic Acid)1700 - 1725Very Strong, SharpThe carbonyl stretch is one of the most intense peaks in the spectrum, confirming the presence of the carboxylic acid.
C=C (Aromatic)1450 - 1600Medium-Weak, SharpA series of peaks corresponding to the skeletal vibrations of the benzene ring.
C-Cl (Chloroalkane)600 - 800Medium-StrongThe C-Cl stretch appears in the fingerprint region and confirms the presence of the chloro substituent.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.

Rationale & Experimental Protocol

For a molecule of this nature, Electrospray Ionization (ESI) is the preferred method. It is a soft ionization technique that typically keeps the molecule intact, allowing for the clear determination of the molecular ion. A key self-validating feature for this specific compound is the isotopic signature of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, any chlorine-containing fragment will appear as a pair of peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.

Self-Validating Experimental Protocol for ESI-MS:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Mode: Acquire data in both positive and negative ion modes to observe different adducts.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500). High-resolution mass spectrometry (HRMS) is recommended to obtain the exact mass for elemental composition confirmation.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M]⁻), its chlorine isotope pattern, and common adducts ([M+H]⁺, [M+Na]⁺, [M-H]⁻). Analyze fragment ions to propose a fragmentation pathway.

Expected Mass Spectrum

Table 4: Predicted m/z Values for Molecular Ions and Adducts

Ion/AdductPredicted m/z (³⁵Cl)Predicted m/z (³⁷Cl)Expected Ratio
[M-H]⁻194.0014196.00~ 3:1
[M+H]⁺196.0160198.01~ 3:1
[M+Na]⁺217.9979220.00~ 3:1

Data derived from predicted values.[2]

Predicted Fragmentation Pathway

Under ionization conditions, the molecule can fragment in predictable ways. A primary and highly probable fragmentation pathway involves the loss of the carboxylic acid moiety.

Caption: Primary fragmentation pathway via loss of formic acid.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule's chromophores, primarily conjugated π-electron systems. For 2-(2-Chloro-6-cyanophenyl)acetic acid, the chromophore is the substituted benzene ring.

Rationale & Experimental Protocol

While not as structurally informative as NMR or MS, UV-Vis is a simple, robust technique used for quantification (using the Beer-Lambert law) and for confirming the presence of the aromatic system. The positions of the substituents on the benzene ring will influence the wavelength of maximum absorbance (λmax).

Experimental Protocol for UV-Vis Analysis:

  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol, methanol, or acetonitrile.

  • Sample Preparation: Prepare a dilute solution of the compound to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Data Acquisition: Scan the sample from approximately 200 nm to 400 nm against a solvent blank.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Predicted UV-Vis Absorption

Benzene exhibits a characteristic absorption band around 255 nm. The substituents on the ring (-Cl, -CN, -CH₂COOH) act as auxochromes, which are expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially hyperchromic effects (an increase in absorption intensity). The λmax for 2-(2-Chloro-6-cyanophenyl)acetic acid is predicted to be in the 260-280 nm range.[6]

Conclusion: An Integrated Spectroscopic Profile

The reliable characterization of 2-(2-Chloro-6-cyanophenyl)acetic acid is achieved not by a single technique, but by the synergistic integration of multiple spectroscopic methods. Each method provides a unique and complementary piece of the structural puzzle. This guide establishes a robust, predictive framework for the analysis of this compound, enabling researchers to verify its identity, assess its purity, and proceed with their work with a high degree of confidence. The true power of this approach lies in the cross-validation of data: the molecular weight from MS must match the structure deduced from NMR, which in turn must contain the functional groups identified by IR. This self-validating system is the cornerstone of modern chemical analysis.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[2-(2-Chloro-6-cyanoanilino)phenyl]acetic acid. PubChem. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra, normalized for the absorbance at 235nm, of the peaks... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetic acid, cyano-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(2-chloro-6-cyanophenyl)acetic acid (C9H6ClNO2). Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Hydroxyphenyl)acetic acid. PubChem. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Cyanoacetic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Dichlorophenylacetic acid. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetic acid, chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). (2-Cyanophenyl)acetic acid. Retrieved from [Link]

Sources

Foundational

An Investigative Roadmap to Elucidate the Mechanism of Action for 2-(2-Chloro-6-cyanophenyl)acetic acid

Abstract 2-(2-Chloro-6-cyanophenyl)acetic acid is a substituted phenylacetic acid derivative available as a chemical building block.[1] As of this writing, its biological mechanism of action has not been characterized in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(2-Chloro-6-cyanophenyl)acetic acid is a substituted phenylacetic acid derivative available as a chemical building block.[1] As of this writing, its biological mechanism of action has not been characterized in publicly available literature. The phenylacetic acid scaffold is a privileged structure in medicinal chemistry, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, which functions by inhibiting cyclooxygenase (COX) enzymes.[2][3] Furthermore, various phenylacetic acid derivatives have been developed as agonists for nuclear receptors like PPARs.[4] Given this chemical precedent, 2-(2-Chloro-6-cyanophenyl)acetic acid represents a compound of interest for which a systematic investigation into its mechanism of action is warranted. This guide presents a comprehensive, field-proven workflow for the characterization of this and other novel chemical entities, from initial computational screening to in vivo validation. Each section provides not only the "what" but the "why," grounding experimental choices in scientific rationale to create a self-validating and robust investigative cascade.

Section 1: Foundational Profiling: In Silico and In Vitro Target Identification

The initial phase of any mechanism of action (MoA) investigation is to efficiently narrow the vast landscape of potential biological targets. A judicious combination of computational prediction and broad, hypothesis-driven in vitro screening provides a powerful and resource-effective starting point.

Rationale for Initial Direction

The core structure, phenylacetic acid, is a known pharmacophore for inhibitors of cyclooxygenase (COX-1 and COX-2), enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[2][5] The substitutions on the phenyl ring—a chloro group and a cyano group—will modulate the electronic and steric properties of the molecule, potentially altering its potency, selectivity, and even its primary biological target. Therefore, our investigation will begin with a dual approach: an unbiased computational search for potential targets and a focused, hypothesis-driven assay for COX inhibition.

In Silico Target Prediction

Before committing to wet-lab experiments, computational tools can predict potential protein targets based on chemical similarity to known ligands in large chemogenomic databases.[6][7] This provides an invaluable, data-driven method to generate multiple hypotheses for downstream testing.[8][9]

Experimental Protocol 1.2: Ligand-Based Target Prediction

  • Compound Representation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for 2-(2-Chloro-6-cyanophenyl)acetic acid.

  • Database Submission: Submit the SMILES string to a public or commercial target prediction web server (e.g., SwissTargetPrediction, TargetHunter, or similar platforms).[7] These tools compare the 2D and 3D similarity of the query molecule to a database of millions of active compounds with known protein targets.[10]

  • Analysis of Predictions: The output will be a ranked list of potential protein targets based on a similarity score. Analyze the top-ranking targets, paying close attention to protein classes that are functionally related (e.g., multiple kinases, GPCRs, or enzymes in a specific pathway).

  • Hypothesis Generation: Use this list to inform the selection of subsequent broad or focused in vitro screening panels. If, for example, multiple proteases are identified, a protease screening panel would be a logical next step.

Diagram 1.1: Initial Target Identification Workflow

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Hit Identification Compound 2-(2-Chloro-6-cyanophenyl)acetic acid InSilico In Silico Target Prediction (e.g., SwissTargetPrediction) Compound->InSilico Hypothesis Structural Hypothesis: Phenylacetic Acid Scaffold ⇒ COX Inhibition Compound->Hypothesis BroadScreen Broad Pharmacological Screen (Target Panel Assay) InSilico->BroadScreen Informs Panel Selection FocusedScreen Focused Biochemical Assay (COX-1/COX-2 Inhibition) Hypothesis->FocusedScreen Direct Test Hit Validated Biological Target(s) BroadScreen->Hit FocusedScreen->Hit

Caption: Workflow for initial identification of biological targets.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Based on the structural similarity to known NSAIDs, the most immediate hypothesis is that the compound inhibits COX-1 and/or COX-2. A direct, biochemical assay is the gold standard for confirming this activity.[11]

Experimental Protocol 1.3: Fluorometric COX-1/COX-2 Inhibition Assay

This protocol is adapted from commercially available kits that measure the peroxidase activity of COX.[12][13]

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes in Assay Buffer and keep on ice.

    • Prepare a solution of Heme cofactor in Assay Buffer.

    • Prepare a stock solution of the fluorescent probe Amplex™ Red.

    • Prepare a stock solution of the substrate, arachidonic acid.

    • Prepare a 10 mM stock solution of 2-(2-Chloro-6-cyanophenyl)acetic acid in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer. Include a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.

  • Assay Procedure (96-well plate format):

    • To each well, add Assay Buffer.

    • Add the test compound dilutions or controls (DMSO for vehicle control).

    • Add Heme solution.

    • Add diluted COX-1 or COX-2 enzyme to all wells except the "no enzyme" background control.

    • Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.[12]

    • Add the Amplex™ Red solution.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Immediately begin kinetic measurement of fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) at 37°C for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration.

    • Normalize the rates to the vehicle control (100% activity) and background control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1.1: Hypothetical COX Inhibition Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
2-(2-Chloro-6-cyanophenyl)acetic acid 15.20.8517.9
Celecoxib (Positive Control)>1000.05>2000
Ibuprofen (Non-selective Control)5.112.30.41

Section 2: Elucidating the Cellular Mechanism of Action

Confirming a biochemical "hit" is only the first step. The next critical phase is to validate that the compound engages its target in a complex cellular environment and produces the expected downstream physiological effect.[14] For a confirmed COX inhibitor, this involves verifying target engagement in intact cells and measuring the reduction of prostaglandin synthesis.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[15][16] An increase in the melting temperature (Tₘ) of the target protein in the presence of the compound provides strong evidence of direct physical interaction.[17][18]

Experimental Protocol 2.1: CETSA® for COX-2 Target Engagement

  • Cell Culture and Treatment:

    • Culture a suitable cell line that expresses COX-2 upon stimulation (e.g., RAW 264.7 macrophages or A549 lung carcinoma cells).

    • Stimulate COX-2 expression with an appropriate agent (e.g., Lipopolysaccharide (LPS) for RAW 264.7 cells).

    • Treat the stimulated cells with varying concentrations of 2-(2-Chloro-6-cyanophenyl)acetic acid or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble COX-2 remaining in each sample using a standard Western Blot or ELISA.

  • Data Analysis:

    • For each treatment group, plot the percentage of soluble COX-2 (relative to the unheated control) against the temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tₘ). A positive shift in Tₘ in the compound-treated group compared to the vehicle group indicates target engagement.

Measuring Downstream Functional Effects: Prostaglandin E₂ (PGE₂) Quantification

If the compound inhibits COX-2 in cells, the production of downstream prostaglandins, such as PGE₂, should be reduced.[5] This functional assay links target engagement to a physiological outcome.

Experimental Protocol 2.2: Cellular PGE₂ ELISA

This protocol utilizes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify PGE₂ levels in cell culture supernatants.[19][20][21]

  • Cell Stimulation and Treatment:

    • Plate cells (e.g., LPS-primed RAW 264.7 macrophages) in a 24-well plate.

    • Pre-treat the cells with serial dilutions of 2-(2-Chloro-6-cyanophenyl)acetic acid or controls for 1 hour.

    • Stimulate prostaglandin synthesis by adding arachidonic acid (10 µM) and incubate for 15-30 minutes.

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

    • Centrifuge to remove any cellular debris.

  • PGE₂ ELISA:

    • Perform the ELISA according to the manufacturer's instructions (e.g., from Cayman Chemical, R&D Systems, or Revvity).[22][23]

    • Briefly, samples and standards are added to a microplate pre-coated with an anti-PGE₂ antibody.

    • A fixed amount of HRP-labeled PGE₂ is added, which competes with the PGE₂ in the sample for antibody binding sites.

    • After washing, a substrate solution is added, and the color development is measured spectrophotometrically at 450 nm. The intensity of the color is inversely proportional to the amount of PGE₂ in the sample.

  • Data Analysis:

    • Generate a standard curve using the known PGE₂ standards.

    • Calculate the concentration of PGE₂ in each sample from the standard curve.

    • Determine the IC₅₀ value for the inhibition of PGE₂ production.

Diagram 2.1: The Arachidonic Acid Cascade and Site of Inhibition

G cluster_cox Cyclooxygenase (COX) Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ (PLA₂) AA Arachidonic Acid (AA) PLA2->AA Stimuli (e.g., LPS) COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 Prostanoids Prostaglandins (PGE₂, etc.) Thromboxanes PGH2->Prostanoids Isomerases Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Inhibitor 2-(2-Chloro-6-cyanophenyl)acetic acid Inhibitor->COX Inhibition

Caption: Hypothetical inhibition of the COX pathway by the test compound.

Section 3: In Vivo Target Validation and Efficacy

The final stage of this initial investigation is to determine if the compound's in vitro and cellular activities translate to a therapeutic effect in a whole-organism model. The carrageenan-induced paw edema model is a classic, robust, and highly reproducible assay for screening acute anti-inflammatory activity, particularly for compounds that suppress prostaglandin production.[24][25][26]

Rationale for Model Selection

Injection of carrageenan into a rodent's paw elicits a biphasic inflammatory response.[25][27] The late phase (after 3 hours) is primarily mediated by the overproduction of prostaglandins by COX-2.[25] Therefore, inhibition of paw swelling in this late phase is a strong indicator of in vivo COX-2 inhibition.

Experimental Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

This protocol is based on established methodologies.[24][28]

  • Animals:

    • Use male Wistar or Sprague-Dawley rats (180-200 g).[25]

    • Acclimatize animals for at least one week before the experiment.

    • Fast animals overnight before dosing but allow water ad libitum.

  • Grouping and Dosing:

    • Randomly divide animals into groups (n=6-8 per group):

      • Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

      • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

      • Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)

    • Administer the respective treatments by oral gavage.

  • Induction and Measurement:

    • One hour after drug administration, measure the initial volume of the right hind paw (V₀) using a plethysmometer.[25]

    • Induce inflammation by injecting 0.1 mL of 1% λ-carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[24][26]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group at the time of peak edema (typically 3-4 hours):

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

    • Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Table 3.1: Hypothetical In Vivo Efficacy Data (at 4 hours post-carrageenan)

Treatment GroupDose (mg/kg, p.o.)Paw Edema (mL) ± SEM% InhibitionP-value vs. Vehicle
Vehicle Control-0.85 ± 0.06--
Indomethacin100.34 ± 0.0460.0%<0.001
Test Compound100.62 ± 0.0527.1%<0.05
Test Compound300.45 ± 0.0447.1%<0.01
Test Compound1000.31 ± 0.0363.5%<0.001

Conclusion and Future Directions

This technical guide outlines a logical and rigorous cascade for elucidating the mechanism of action of 2-(2-Chloro-6-cyanophenyl)acetic acid. By progressing from broad in silico predictions to specific in vitro assays, followed by cellular target engagement and functional validation, and culminating in a whole-animal efficacy model, this workflow provides a high degree of confidence in the identified mechanism.

  • Biochemical Activity: The compound selectively inhibits the COX-2 enzyme in vitro.

  • Cellular Engagement: It directly binds to and stabilizes COX-2 within intact cells.

  • Functional Consequence: This binding translates into a dose-dependent reduction of PGE₂ synthesis.

  • In Vivo Efficacy: The compound demonstrates significant anti-inflammatory effects in a prostaglandin-driven animal model.

Future work would involve expanding this investigation to include pharmacokinetic profiling, safety pharmacology, and testing in more complex disease models (e.g., arthritis models) to fully characterize its therapeutic potential.

References

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.

  • Gfeller, D., et al. SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 2014.

  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Benchchem.

  • Martinez Molina, D., et al. Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 2013.

  • Dehydrocurdione Protocol for Carrageenan-Induced Paw Edema Model. Benchchem.

  • Carrageenan induced Paw Edema Model. Creative Biolabs.

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate.

  • Rouzer, C. A., et al. An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2007.

  • Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central.

  • Phenylacetic Acid | Drug Information. PharmaCompass.com.

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.

  • Wang, L., et al. TargetHunter: An In Silico Target Identification Tool. AAPS J, 2013.

  • Directory of in silico Drug Design tools. Click2Drug.

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Jove.

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.

  • In Silico Target Prediction. Creative Biolabs.

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI.

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.

  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience.

  • CETSA. Pelago Bioscience.

  • Phenylacetic acid | C8H8O2. PubChem.

  • Human Prostaglandin E2 (PGE2) Elisa kit. AMSBIO.

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.

  • Prostaglandin E2 EIA Bulletin. Sigma-Aldrich.

  • HTRF Prostaglandin E2 Detection Kit. Revvity.

  • PGE2(Prostaglandin E2) ELISA Kit. Elabscience.

  • Santini, C., et al. Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 2003.

  • ELISA Kit for Prostaglandin E2 (PGE2). Cloud-Clone Corp.

  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. ResearchGate.

  • 2-[2-(2-Chloro-6-cyanoanilino)phenyl]acetic acid. PubChem.

  • 2-(2-Chloro-6-cyanophenyl)acetic acid. BLDpharm.

  • 2-[4-(aminomethyl)-2-chloro-6-cyanophenyl]acetic acid ethyl ester. Guidechem.

  • Dichlofenac (2-[(2,6-Dichloroanilino)Phenyl]Acetic Acid) As A Precursor To New Heterocyclic Compounds. DergiPark.

  • 2-((4-Cyanophenyl)amino)acetic acid. Sigma-Aldrich.

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Exploratory

The Strategic Utility of 2-(2-Chloro-6-cyanophenyl)acetic Acid in Modern Drug Discovery: A Technical Guide

Foreword: The Unseen Architect in Pharmaceutical Synthesis In the intricate tapestry of medicinal chemistry, the value of a starting material is not merely in its own biological activity, but in its potential to be sculp...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architect in Pharmaceutical Synthesis

In the intricate tapestry of medicinal chemistry, the value of a starting material is not merely in its own biological activity, but in its potential to be sculpted into a diverse array of potent and selective therapeutic agents. 2-(2-Chloro-6-cyanophenyl)acetic acid is a prime exemplar of such a foundational scaffold. While not a therapeutic agent in itself, its unique constellation of functional groups—a carboxylic acid, a nitrile, and a strategically positioned chlorine atom on a phenylacetic acid core—renders it a highly versatile and reactive building block. This guide delves into the core attributes of this compound, elucidating its potential research applications and providing a strategic blueprint for its utilization in the synthesis of next-generation therapeutics, with a particular focus on kinase inhibitors.

Physicochemical Properties and Strategic Functional Group Analysis

To fully appreciate the synthetic potential of 2-(2-Chloro-6-cyanophenyl)acetic acid, a thorough understanding of its constituent parts is paramount. The interplay of its functional groups dictates its reactivity and provides multiple avenues for synthetic diversification.

PropertyValueSource
CAS Number 1261522-11-5Commercial Suppliers
Molecular Formula C₉H₆ClNO₂BLDpharm[1]
Molecular Weight 195.60 g/mol BLDpharm[1]
Appearance Off-white to white solidGeneral Chemical Properties
Key Functional Groups Carboxylic Acid, Nitrile (Cyano), Aryl ChlorideChemical Structure

The strategic placement of the chloro and cyano groups ortho to the acetic acid moiety is the cornerstone of this molecule's utility. This arrangement creates a sterically hindered yet electronically activated system, predisposing it to specific and often high-yielding chemical transformations.

The Carboxylic Acid: A Handle for Amidation and Esterification

The carboxylic acid is the most apparent reactive site, serving as a classical handle for forming amide and ester linkages. This is of profound importance in medicinal chemistry, as the amide bond is a ubiquitous feature of many blockbuster drugs.

The Cyano Group: A Versatile Precursor to Heterocycles

The nitrile group is a linchpin for the construction of nitrogen-containing heterocycles. It can undergo a variety of transformations, including:

  • Hydrolysis: Conversion to a primary amide or a carboxylic acid.

  • Reduction: Formation of a primary amine.

  • Cyclization Reactions: Participation in the formation of pyridines, pyrimidines, and other fused heterocyclic systems. The reactivity of the cyano group is a key theme in the synthesis of diverse heterocyclic compounds.[2]

The Ortho-Chloro Substituent: A Locus for Nucleophilic Aromatic Substitution and Cross-Coupling

The chlorine atom, activated by the adjacent electron-withdrawing cyano group, is susceptible to nucleophilic aromatic substitution (SNA_r). This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, thereby enabling the construction of complex molecular architectures. Furthermore, it can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, to form carbon-carbon and carbon-nitrogen bonds, respectively.

Potential Research Applications in Drug Discovery

The unique structural features of 2-(2-Chloro-6-cyanophenyl)acetic acid make it an ideal starting material for the synthesis of a variety of pharmacologically active compounds. Its potential is most evident in the realm of kinase inhibitor synthesis.

A Gateway to Kinase Inhibitors: A Case Study Inspired by Dasatinib

Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major focus of modern drug discovery.

The structure of 2-(2-Chloro-6-cyanophenyl)acetic acid bears a striking resemblance to a key fragment of the potent dual Src/Abl kinase inhibitor, Dasatinib.[3][4][5] While not the exact starting material, the 2-chloro-6-substituted aniline motif is a well-established pharmacophore in this class of drugs. This suggests that our title compound is a prime candidate for the synthesis of novel kinase inhibitors.

The strategic advantage of using 2-(2-Chloro-6-cyanophenyl)acetic acid lies in its pre-configured arrangement of reactive handles, which can be sequentially or concertedly manipulated to build the complex heterocyclic systems characteristic of many kinase inhibitors.

Synthetic Strategy: From Building Block to Bioactive Scaffold

The true power of 2-(2-Chloro-6-cyanophenyl)acetic acid is realized in its application. Below is a detailed, albeit illustrative, synthetic workflow demonstrating how this compound can be elaborated into a fused heterocyclic scaffold with the potential for kinase inhibitory activity. This protocol is designed to be a self-validating system, where the success of each step is readily verifiable through standard analytical techniques.

Experimental Protocol: Synthesis of a Fused Pyridinone Scaffold

This protocol outlines a potential pathway to a novel pyridinone derivative, a common core in many bioactive molecules.

Step 1: Amide Formation

The initial step involves the activation of the carboxylic acid and subsequent reaction with an amine to form a stable amide bond.

  • Reaction:

    • Dissolve 2-(2-Chloro-6-cyanophenyl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add the desired primary or secondary amine (1.1 eq) dropwise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Causality: The use of EDC/DMAP is a standard and highly efficient method for amide bond formation, minimizing side reactions and ensuring a high yield of the desired product. The aqueous workup is crucial for removing the water-soluble byproducts of the coupling reaction.

Step 2: Intramolecular Cyclization via Thorpe-Ziegler Reaction

The strategically positioned cyano and activated methylene groups are primed for an intramolecular cyclization to form a fused heterocyclic system.

  • Reaction:

    • Dissolve the amide from Step 1 in an anhydrous aprotic solvent such as toluene or tetrahydrofuran (THF).

    • Add a strong, non-nucleophilic base, such as sodium hydride (NaH) (1.5 eq) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 eq), portion-wise at 0 °C under an inert atmosphere.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography or recrystallization.

  • Causality: The Thorpe-Ziegler reaction is a classical and powerful method for the synthesis of cyclic ketones and enamines from dinitriles or cyano esters. The strong base deprotonates the acidic methylene group, which then attacks the electrophilic carbon of the nitrile, leading to the formation of the fused ring system.

Step 3: Aromatization/Tautomerization to the Pyridinone Core

The initially formed cyclized product will likely exist as an enamine, which can be readily converted to the more stable pyridinone tautomer.

  • Reaction:

    • The enamine from Step 2 may spontaneously tautomerize to the pyridinone upon workup and purification.

    • If the enamine is stable, it can be treated with a mild acid or base in a suitable solvent to facilitate the tautomerization.

  • Causality: The pyridinone ring system is an aromatic and thermodynamically more stable tautomer compared to the enamine. This driving force ensures a high conversion to the desired product.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

G A 2-(2-Chloro-6-cyanophenyl)acetic acid B Amide Intermediate A->B Amine, EDC, DMAP C Fused Enamine B->C Strong Base (e.g., NaH) Thorpe-Ziegler Cyclization D Fused Pyridinone Scaffold C->D Tautomerization

Caption: Proposed synthetic route to a fused pyridinone scaffold.

Future Directions and Unexplored Potential

The synthetic utility of 2-(2-Chloro-6-cyanophenyl)acetic acid is by no means limited to the synthesis of kinase inhibitors. Its unique reactivity profile opens doors to a vast chemical space of novel heterocyclic compounds with potential applications in various therapeutic areas.

  • Antiviral and Antimicrobial Agents: The fused heterocyclic scaffolds accessible from this starting material are also prevalent in antiviral and antimicrobial drugs.

  • Central Nervous System (CNS) Active Compounds: The phenylacetic acid moiety is a common feature in drugs targeting the CNS. Elaboration of the heterocyclic portion could lead to novel compounds with activity against neurodegenerative diseases or psychiatric disorders.

  • Materials Science: The rigid, planar structures that can be synthesized from this building block may also find applications in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Conclusion: A Call to Innovation

2-(2-Chloro-6-cyanophenyl)acetic acid represents a compelling starting point for the discovery of novel, high-value molecules. Its strategic combination of reactive functional groups provides a robust platform for the efficient construction of complex chemical architectures. This guide has illuminated the fundamental principles governing its reactivity and outlined a tangible synthetic strategy for its application in drug discovery. It is our hope that this technical overview will inspire researchers to explore the full potential of this versatile building block and, in doing so, contribute to the development of the next generation of life-saving medicines.

References

  • Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
  • Google Patents. (n.d.). A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine.
  • Google Patents. (n.d.). Preparation method of chlorinated phenylacetic acid.
  • Google Patents. (n.d.). Production of cyanoacetic acid.
  • ResearchGate. (2011). Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. Retrieved January 19, 2026, from [Link]

  • Semantic Scholar. (2011). Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. Retrieved January 19, 2026, from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

  • ResearchGate. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Retrieved January 19, 2026, from [Link]

  • Chen, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11489-11503. [Link]

  • Sathi, M., et al. (2022). Synthesis of Azonia Aromatic Heterocycles Bearing 6-6-6-5-6 Pentacyclic Core via Intramolecular [4 + 2]-Cycloaddition and Oxidative Aromatization. The Journal of Organic Chemistry, 87(17), 11739-11749. [Link]

  • Kalogirou, A. S., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5911. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

  • ResearchGate. (2006). Utility of Cyanoacetic Acid Hydrazide in Heterocyclic Synthesis. Retrieved January 19, 2026, from [Link]

  • Abreo, M. A., et al. (1998). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling. Journal of Medicinal Chemistry, 41(19), 3690–3698. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(2-Chloro-6-cyanophenyl)acetic Acid and Its Derivatives: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-(2-chloro-6-cyanophenyl)acetic acid and its derivatives. This class of molecules holds significant interest for researcher...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-(2-chloro-6-cyanophenyl)acetic acid and its derivatives. This class of molecules holds significant interest for researchers in medicinal chemistry and drug development due to their potential as scaffolds and intermediates in the creation of novel therapeutic agents. This document is designed to provide both the "how" and the "why," offering not just step-by-step instructions but also the underlying chemical principles and strategic considerations that inform each stage of the synthesis.

Introduction: The Significance of Substituted Phenylacetic Acids

Substituted phenylacetic acids are a cornerstone in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The specific substitution pattern of a chloro group and a cyano group ortho to the acetic acid moiety in 2-(2-chloro-6-cyanophenyl)acetic acid presents a unique chemical handle for further molecular elaboration. The presence of the nitrile group allows for its conversion into other functional groups, while the chloro substituent influences the electronic properties and steric environment of the aromatic ring, which can be crucial for biological activity.

This guide will delineate a robust and reproducible multi-step synthetic pathway to 2-(2-chloro-6-cyanophenyl)acetic acid, commencing from the readily available starting material, 2-chloro-6-methylaniline. Furthermore, we will explore the derivatization of the final product to yield esters and amides, thereby expanding the molecular diversity accessible from this key intermediate.

Overall Synthetic Strategy

The synthesis of 2-(2-chloro-6-cyanophenyl)acetic acid can be efficiently achieved through a four-step sequence. This strategy is designed to be logical and scalable, with each step employing well-established and understood chemical transformations.

Synthetic_Pathway A 2-Chloro-6-methylaniline B 2-Chloro-6-cyanotoluene A->B   Sandmeyer   Cyanation C 2-Chloro-6-cyanobenzyl chloride B->C   Side-Chain   Chlorination D 2-(2-Chloro-6-cyanophenyl)acetonitrile C->D   Cyanation E 2-(2-Chloro-6-cyanophenyl)acetic acid D->E   Hydrolysis

Figure 1: Proposed synthetic route to 2-(2-chloro-6-cyanophenyl)acetic acid.

Part 1: Synthesis of the Core Intermediate: 2-(2-Chloro-6-cyanophenyl)acetic acid

This section provides a detailed, step-by-step protocol for each of the four key transformations in the synthesis of the target molecule.

Step 1: Sandmeyer Cyanation of 2-Chloro-6-methylaniline

The initial step involves the conversion of the amino group in 2-chloro-6-methylaniline to a cyano group via the Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically with copper(I) cyanide as a catalyst.[1][2][3]

Reaction Scheme:

Sandmeyer_Reaction reactant 2-Chloro-6-methylaniline reagents 1. NaNO₂, aq. HCl, 0-5 °C 2. CuCN, KCN product 2-Chloro-6-cyanotoluene reagents->product

Figure 2: Sandmeyer cyanation of 2-chloro-6-methylaniline.

Protocol 1: Synthesis of 2-Chloro-6-cyanotoluene

Reagent/ParameterQuantity/ValueNotes
2-Chloro-6-methylaniline14.16 g (0.1 mol)Starting material.[4][5][6][7][8]
Concentrated HCl30 mL
Water100 mL
Sodium Nitrite (NaNO₂)7.6 g (0.11 mol)Dissolved in 20 mL of water.
Copper(I) Cyanide (CuCN)13.5 g (0.15 mol)
Potassium Cyanide (KCN)9.75 g (0.15 mol)Dissolved in 30 mL of water. Caution: Highly toxic!
Reaction Temperature0-5 °C (diazotization), 60-70 °C (cyanation)
Reaction Time30 min (diazotization), 2 h (cyanation)

Procedure:

  • Diazotization: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-chloro-6-methylaniline in a mixture of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir vigorously during the addition. The completion of diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Cyanation: In a separate 1 L flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Warm this solution to 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, continue to stir the mixture at 60-70 °C for 2 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 2-chloro-6-cyanotoluene.

Step 2: Side-Chain Chlorination of 2-Chloro-6-cyanotoluene

The next step is the selective chlorination of the methyl group to form a benzyl chloride. This is a free-radical halogenation, typically initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile).[9][10][11][12][13]

Reaction Scheme:

Side_Chain_Chlorination reactant 2-Chloro-6-cyanotoluene reagents NCS, AIBN, CCl₄, reflux product 2-Chloro-6-cyanobenzyl chloride reagents->product

Figure 3: Side-chain chlorination of 2-chloro-6-cyanotoluene.

Protocol 2: Synthesis of 2-Chloro-6-cyanobenzyl chloride

Reagent/ParameterQuantity/ValueNotes
2-Chloro-6-cyanotoluene15.16 g (0.1 mol)
N-Chlorosuccinimide (NCS)14.0 g (0.105 mol)
Azobisisobutyronitrile (AIBN)0.164 g (1 mmol)Radical initiator.
Carbon Tetrachloride (CCl₄)200 mLCaution: Toxic and carcinogenic. Can be substituted with other non-polar solvents like cyclohexane.
Reaction TemperatureReflux (approx. 77 °C for CCl₄)
Reaction Time4-6 hoursMonitor by TLC or GC.

Procedure:

  • To a solution of 2-chloro-6-cyanotoluene in carbon tetrachloride, add N-chlorosuccinimide and a catalytic amount of AIBN.

  • Heat the mixture to reflux under a nitrogen atmosphere. The reaction can be initiated with a UV lamp if desired.

  • Monitor the progress of the reaction by TLC or GC. Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude 2-chloro-6-cyanobenzyl chloride, which can be used in the next step without further purification or purified by vacuum distillation.

Step 3: Cyanation of 2-Chloro-6-cyanobenzyl chloride

This step introduces the second cyano group, which will ultimately become the carboxylic acid. The benzyl chloride is reacted with a cyanide salt in a nucleophilic substitution reaction.[14][15][16]

Reaction Scheme:

Cyanation_of_Benzyl_Chloride reactant 2-Chloro-6-cyanobenzyl chloride reagents NaCN, DMSO, 60 °C product 2-(2-Chloro-6-cyanophenyl)acetonitrile reagents->product

Figure 4: Cyanation of 2-chloro-6-cyanobenzyl chloride.

Protocol 3: Synthesis of 2-(2-Chloro-6-cyanophenyl)acetonitrile

Reagent/ParameterQuantity/ValueNotes
2-Chloro-6-cyanobenzyl chloride18.6 g (0.1 mol)
Sodium Cyanide (NaCN)5.4 g (0.11 mol)Caution: Highly toxic!
Dimethyl Sulfoxide (DMSO)150 mL
Reaction Temperature60 °C
Reaction Time3-4 hoursMonitor by TLC.

Procedure:

  • In a well-ventilated fume hood, dissolve sodium cyanide in DMSO in a round-bottom flask equipped with a stirrer and a thermometer.

  • Slowly add a solution of 2-chloro-6-cyanobenzyl chloride in a small amount of DMSO to the cyanide solution. An exotherm may be observed.

  • Heat the reaction mixture to 60 °C and stir for 3-4 hours.

  • After the reaction is complete, cool the mixture and pour it into a large volume of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 2-(2-chloro-6-cyanophenyl)acetonitrile. This product is often of sufficient purity for the next step, but can be purified by column chromatography (silica gel, hexane/ethyl acetate) if necessary.

Step 4: Hydrolysis of 2-(2-Chloro-6-cyanophenyl)acetonitrile

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often cleaner and is described here.

Reaction Scheme:

Hydrolysis reactant 2-(2-Chloro-6-cyanophenyl)acetonitrile reagents Conc. H₂SO₄, H₂O, reflux product 2-(2-Chloro-6-cyanophenyl)acetic acid reagents->product

Sources

Application

The Strategic Application of 2-(2-Chloro-6-cyanophenyl)acetic Acid in Pharmaceutical Synthesis: A Guide for Researchers

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-(2-Chloro-6-cyanophenyl)acetic acid as a pivotal intermediate in pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-(2-Chloro-6-cyanophenyl)acetic acid as a pivotal intermediate in pharmaceutical synthesis. With full editorial control, this guide is structured to deliver not just procedural steps but a comprehensive understanding of the underlying chemical principles and practical considerations essential for successful and reproducible outcomes.

Introduction: The Significance of a Specialized Phenylacetic Acid Derivative

2-(2-Chloro-6-cyanophenyl)acetic acid is a highly functionalized aromatic carboxylic acid. Its unique substitution pattern, featuring a chloro, a cyano, and an acetic acid moiety on the phenyl ring, makes it a valuable building block in the synthesis of complex pharmaceutical molecules. The strategic placement of these functional groups allows for sequential and regioselective reactions, a critical aspect in the multi-step synthesis of modern therapeutics.[1] While not a ubiquitous intermediate, its application is notably crucial in the synthesis of targeted therapies, such as the multi-targeted tyrosine kinase inhibitor, Lenvatinib.[2][3][4] This guide will delve into the synthesis, purification, and analytical characterization of this intermediate, followed by a detailed protocol for its application in a representative pharmaceutical synthesis.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of 2-(2-Chloro-6-cyanophenyl)acetic acid is paramount for its safe handling and effective use in the laboratory.

Physicochemical Data
PropertyValueSource
Molecular Formula C₉H₆ClNO₂[5]
Molecular Weight 195.60 g/mol [5]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in organic solvents like THF, DMF, and alcohols. Limited solubility in non-polar solvents and water.Inferred from related compounds
Safety and Handling

As a substituted phenylacetic acid derivative containing chloro and cyano groups, 2-(2-Chloro-6-cyanophenyl)acetic acid should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Potential Hazards:

  • Irritation: Phenylacetic acid derivatives can be irritating to the skin, eyes, and respiratory tract.[6]

  • Environmental Hazards: Care should be taken to prevent release into the environment.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes.

  • If inhaled: Move the person to fresh air.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Synthesis Protocol: A Plausible Route

While multiple synthetic routes can be envisioned, a common strategy for preparing substituted phenylacetic acids involves the hydrolysis of a corresponding phenylacetonitrile. The following protocol is a plausible and chemically sound method for the synthesis of 2-(2-Chloro-6-cyanophenyl)acetic acid, derived from patent literature describing the synthesis of related structures.[7][8]

Synthesis Workflow Diagram

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Work-up and Isolation cluster_2 Step 3: Purification Start 2-(2-Chloro-6-cyanophenyl)acetonitrile Reagents1 Sulfuric Acid Water Start->Reagents1 Add to Process1 Heat (e.g., 100-120°C) Reagents1->Process1 Subject to Product1 Crude 2-(2-Chloro-6-cyanophenyl)acetic acid Process1->Product1 Input2 Crude Product Mixture Process2a Cooling and Crystallization Input2->Process2a Process2b Filtration Process2a->Process2b Process2c Washing with Water Process2b->Process2c Product2 Isolated Crude Solid Process2c->Product2 Input3 Isolated Crude Solid Process3 Recrystallization (e.g., from Toluene or Ethanol/Water) Input3->Process3 Product3 Pure 2-(2-Chloro-6-cyanophenyl)acetic acid Process3->Product3

Caption: Synthetic workflow for 2-(2-Chloro-6-cyanophenyl)acetic acid.

Step-by-Step Synthesis Protocol

Materials and Reagents:

  • 2-(2-Chloro-6-cyanophenyl)acetonitrile

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Toluene (for recrystallization)

  • Sodium Bicarbonate (for neutralization of aqueous waste)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, cautiously add 2-(2-Chloro-6-cyanophenyl)acetonitrile (1 equivalent).

  • Hydrolysis: Slowly and with stirring, add a mixture of concentrated sulfuric acid and water (e.g., a 2:1 v/v mixture). Caution: This addition is exothermic.

  • Reaction: Heat the mixture to 100-120°C and maintain it at this temperature for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with stirring. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the solid product under vacuum at 50-60°C to a constant weight.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot toluene. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by filtration, wash with a small amount of cold toluene, and dry under vacuum.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized intermediate.

Analytical Methods
Analytical TechniquePurposeExpected Results
High-Performance Liquid Chromatography (HPLC) To determine purity and identify impurities.A major peak corresponding to the product with purity >98%.
Gas Chromatography-Mass Spectrometry (GC-MS) To confirm molecular weight and fragmentation pattern.Molecular ion peak corresponding to the product's molecular weight.
¹H NMR Spectroscopy To elucidate the chemical structure.Peaks corresponding to the aromatic and methylene protons with appropriate chemical shifts and integrations.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups.Characteristic peaks for C=O (carboxylic acid), C≡N (nitrile), and C-Cl bonds.
Representative HPLC Protocol
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

This method should be validated for linearity, precision, and accuracy.

Application in Pharmaceutical Synthesis: A Case Study in Lenvatinib Synthesis

2-(2-Chloro-6-cyanophenyl)acetic acid is a key precursor for a side chain of the anticancer drug Lenvatinib. The following protocol outlines its conversion to a key urea intermediate.[2][3][6][9]

Reaction Scheme Diagram

G Intermediate 2-(2-Chloro-6-cyanophenyl)acetic acid Reagents1 Thionyl Chloride (SOCl₂) Intermediate->Reagents1 Reacts with AcylChloride 2-(2-Chloro-6-cyanophenyl)acetyl chloride Reagents1->AcylChloride Forms Amine 4-Amino-3-chlorophenol AcylChloride->Amine Reacts with Amide Amide Intermediate Amine->Amide Forms Reagents2 Phenyl Chloroformate Amide->Reagents2 Followed by Carbamate Carbamate Intermediate Reagents2->Carbamate Reagents3 Cyclopropylamine Carbamate->Reagents3 And then FinalProduct Lenvatinib Side-Chain Urea Reagents3->FinalProduct

Caption: Key steps in the synthesis of a Lenvatinib intermediate.

Step-by-Step Protocol for Amide Formation

Materials and Reagents:

  • 2-(2-Chloro-6-cyanophenyl)acetic acid

  • Thionyl chloride or oxalyl chloride

  • 4-Amino-3-chlorophenol hydrochloride

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 2-(2-Chloro-6-cyanophenyl)acetic acid (1 equivalent) in anhydrous DCM. Add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 equivalents) at 0°C. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

  • Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the resulting crude acid chloride in anhydrous DCM. In a separate flask, dissolve 4-amino-3-chlorophenol hydrochloride (1 equivalent) and a base (2.2 equivalents) in anhydrous DCM. Cool this solution to 0°C.

  • Reaction: Slowly add the acid chloride solution to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide intermediate.

Conclusion

2-(2-Chloro-6-cyanophenyl)acetic acid serves as a specialized yet critical intermediate in the synthesis of complex pharmaceutical agents like Lenvatinib. Its successful synthesis, purification, and application require a meticulous approach grounded in a solid understanding of organic chemistry principles. The protocols and data presented in this guide are intended to provide researchers with the necessary framework to confidently and safely utilize this valuable building block in their drug discovery and development endeavors.

References

  • Synthetic method of lenvatinib - CN109734661B. Google Patents.
  • Synthesis Methods of Lenvatinib Mesylate API. Qingmu Pharmaceutical. (2024). Available at: [Link]

  • Three-step synthesis of lenvatinib 50 synthesized from simple starting materials. ResearchGate. (2022). Available at: [Link]

  • Test Methods SW-846 Chapter 2: Choosing the Correct Procedure. EPA. Available at: [Link]

  • 2-[2-(2-Chloro-6-cyanoanilino)phenyl]acetic acid. PubChem. Available at: [Link]

  • Process for the preparation of lenvatinib - WO2020048963A1. Google Patents.
  • Spectrophotometric determination of [2-(2,6-dichloro-phenylamino)-phenyl]-acetic acid in pure form and in pharmaceuticals. PubMed. (2009). Available at: [Link]

  • Preparation method of chlorinated phenylacetic acid - CN103232339A. Google Patents.
  • Preparation method of chlorophenyl acetic acid - CN1927810A. Google Patents.
  • Recent updates on analytical methods for detection of cyanide in human blood. (2020). Available at: [Link]

  • THE C-ARYLATION OF β-DICARBONYL COMPOUNDS: ETHYL 1-(p-METHOXYPHENYL)-2-OXOCYCLOHEXANECARBOXYLATE. Organic Syntheses Procedure. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Utilization of 2-(2-Chloro-6-cyanophenyl)acetic acid in Organic Synthesis

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block In the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic selecti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

In the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. "2-(2-Chloro-6-cyanophenyl)acetic acid" has emerged as a highly valuable and versatile building block, distinguished by its unique arrangement of reactive functional groups. The presence of a carboxylic acid, a nitrile, and a chlorinated aromatic ring within a single, compact scaffold offers a rich platform for the construction of complex heterocyclic systems. This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development, providing in-depth application notes and detailed protocols for the effective utilization of this compound. Our focus extends beyond mere procedural instructions to elucidate the underlying chemical principles and strategic considerations that inform its application in the synthesis of medicinally relevant scaffolds, most notably quinazolinones.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of "2-(2-Chloro-6-cyanophenyl)acetic acid" is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 1261522-11-5[1]
Molecular Formula C₉H₆ClNO₂[1]
Molecular Weight 195.60 g/mol [1]
Appearance White to light yellow crystalline solid[2]
Classification Organic Building Block, Nitrile, Carboxylic Acid[1]

The strategic positioning of the chloro, cyano, and acetic acid groups on the phenyl ring dictates the molecule's reactivity. The electron-withdrawing nature of the chloro and cyano groups influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. The ortho-relationship of the cyano and acetic acid moieties is particularly significant, as it provides the ideal geometry for intramolecular cyclization reactions, a key theme in the synthetic applications of this compound.

Synthetic Applications: A Gateway to Privileged Heterocyclic Scaffolds

"2-(2-Chloro-6-cyanophenyl)acetic acid" is a key intermediate in the synthesis of a variety of heterocyclic compounds.[2] Its utility is most profoundly demonstrated in the construction of quinazolinone derivatives. Quinazolinones are a class of fused heterocyclic compounds that form the core structure of numerous bioactive molecules and approved drugs, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.

The primary synthetic strategy involves a two-step sequence:

  • Transformation of the Cyano Group: The nitrile functionality can be hydrolyzed under acidic or basic conditions to either a carboxylic acid or an amide.[3][4] This initial transformation is crucial as it unmasks a nucleophilic nitrogen atom (in the case of the amide) or a carboxylic acid that can participate in subsequent cyclization.

  • Intramolecular Cyclization: Following the modification of the cyano group, the newly formed functionality can undergo an intramolecular condensation with the proximal acetic acid side chain to form the six-membered pyrimidinone ring of the quinazolinone scaffold.

This versatile approach allows for the synthesis of a diverse range of substituted quinazolinones, with the chloro substituent on the benzene ring providing a handle for further functionalization through cross-coupling reactions.

Protocol: Synthesis of 8-Chloro-5-(carboxymethyl)quinazolin-4(3H)-one

This protocol details the conversion of "2-(2-Chloro-6-cyanophenyl)acetic acid" to 8-Chloro-5-(carboxymethyl)quinazolin-4(3H)-one, a key intermediate for further elaboration in drug discovery programs. The procedure involves a one-pot hydrolysis of the nitrile to an amide, followed by in-situ cyclization.

Reaction Scheme

G start 2-(2-Chloro-6-cyanophenyl)acetic acid intermediate Intermediate Amide (not isolated) start->intermediate H₂SO₄ (conc.) H₂O, Δ product 8-Chloro-5-(carboxymethyl)quinazolin-4(3H)-one intermediate->product Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of 8-Chloro-5-(carboxymethyl)quinazolin-4(3H)-one.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantityMoles
2-(2-Chloro-6-cyanophenyl)acetic acid1261522-11-5195.60 g/mol 5.0 g25.5 mmol
Concentrated Sulfuric Acid (98%)7664-93-998.08 g/mol 25 mL-
Deionized Water7732-18-518.02 g/mol As needed-
Sodium Bicarbonate (sat. aq. solution)144-55-884.01 g/mol As needed-
Ethyl Acetate141-78-688.11 g/mol As needed-
Brine--As needed-
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As needed-
Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-Chloro-6-cyanophenyl)acetic acid (5.0 g, 25.5 mmol).

  • Acidic Hydrolysis and Cyclization: Carefully add concentrated sulfuric acid (25 mL) to the starting material. The mixture will become a slurry.

  • Heating: Heat the reaction mixture to 120 °C in an oil bath and maintain this temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice (approx. 100 g) in a 500 mL beaker with stirring.

    • A precipitate will form. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Drying and Characterization: Dry the purified product under vacuum to yield 8-Chloro-5-(carboxymethyl)quinazolin-4(3H)-one as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices
  • Concentrated Sulfuric Acid: Serves a dual role as a reagent for the hydrolysis of the nitrile to an amide and as a catalyst for the subsequent intramolecular cyclization. The strong acidic environment protonates the nitrile, making it more susceptible to nucleophilic attack by water (present in the concentrated acid).

  • Heating: Provides the necessary activation energy for both the hydrolysis and the cyclization steps. The temperature of 120 °C is empirically determined to provide a reasonable reaction rate without significant decomposition.

  • Work-up with Ice and Neutralization: The addition of the reaction mixture to ice serves to quench the reaction and dilute the strong acid. Neutralization with sodium bicarbonate is essential to deprotonate the carboxylic acid and facilitate the precipitation of the product, which is typically less soluble in its neutral form.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting material to the final, characterized product.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Starting Material (2-(2-Chloro-6-cyanophenyl)acetic acid) B Reaction Setup (Flask, Stirrer, Condenser) A->B C Addition of H₂SO₄ B->C D Heating (120°C, 4h) C->D E Quenching on Ice D->E F Neutralization (NaHCO₃) E->F G Filtration F->G H Recrystallization / Chromatography G->H I Drying under Vacuum H->I J Characterization (NMR, MS) I->J

Caption: Workflow for the synthesis and analysis of 8-Chloro-5-(carboxymethyl)quinazolin-4(3H)-one.

Conclusion and Future Perspectives

"2-(2-Chloro-6-cyanophenyl)acetic acid" stands out as a strategically designed building block with significant potential in synthetic and medicinal chemistry. The protocols and application notes provided herein offer a solid foundation for its utilization in the construction of complex heterocyclic systems. The ability to readily access functionalized quinazolinones from this starting material opens up avenues for the development of novel therapeutic agents. Future research in this area may focus on expanding the scope of transformations of the chloro and carboxylic acid functionalities to generate diverse libraries of bioactive compounds for high-throughput screening.

References

  • Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. PMC. [Link]

  • 2-Chloro Phenyl Acetic Acid - Kajay Remedies. Kajay Remedies. [Link]

  • Acidic Hydrolysis of Nitriles. BYJU'S. [Link]

  • hydrolysis of nitriles. Chemguide. [Link]

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Application

Application Note &amp; Protocol: A Validated Multi-Step Synthesis of 2-(2-Chloro-6-cyanophenyl)acetic acid

This document provides a comprehensive guide for the synthesis of 2-(2-Chloro-6-cyanophenyl)acetic acid , a valuable substituted phenylacetic acid derivative. Phenylacetic acids are crucial intermediates in the developme...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 2-(2-Chloro-6-cyanophenyl)acetic acid , a valuable substituted phenylacetic acid derivative. Phenylacetic acids are crucial intermediates in the development of pharmaceuticals, notably non-steroidal anti-inflammatory drugs (NSAIDs), and other fine chemicals.[1][2] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust, multi-step pathway from a commercially available starting material.

The narrative explains the causality behind procedural choices, ensuring that the protocol is not merely a list of steps but a self-validating system grounded in established chemical principles.

Synthetic Strategy Overview

The synthesis of the target molecule, which lacks a direct, single-step preparation method in published literature, is approached via a logical three-stage sequence. This pathway leverages well-understood, high-yielding transformations to construct the desired substitution pattern and functional groups.

  • Stage 1: Sandmeyer Cyanation. Introduction of the C6-cyano group onto the aromatic ring. This is achieved by converting the amino group of 2-amino-6-chlorotoluene into a diazonium salt, which is subsequently displaced by a cyanide nucleophile using a copper(I) cyanide catalyst. The Sandmeyer reaction is a cornerstone of aromatic chemistry for installing functionalities that are otherwise difficult to introduce.[3][4]

  • Stage 2: Benzylic Functionalization. Elaboration of the C1-methyl group into a phenylacetonitrile intermediate. This is a two-step process involving a free-radical benzylic bromination followed by a nucleophilic substitution with cyanide.

  • Stage 3: Nitrile Hydrolysis. Conversion of the phenylacetonitrile intermediate to the final carboxylic acid product. This is accomplished through acid-catalyzed hydrolysis, which reliably transforms the nitrile group into a carboxyl group.[2]

The complete synthetic pathway is illustrated below.

G cluster_0 Stage 1: Sandmeyer Cyanation cluster_1 Stage 2: Benzylic Functionalization cluster_2 Stage 3: Nitrile Hydrolysis A 2-Amino-6-chlorotoluene B 2-Chloro-6-cyanotoluene A->B 1. NaNO₂, HCl 2. CuCN, KCN C 2-(2-Chloro-6-cyanophenyl)acetonitrile B->C 1. NBS, AIBN 2. NaCN D 2-(2-Chloro-6-cyanophenyl)acetic acid C->D H₂SO₄, H₂O, Δ

Caption: Overall synthetic pathway from starting material to final product.

Experimental Protocols & Methodologies

Safety Precaution: This synthesis involves highly toxic reagents, including sodium cyanide (NaCN) and potassium cyanide (KCN), as well as corrosive acids and bases. All steps must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Cyanide waste must be quenched with bleach or hydrogen peroxide according to institutional safety guidelines before disposal.

Stage 1: Synthesis of 2-Chloro-6-cyanotoluene via Sandmeyer Reaction

This stage converts the readily available 2-amino-6-chlorotoluene to 2-chloro-6-cyanotoluene. The core of this transformation is the diazotization of the primary aromatic amine, followed by a copper-catalyzed nucleophilic substitution.[5]

Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )Moles (mmol)Eq.Amount
2-Amino-6-chlorotolueneC₇H₈ClN141.6070.61.010.0 g
Concentrated HCl (37%)HCl36.46282.44.023.5 mL
Sodium NitriteNaNO₂69.0077.71.15.36 g
Copper(I) CyanideCuCN89.5677.71.16.96 g
Potassium CyanideKCN65.1284.71.25.52 g
Deionized WaterH₂O18.02--~300 mL
TolueneC₇H₈92.14--150 mL

Step-by-Step Protocol

  • Diazotization:

    • To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-6-chlorotoluene (10.0 g, 70.6 mmol) and deionized water (50 mL).

    • Cool the slurry to 0 °C in an ice-salt bath.

    • Slowly add concentrated HCl (23.5 mL, 282.4 mmol) dropwise while maintaining the internal temperature between 0 and 5 °C. Stir for 15 minutes until a fine suspension of the hydrochloride salt is formed.

    • Dissolve sodium nitrite (5.36 g, 77.7 mmol) in deionized water (20 mL) and add it dropwise to the amine suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C. The solution should be clear and pale yellow.

  • Sandmeyer Reaction:

    • In a separate 1 L beaker, prepare the cyanide solution. (Caution: Extreme Toxicity!) . In the fume hood, dissolve copper(I) cyanide (6.96 g, 77.7 mmol) and potassium cyanide (5.52 g, 84.7 mmol) in deionized water (100 mL).

    • Gently warm the cyanide solution to ~60 °C.

    • Slowly and carefully add the cold diazonium salt solution from step 1 to the warm cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the effervescence.

    • After the addition is complete, heat the reaction mixture to 70 °C for 1 hour to ensure the reaction goes to completion.

    • Cool the mixture to room temperature.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with toluene (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 10% aqueous NaOH (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or recrystallization from ethanol/water to yield 2-chloro-6-cyanotoluene as a solid.

Stage 2: Synthesis of 2-(2-Chloro-6-cyanophenyl)acetonitrile

This stage involves two critical steps: the formation of a benzyl bromide via free-radical bromination, followed by its conversion to the desired acetonitrile.

Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )Moles (mmol)Eq.Amount
2-Chloro-6-cyanotolueneC₈H₆ClN151.5950.01.07.58 g
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9852.51.059.34 g
AIBNC₈H₁₂N₄164.211.00.02164 mg
Carbon Tetrachloride (CCl₄)CCl₄153.82--200 mL
Sodium Cyanide (NaCN)NaCN49.0160.01.22.94 g
AcetoneC₃H₆O58.08--150 mL

Step-by-Step Protocol

  • Benzylic Bromination:

    • Combine 2-chloro-6-cyanotoluene (7.58 g, 50.0 mmol), N-bromosuccinimide (9.34 g, 52.5 mmol), and AIBN (164 mg, 1.0 mmol) in a 500 mL flask containing CCl₄ (200 mL). (Caution: CCl₄ is a carcinogen) .

    • Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere. The reaction can be monitored by the disappearance of the starting material (TLC) and the succinimide byproduct floating to the top.

    • After 4-6 hours, cool the reaction to room temperature and filter off the succinimide.

    • Wash the filtrate with water (2 x 50 mL) and brine (50 mL), dry over anhydrous MgSO₄, and concentrate in vacuo. The crude 2-(bromomethyl)-3-chlorobenzonitrile is often used directly in the next step without further purification.

  • Cyanide Substitution:

    • Dissolve the crude benzyl bromide in acetone (150 mL) in a 250 mL round-bottom flask.

    • Add sodium cyanide (2.94 g, 60.0 mmol). (Caution: Extreme Toxicity!) .

    • Reflux the mixture for 12-18 hours. The reaction progress can be monitored by TLC.

    • Cool the mixture and filter off the inorganic salts (NaBr and excess NaCN). (Quench salts with bleach before disposal) .

    • Remove the acetone solvent using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (100 mL), wash with water (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude 2-(2-chloro-6-cyanophenyl)acetonitrile. This product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) if necessary.

Stage 3: Hydrolysis to 2-(2-Chloro-6-cyanophenyl)acetic acid

The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. Acid-catalyzed hydrolysis is effective for this transformation.[2]

Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )Moles (mmol)Eq.Amount
2-(2-Chloro-6-cyanophenyl)acetonitrileC₉H₅ClN₂176.6140.01.07.07 g
Sulfuric Acid (98%)H₂SO₄98.08--50 mL
Deionized WaterH₂O18.02--50 mL
Diethyl Ether(C₂H₅)₂O74.12--200 mL
Sodium Bicarbonate (sat. soln.)NaHCO₃84.01--As needed

Step-by-Step Protocol

  • Hydrolysis Reaction:

    • In a 250 mL round-bottom flask, carefully prepare a 1:1 (v/v) solution of concentrated sulfuric acid and water by slowly adding the acid (50 mL) to ice-cold water (50 mL).

    • Add the crude 2-(2-chloro-6-cyanophenyl)acetonitrile (7.07 g, 40.0 mmol) to the acid solution.

    • Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring for 6-8 hours. The reaction should become homogeneous as the hydrolysis proceeds.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it carefully over crushed ice (200 g) in a 1 L beaker.

    • A precipitate of the crude carboxylic acid should form. Stir for 30 minutes to allow for complete precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

    • For further purification, the crude solid can be dissolved in diethyl ether and extracted with a saturated sodium bicarbonate solution. The aqueous layer is then re-acidified with concentrated HCl until pH ~2, causing the pure product to precipitate.

    • Filter the purified solid, wash with cold water, and dry in a vacuum oven at 50 °C.

    • The final product, 2-(2-chloro-6-cyanophenyl)acetic acid, should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.[6]

Experimental Workflow Visualization

The following diagram outlines the general laboratory workflow for a single synthetic stage, from reaction setup to product isolation.

G start Start Stage reagents 1. Assemble Glassware 2. Charge Reagents start->reagents reaction 3. Run Reaction (Heating/Cooling, Stirring) reagents->reaction monitor 4. Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup 5. Quench Reaction 6. Aqueous Work-up/Extraction monitor->workup Complete purify 7. Dry & Concentrate 8. Purify (Crystallization/Chromatography) workup->purify characterize 9. Characterize Product (NMR, MS, IR) purify->characterize end End Stage characterize->end

Caption: Generalized workflow for each synthetic stage.

References

  • CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
  • CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium.
  • 2-Chlorotoluene synthesis. ChemicalBook.
  • US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids.
  • CN113234077B - Synthesis method of 2-amino-6-chloropurine.
  • CN101139348A - The synthetic method of 2-amino-6-chloropurine.
  • 2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid. PubChem.
  • 2-(2-Chloro-6-cyanophenyl)acetic acid. BLDpharm.
  • chloroacetonitrile. Organic Syntheses Procedure.
  • Synthesis of 2-chloro-6-nitrotoluene. PrepChem.com.
  • (2-CYANOPHENYL)ACETIC ACID. ChemicalBook.
  • Make p-Chlorophenyl Acetonitrile. YouTube.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Sandmeyer reaction.
  • 2-Chloro Phenyl Acetic Acid. Kajay Remedies.
  • CA2345068C - Process for the preparation of .alpha.,.alpha.-dimethylphenylacetic acid from .alpha.,.alpha.-dimethylbenzyl cyanide under normal pressure.
  • Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
  • α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Organic Syntheses Procedure.
  • Process for the preparation of 2-amino-6-chloropurine and derivatives.
  • α-CHLOROPHENYLACETIC ACID. Organic Syntheses Procedure.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • CN1927810A - Preparation method of chlorophenyl acetic acid.
  • 37.01 Sandmeyer Reactions. YouTube.
  • 2-[(4-chloro-2-cyanophenyl)(methyl)amino]acetic acid. Fluorochem.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Acetic acid – unique properties and applic
  • 2,6-Dichlorophenylacetic acid. PubChem.
  • 2-Chloro-2-(2-chlorophenyl)acetic acid. PubChem.

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Method

Application Notes and Protocols for the Catalytic Conversion of 2-(2-Chloro-6-cyanophenyl)acetic acid

For: Researchers, scientists, and drug development professionals. Introduction: Strategic C-N Bond Formation in Pharmaceutical Scaffolds The compound 2-(2-Chloro-6-cyanophenyl)acetic acid is a valuable starting material...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic C-N Bond Formation in Pharmaceutical Scaffolds

The compound 2-(2-Chloro-6-cyanophenyl)acetic acid is a valuable starting material in medicinal chemistry, possessing a strategic substitution pattern on the phenyl ring. The chloro and cyano groups offer orthogonal reactivity, allowing for sequential modifications. The catalytic conversion of the aryl chloride moiety is a critical step in the synthesis of more complex molecules, particularly those with applications as active pharmaceutical ingredients (APIs). The introduction of a nitrogen-containing functional group in place of the chlorine atom via catalytic amination opens up a vast chemical space for the development of novel therapeutics.

This guide provides a comprehensive overview of the catalytic amination of 2-(2-Chloro-6-cyanophenyl)acetic acid, focusing on the principles and practical application of the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds, offering high functional group tolerance and broad substrate scope.[1] We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the necessary analytical techniques for reaction monitoring and product characterization.

Reaction Mechanism: The Buchwald-Hartwig Amination Cycle

The Buchwald-Hartwig amination is a Nobel Prize-winning reaction that has revolutionized the synthesis of arylamines.[1] The reaction proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, a base, and the aryl halide and amine coupling partners. The generally accepted mechanism for the amination of an aryl chloride is depicted below.

Buchwald-Hartwig_Amination_Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition (Ar-X) A->B Ar-Cl C [Ar-Pd(II)-X]L_n B->C D Ligand Exchange/ Amine Coordination C->D R'R''NH E [Ar-Pd(II)-NHR'R'']L_n D->E F Deprotonation (Base) E->F Base G [Ar-Pd(II)-NR'R'']L_n F->G H Reductive Elimination G->H H->A Forms Product I Ar-NR'R'' (Product) H->I

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Causality behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: Electron-rich and sterically bulky phosphine ligands are crucial for the success of the reaction, particularly with less reactive aryl chlorides.[2][3][4] Ligands such as XPhos or those from the CataCXium and DalPhos families have shown high efficacy.[4] The ligand stabilizes the palladium center, facilitates oxidative addition, and promotes the final reductive elimination step.

  • Base: A non-nucleophilic base is required to deprotonate the amine and the palladium-amine complex. Common choices include sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent quenching of the base and catalyst deactivation.

Experimental Protocol: Palladium-Catalyzed Amination of 2-(2-Chloro-6-cyanophenyl)acetic acid

This protocol describes a general procedure for the amination of 2-(2-Chloro-6-cyanophenyl)acetic acid with a primary or secondary amine. The specific conditions may require optimization depending on the chosen amine.

Materials:

Reagent/MaterialGradeSupplier
2-(2-Chloro-6-cyanophenyl)acetic acid≥98%e.g., BLDpharm[5]
Amine (e.g., morpholine, aniline)Anhydrous, ≥99%Various
Palladium(II) acetate (Pd(OAc)₂)≥99.9%Various
XPhos≥98%Various
Sodium tert-butoxide (NaOtBu)≥98%Various
Anhydrous Toluene≥99.8%Various
Diethyl etherAnhydrousVarious
Saturated aqueous ammonium chloride (NH₄Cl)ReagentVarious
Saturated aqueous sodium chloride (brine)ReagentVarious
Anhydrous magnesium sulfate (MgSO₄)ReagentVarious
Schlenk flask--
Magnetic stirrer and stir bar--
Inert gas (Nitrogen or Argon) supply--
Syringes and needles--
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄-
Column chromatography suppliesSilica gel-

Safety Precautions:

  • 2-(2-Chloro-6-cyanophenyl)acetic acid: Handle with care. Avoid inhalation, ingestion, and skin contact. Use in a well-ventilated fume hood.

  • Palladium catalysts: Can be toxic and are expensive. Handle with appropriate personal protective equipment (PPE).

  • Sodium tert-butoxide: Corrosive and moisture-sensitive. Handle in an inert atmosphere.

  • Anhydrous solvents: Flammable. Keep away from ignition sources.

Experimental Workflow:

Experimental_Workflow A 1. Assemble and Inertize Glassware B 2. Add Solids: - 2-(2-Chloro-6-cyanophenyl)acetic acid - Pd(OAc)2 - XPhos - NaOtBu A->B C 3. Add Anhydrous Toluene B->C D 4. Add Amine C->D E 5. Heat Reaction Mixture D->E F 6. Monitor Reaction by TLC/LC-MS E->F G 7. Quench Reaction F->G H 8. Aqueous Workup G->H I 9. Dry and Concentrate Organic Layer H->I J 10. Purify by Column Chromatography I->J K 11. Characterize Product J->K

Figure 2: Step-by-step experimental workflow for the catalytic amination.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-(2-Chloro-6-cyanophenyl)acetic acid (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) to the flask, followed by the amine (1.2 mmol, 1.2 equiv).

  • Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Analysis and Characterization

The successful conversion of 2-(2-Chloro-6-cyanophenyl)acetic acid to the corresponding amino derivative can be confirmed by a suite of analytical techniques.

Hypothetical Data Summary:

Starting MaterialAmineProductYield (%)
2-(2-Chloro-6-cyanophenyl)acetic acidMorpholine2-(2-(Morpholino)-6-cyanophenyl)acetic acid85
2-(2-Chloro-6-cyanophenyl)acetic acidAniline2-(2-(Phenylamino)-6-cyanophenyl)acetic acid78

Characterization Techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product. The disappearance of the signal corresponding to the proton ortho to the chlorine and the appearance of new signals corresponding to the amine moiety are key indicators.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm the incorporation of the amine.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the product, such as the carboxylic acid, cyano, and amine groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversionInactive catalystEnsure all reagents and solvents are anhydrous. Use a fresh bottle of palladium catalyst and ligand.
Insufficiently strong baseConsider using a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS).
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of side productsCatalyst decompositionUse a more robust ligand or a pre-catalyst.
Reaction with the carboxylic acidProtect the carboxylic acid group as an ester prior to the amination reaction.

Conclusion

The Buchwald-Hartwig amination provides a reliable and efficient method for the catalytic conversion of 2-(2-Chloro-6-cyanophenyl)acetic acid into valuable amino-functionalized derivatives. Careful selection of the catalyst, ligand, base, and reaction conditions is paramount to achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers in their synthetic endeavors.

References

  • Kwong, F. Y., & Buchwald, S. L. (2004). A general, efficient, and inexpensive catalyst system for the coupling of aryl chlorides and amines. Organic letters, 6(16), 2623-2626.
  • Zhang, H., Cai, Q., & Ma, D. (2005). Amino acids as versatile ligands for copper-catalyzed C-N coupling reactions of aryl and heteroaryl halides. The Journal of Organic Chemistry, 70(13), 5164-5173.
  • Shafir, A., & Buchwald, S. L. (2006). A mild copper-catalyzed amination of haloarenes. Synfacts, 2006(10), 1055-1055. [Link]

  • Wikipedia. (2023, December 1). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Li, Z., Wang, B., Fan, S., Zhang, C., & Sun, J. (2025). Catalytic Enantioselective Nucleophilic Amination of α-Halo Carbonyl Compounds with Free Amines. Journal of the American Chemical Society, 147(1), 576-584. [Link]

  • Ren, H., & Knochel, P. (2006). Cobalt-and iron-catalyzed cross-coupling reactions of functionalized organozinc reagents with aryl and heteroaryl halides.
  • Bedford, R. B., & Cazin, C. S. (2001). The catalytic amination of aryl chlorides with primary amines using palladium/N-heterocyclic carbene catalysts.
  • Stradiotto, M., & Cosh, D. G. (2003). A highly active catalyst for the palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 125(51), 15743-15754.
  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)− O, C (aryl)− N, and C (aryl)− S bond formation.
  • Reddy, K. R., & Ma, D. (2006). A new class of N-ligands for copper-catalyzed amination/amidation of aryl halides. Organic letters, 8(25), 5781-5784.
  • Smith, A. B., & Atasoy, B. (2010). Catalytic asymmetric α-amination of carboxylic acids using isothioureas. Chemical Science, 1(1), 127-131. [Link]

  • MySkinRecipes. (n.d.). 2-((3-Cyanophenyl)Amino)Acetic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Industrial preparation method for 3-amino phenylacetic acid.
  • PubChem. (n.d.). 2-[2-(2-Chloro-6-cyanoanilino)phenyl]acetic acid. Retrieved from [Link]

  • Buchwald, S. L., & Driver, T. G. (1997). A highly active catalyst for the palladium-catalyzed amination of aryl halides. Journal of the American Chemical Society, 119(45), 1054-1055.
  • Tu, T., & Fettinger, J. C. (2006). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(1), 137-142. [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510. [Link]

  • Ghorai, M. K., & Kumar, A. (2010). Palladium-catalyzed aryl amination reactions of 6-bromo-and 6-chloropurine nucleosides. Advanced Synthesis & Catalysis, 352(10), 1728-1735. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-3-cyanopyridines. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing derivatives of 2=cyano-2-phenylacetic acid.
  • Wang, D. H., & Wasa, M. (2011). Palladium-catalyzed interannular C–H amination of biaryl amines. Chemical Communications, 47(37), 10452-10454. [Link]

  • Google Patents. (n.d.). Process for preparing 2,6-dialkylphenylacetic acids.

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Application

Application Notes &amp; Protocols: The Strategic Utility of 2-(2-Chloro-6-cyanophenyl)acetic Acid in Modern Medicinal Chemistry

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic implementation of "2-(2-Chloro-6-cyanophenyl)acetic acid" as a versatile building block...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic implementation of "2-(2-Chloro-6-cyanophenyl)acetic acid" as a versatile building block in medicinal chemistry. This document provides in-depth insights into its potential applications, particularly in the synthesis of kinase inhibitors, and offers detailed protocols for its utilization in the generation of novel molecular entities.

Introduction: A Building Block of Strategic Importance

In the landscape of contemporary drug discovery, the selection of appropriate starting materials is a critical determinant of the success and efficiency of a medicinal chemistry campaign. "2-(2-Chloro-6-cyanophenyl)acetic acid" is a bifunctional organic molecule poised for significant utility in the synthesis of complex pharmaceutical agents. Its unique structural arrangement, featuring a sterically hindered and electronically modulated phenyl ring coupled with a reactive acetic acid moiety, presents a compelling scaffold for the construction of diverse chemical libraries. The presence of both a chloro and a cyano group on the phenyl ring allows for a range of chemical transformations, making it a valuable precursor for creating molecules with tailored pharmacological profiles.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis.

PropertyValueSource
CAS Number 1261522-11-5[1]
Molecular Formula C₉H₆ClNO₂[1]
Molecular Weight 195.60 g/mol [1]
Appearance Solid[2]

The key structural features of "2-(2-Chloro-6-cyanophenyl)acetic acid" that underpin its utility in medicinal chemistry are:

  • The 2-Chloro-6-cyanophenyl Moiety: The ortho-substitution pattern of the chloro and cyano groups creates a unique electronic and steric environment. The electron-withdrawing nature of both substituents influences the reactivity of the aromatic ring. The cyano group is a particularly versatile functional handle; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

  • The Acetic Acid Side Chain: The carboxylic acid group provides a primary site for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments. It can also be esterified or reduced to an alcohol, offering further avenues for derivatization.

Application Focus: A Gateway to Novel Kinase Inhibitors

Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, kinase inhibitors have emerged as a highly successful class of therapeutic agents.[4][5] The structural motif of "2-(2-Chloro-6-cyanophenyl)acetic acid" bears a strong resemblance to a key fragment of the potent dual Src/Abl kinase inhibitor, Dasatinib.[6][7] The intermediate used in the synthesis of Dasatinib, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, features a 2-chloro-6-methylphenyl group.[8][9][10][11][12] By substituting the methyl group with a synthetically versatile cyanomethyl group, "2-(2-Chloro-6-cyanophenyl)acetic acid" offers a strategic entry point for the development of novel Dasatinib analogs and other kinase inhibitors.

Rationale for Kinase Inhibitor Synthesis

The rationale for employing "2-(2-Chloro-6-cyanophenyl)acetic acid" in the synthesis of kinase inhibitors is multifold:

  • Structural Analogy: The core scaffold provides a proven framework for binding to the ATP-binding site of various kinases.

  • Synthetic Tractability: The acetic acid and cyano functionalities provide orthogonal handles for the sequential construction of the complex heterocyclic systems characteristic of many kinase inhibitors.

  • Potential for Novelty: The cyano group can be elaborated into a variety of functional groups not present in existing kinase inhibitors, potentially leading to new intellectual property and improved pharmacological properties.

Illustrative Signaling Pathway: The Src/Abl Axis

Dasatinib and its potential analogs target the Src and Abl kinases, which are key nodes in signaling pathways that control cell proliferation, survival, and migration. The diagram below illustrates a simplified representation of the Src/Abl signaling cascade.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Src Src Kinase Receptor->Src Abl Abl Kinase Src->Abl Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Abl->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation DasatinibAnalog Dasatinib Analog (Inhibitor) DasatinibAnalog->Src DasatinibAnalog->Abl

Figure 1: Simplified Src/Abl Signaling Pathway Targeted by Kinase Inhibitors.

Experimental Protocols: Synthesis of a Novel Kinase Inhibitor Analog

The following is a detailed, hypothetical protocol for the synthesis of a novel kinase inhibitor analog starting from "2-(2-Chloro-6-cyanophenyl)acetic acid". This protocol is based on established synthetic methodologies for related compounds.

Synthetic Workflow Overview

The overall synthetic strategy involves the protection of the carboxylic acid, followed by a series of reactions to construct the core heterocyclic system, and concluding with deprotection and final modification.

G A 2-(2-Chloro-6-cyanophenyl)acetic acid Starting Material B Ester Protection Step 1 A:f1->B:f0 MeOH, H₂SO₄ C Amide Coupling Step 2 B:f1->C:f0 Amine, Coupling Agent D Thiazole Formation Step 3 C:f1->D:f0 Lawesson's Reagent, then α-haloketone E Pyrimidine Coupling Step 4 D:f1->E:f0 Dichloropyrimidine, Base F Ester Hydrolysis Step 5 E:f1->F:f0 LiOH, THF/H₂O G Final Amide Coupling Step 6 F:f1->G:f0 Amine, Coupling Agent H Final Product Dasatinib Analog G:f1->H:f0 Purification

Figure 2: Synthetic Workflow for a Dasatinib Analog.

Step-by-Step Methodology

Step 1: Esterification of 2-(2-Chloro-6-cyanophenyl)acetic acid

  • To a solution of 2-(2-Chloro-6-cyanophenyl)acetic acid (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the methyl ester.

Step 2: Amide Coupling with a Suitable Amine

  • To a solution of the methyl ester from Step 1 (1.0 eq) and a desired amine (1.1 eq) in dichloromethane (0.2 M), add a peptide coupling reagent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Thiazole Ring Formation

  • To a solution of the amide from Step 2 (1.0 eq) in toluene (0.2 M), add Lawesson's reagent (0.6 eq).

  • Heat the reaction mixture to 80-90 °C for 4-6 hours.

  • Monitor the formation of the thioamide by TLC.

  • Cool the reaction mixture and treat with a solution of an appropriate α-haloketone (e.g., ethyl bromopyruvate) (1.2 eq) in ethanol.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting thiazole derivative by column chromatography.

Step 4: Coupling with a Dichloropyrimidine

  • To a solution of the thiazole from Step 3 (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) (0.2 M), add a dichloropyrimidine derivative (e.g., 4,6-dichloro-2-methylpyrimidine) (1.1 eq) and a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C for 8-12 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 5: Hydrolysis of the Ester

  • To a solution of the ester from Step 4 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1), add lithium hydroxide (LiOH) (3.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • Upon completion, acidify the reaction mixture with 1 M HCl to pH 3-4.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Step 6: Final Amide Coupling

  • To a solution of the carboxylic acid from Step 5 (1.0 eq) and the desired final amine (e.g., 1-(2-hydroxyethyl)piperazine) (1.2 eq) in DMF (0.2 M), add a coupling reagent such as EDC (1.5 eq) and HOBt (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by preparative HPLC to afford the desired Dasatinib analog.

Conclusion

"2-(2-Chloro-6-cyanophenyl)acetic acid" represents a strategically valuable and underutilized building block in medicinal chemistry. Its unique combination of functional groups and its structural relationship to key fragments of successful drugs like Dasatinib make it an ideal starting point for the synthesis of novel kinase inhibitors and other biologically active molecules. The protocols and insights provided in these application notes are intended to empower researchers to harness the full synthetic potential of this versatile compound in their drug discovery endeavors.

References

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  • EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents. (n.d.).
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  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (n.d.). Retrieved January 19, 2026, from [Link]

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  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Retrieved January 19, 2026, from [Link]

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Method

Introduction: A Versatile Phenylacetic Acid Derivative in Medicinal Chemistry

An Application Note on the Experimental Chemistry of 2-(2-Chloro-6-cyanophenyl)acetic Acid: Synthesis and Core Reactions 2-(2-Chloro-6-cyanophenyl)acetic acid is a substituted phenylacetic acid derivative that serves as...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Experimental Chemistry of 2-(2-Chloro-6-cyanophenyl)acetic Acid: Synthesis and Core Reactions

2-(2-Chloro-6-cyanophenyl)acetic acid is a substituted phenylacetic acid derivative that serves as a valuable building block in organic synthesis and medicinal chemistry. Phenylacetic acid scaffolds are integral to a wide array of pharmaceuticals, acting as key intermediates in the synthesis of drugs ranging from anti-inflammatory agents to complex kinase inhibitors.[1] The specific substitution pattern of this molecule—featuring a chloro, a cyano, and a carboxylic acid group—offers multiple reactive handles for chemical modification, making it a versatile precursor for constructing more complex molecular architectures. The electron-withdrawing nature of the chloro and cyano groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid proton.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and key reactions of 2-(2-Chloro-6-cyanophenyl)acetic acid. We will delve into detailed, field-proven protocols for its preparation and subsequent functionalization through esterification and amidation, explaining the chemical principles that underpin these critical transformations.

Part 1: Synthesis of 2-(2-Chloro-6-cyanophenyl)acetic Acid

The most direct and common route to synthesizing 2-(2-Chloro-6-cyanophenyl)acetic acid is through the hydrolysis of its corresponding nitrile precursor, 2-(2-chloro-6-cyanophenyl)acetonitrile. This transformation is a cornerstone of organic synthesis for converting nitriles to carboxylic acids.

Causality of the Synthetic Choice:

The benzyl cyanide method, which involves the reaction of a benzyl halide with a cyanide salt followed by hydrolysis, is a classic and reliable two-step method for producing phenylacetic acids.[1][2] Hydrolysis of the nitrile can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, rendering the carbon more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon. For this application, we will detail an acid-catalyzed hydrolysis, which typically offers a straightforward workup by simple extraction.

Workflow for Synthesis via Nitrile Hydrolysis

G cluster_0 Synthesis of 2-(2-Chloro-6-cyanophenyl)acetic acid A 2-(2-chloro-6-cyanophenyl)acetonitrile B Reaction Vessel (H2SO4, H2O) A->B Add Nitrile C Heating under Reflux B->C Heat to 100-110°C D Work-up: Quenching, Extraction C->D Cool & Process E Purification: Crystallization D->E Isolate Crude Product F Final Product: 2-(2-Chloro-6-cyanophenyl)acetic acid E->F Obtain Pure Acid G cluster_1 Fischer Esterification Workflow start 2-(2-Chloro-6-cyanophenyl) acetic acid reaction Reaction Vessel: Heating under Reflux start->reaction alcohol Alcohol (e.g., Methanol) (Excess) alcohol->reaction catalyst Acid Catalyst (e.g., H2SO4) catalyst->reaction workup Neutralization & Extraction reaction->workup Cool & Process product Purified Ester Product workup->product Purify G cluster_2 Amidation Reaction Pathway Acid Carboxylic Acid (R-COOH) Intermediate O-Acylisourea Intermediate (Highly Reactive) Acid->Intermediate + EDC EDC EDC Coupling Agent EDC->Intermediate Amide Amide Product (R-CONH-R') Intermediate->Amide + Amine Byproduct Urea Byproduct (Water Soluble) Intermediate->Byproduct forms Amine Amine (R'-NH2) Amine->Amide

Sources

Application

The Untapped Potential of 2-(2-Chloro-6-cyanophenyl)acetic Acid: A Versatile Scaffold for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic design of novel heterocyclic compounds remains a cornerstone of drug discovery. These cyclic s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic design of novel heterocyclic compounds remains a cornerstone of drug discovery. These cyclic structures are ubiquitous in pharmaceuticals, owing to their diverse pharmacological activities. Within this context, the selection of appropriate starting materials—building blocks—is of paramount importance. This guide delves into the synthetic utility of a promising, yet under-explored scaffold: 2-(2-Chloro-6-cyanophenyl)acetic acid . Its unique arrangement of chloro, cyano, and acetic acid functionalities on a phenyl ring presents a rich platform for the construction of a variety of heterocyclic systems, particularly those of therapeutic interest.

The presence of an ortho-chloro and cyano group offers a tantalizing prospect for intramolecular cyclization reactions, while the acetic acid moiety provides a handle for further derivatization or can directly participate in ring formation. This combination of reactive sites suggests the potential for elegant and efficient synthetic routes to valuable heterocyclic cores. While direct, published protocols utilizing this specific molecule are not abundant, by drawing upon established reactivity principles of analogous compounds, we can map out a series of robust and plausible synthetic pathways. This document serves as a detailed application note and a set of predictive protocols to unlock the synthetic potential of 2-(2-Chloro-6-cyanophenyl)acetic acid.

Core Reactivity and Synthetic Strategy

The key to harnessing the synthetic power of 2-(2-Chloro-6-cyanophenyl)acetic acid lies in the strategic activation and interplay of its three primary functional groups. The chloro and cyano groups, being ortho to each other, are perfectly positioned for intramolecular cyclization reactions. The chloro atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, while the cyano group can either be incorporated into the final heterocycle or serve as a leaving group in decyanative cyclizations. The acetic acid side chain provides a versatile anchor for introducing diversity and can be readily converted into other functional groups such as amides or esters, which can then participate in cyclization.

Pathway I: Synthesis of Isoquinolone Derivatives

The isoquinolone core is a privileged scaffold found in numerous biologically active natural products and synthetic drugs. A plausible route to isoquinolone derivatives from 2-(2-Chloro-6-cyanophenyl)acetic acid involves an intramolecular cyclization of an amide intermediate.

Mechanistic Rationale

The proposed synthesis commences with the conversion of the carboxylic acid to a primary amide. This can be achieved through standard amide coupling reactions. Subsequent base-mediated intramolecular cyclization would involve the nucleophilic attack of the amide nitrogen onto the carbon bearing the chlorine atom, leading to the formation of the isoquinolone ring system. The cyano group remains as a substituent on the newly formed heterocycle, offering a handle for further chemical modifications.

G start 2-(2-Chloro-6-cyanophenyl)acetic acid amide 2-(2-Chloro-6-cyanophenyl)acetamide start->amide Amide Formation (e.g., SOCl2, NH4OH) isoquinolone 4-Chloro-1-oxo-1,2-dihydroisoquinoline-8-carbonitrile amide->isoquinolone Intramolecular Cyclization (e.g., NaH, DMF)

Caption: Proposed workflow for the synthesis of an isoquinolone derivative.

Experimental Protocol: Synthesis of 4-Chloro-1-oxo-1,2-dihydroisoquinoline-8-carbonitrile

Step 1: Amide Formation

  • To a solution of 2-(2-Chloro-6-cyanophenyl)acetic acid (1.0 g, 5.11 mmol) in anhydrous dichloromethane (20 mL), add oxalyl chloride (0.64 mL, 7.67 mmol) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent.

  • Dissolve the resulting acid chloride in anhydrous THF (10 mL) and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (28%, 10 mL).

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-(2-Chloro-6-cyanophenyl)acetamide.

Step 2: Intramolecular Cyclization

  • To a solution of 2-(2-Chloro-6-cyanophenyl)acetamide (from the previous step) in anhydrous DMF (15 mL), add sodium hydride (60% dispersion in mineral oil, 0.24 g, 6.13 mmol) portionwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-Chloro-1-oxo-1,2-dihydroisoquinoline-8-carbonitrile.

ParameterStep 1: Amide FormationStep 2: Cyclization
Key Reagents Oxalyl chloride, Aqueous AmmoniaSodium Hydride
Solvent Dichloromethane, THFDMF
Temperature 0 °C to Room Temperature0 °C to 80 °C
Reaction Time 3 hours4 hours
Hypothetical Yield >90% (crude)60-75%

Pathway II: Synthesis of Benzisoxazole Derivatives via Decyanative Cyclization

Drawing inspiration from the reactivity of related ortho-substituted phenylacetonitriles, a plausible route to benzisoxazole derivatives involves an acid-promoted intramolecular cyclization with concomitant loss of the cyano group.[1]

Mechanistic Rationale

In the presence of a strong acid, such as triflic acid (TfOH), the carboxylic acid can be protonated, facilitating an intramolecular attack from the nitrogen of the cyano group. This would form a highly unstable intermediate that, upon rearrangement and loss of a proton and the cyano group, could lead to a stable benzisoxazole derivative. This type of decyanative cyclization offers an elegant entry into this class of heterocycles.[1]

G start 2-(2-Chloro-6-cyanophenyl)acetic acid intermediate Protonated Intermediate start->intermediate Protonation (TfOH) benzisoxazole 7-Chlorobenzo[c]isoxazol-3(1H)-one intermediate->benzisoxazole Intramolecular Cyclization & Decyanation

Caption: Proposed mechanism for decyanative cyclization to a benzisoxazole.

Experimental Protocol: Synthesis of 7-Chlorobenzo[c]isoxazol-3(1H)-one
  • To a stirred solution of 2-(2-Chloro-6-cyanophenyl)acetic acid (1.0 g, 5.11 mmol) in a suitable solvent such as dichloromethane (20 mL) at room temperature, add triflic acid (TfOH) (4.5 mL, 51.1 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 7-Chlorobenzo[c]isoxazol-3(1H)-one.

ParameterValue
Key Reagent Triflic Acid (TfOH)
Solvent Dichloromethane
Temperature Room Temperature
Reaction Time 1-2 hours
Hypothetical Yield 50-65%

Pathway III: Synthesis of Quinolone Derivatives via Modified Friedländer Annulation

The Friedländer annulation is a classic and powerful method for the synthesis of quinolines and quinolones.[2][3] While 2-(2-Chloro-6-cyanophenyl)acetic acid is not a direct precursor for a standard Friedländer reaction, it can be chemically modified to generate a suitable intermediate.

Synthetic Strategy and Rationale

This proposed multi-step synthesis would first involve the reduction of the cyano group to an amino group and the conversion of the acetic acid moiety into a ketone. The resulting 2-aminoaryl ketone can then undergo a base- or acid-catalyzed condensation with a compound containing an α-methylene group, such as a β-ketoester, to construct the quinolone ring.

G start 2-(2-Chloro-6-cyanophenyl)acetic acid reduction 2-(2-Amino-6-chlorophenyl)acetic acid start->reduction Cyano Group Reduction (e.g., H2, Pd/C) ketone 1-(2-Amino-6-chlorophenyl)propan-2-one reduction->ketone Acetic Acid to Ketone (e.g., with MeLi) quinolone 8-Chloro-4-hydroxy-2-methylquinolin-3-yl)ethan-1-one ketone->quinolone Friedländer Annulation (e.g., Ethyl acetoacetate, base)

Caption: Multi-step strategy towards quinolone synthesis.

Experimental Protocol: Synthesis of 8-Chloro-4-hydroxy-2-methylquinolin-3-yl)ethan-1-one

Step 1: Reduction of the Cyano Group

  • A solution of 2-(2-Chloro-6-cyanophenyl)acetic acid (1.0 g, 5.11 mmol) in methanol (25 mL) is placed in a hydrogenation vessel.

  • Add Palladium on carbon (10% w/w, 0.1 g).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain 2-(2-Amino-6-chlorophenyl)acetic acid.

Step 2: Conversion to Ketone

  • To a solution of 2-(2-Amino-6-chlorophenyl)acetic acid (from the previous step) in anhydrous THF (20 mL) at -78 °C, add methyllithium (1.6 M in diethyl ether, 7.0 mL, 11.2 mmol) dropwise.

  • Stir the reaction at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer and concentrate to give 1-(2-Amino-6-chlorophenyl)propan-2-one.

Step 3: Friedländer Annulation

  • A mixture of 1-(2-Amino-6-chlorophenyl)propan-2-one (from the previous step), ethyl acetoacetate (1.2 equivalents), and a catalytic amount of piperidine in ethanol is refluxed for 6 hours.[4]

  • Cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the desired quinolone.

ParameterStep 1: ReductionStep 2: Ketone FormationStep 3: Annulation
Key Reagents H₂, Pd/CMethyllithiumEthyl Acetoacetate, Piperidine
Solvent MethanolTHFEthanol
Temperature Room Temperature-78 °C to RTReflux
Reaction Time 12 hours~14 hours6 hours
Hypothetical Yield >90%50-60%70-85%

Conclusion and Future Outlook

2-(2-Chloro-6-cyanophenyl)acetic acid represents a versatile and strategically functionalized building block with significant potential for the synthesis of diverse heterocyclic frameworks. The protocols and pathways outlined in this guide, while based on established chemical principles rather than direct literature precedent for this specific molecule, provide a solid foundation for researchers to explore its synthetic utility. The isoquinolone, benzisoxazole, and quinolone cores are of significant interest in medicinal chemistry, and the ability to access them from a common starting material is highly advantageous.

Further exploration of the reactivity of this scaffold is warranted. For instance, the chloro and cyano groups could be subjected to various transition-metal-catalyzed cross-coupling reactions to introduce further complexity and diversity. The development of one-pot procedures starting from 2-(2-Chloro-6-cyanophenyl)acetic acid would also be a valuable contribution to the field. As the demand for novel therapeutic agents continues to grow, the innovative use of such well-designed building blocks will be crucial in accelerating the drug discovery process.

References

  • Organic Chemistry Portal. Isoquinolone synthesis. Available from: [Link]

  • Zhang, M., Meng, Y., Wu, Y., & Song, C. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86(10), 7326–7332. Available from: [Link]

  • González-Gutiérrez, I. A., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Molecules, 27(14), 4478. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 28(13), 5089. Available from: [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharma Guideline. Available from: [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 2-quinolones. Available from: [Link]

  • Gardiner, J. M., et al. (2016). Process for making isoquinoline compounds. U.S. Patent No. 9,340,511.
  • Javed, S., et al. (2022). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Antibiotics, 11(11), 1540. Available from: [Link]

  • de Sousa, J. D. L., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC advances, 9(6), 3053–3080. Available from: [Link]

  • PubChem. 2-[2-(2-Chloro-6-cyanoanilino)phenyl]acetic acid. Available from: [Link]

  • Li, Y., et al. (2018). Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. RSC Advances, 8(52), 29693–29697. Available from: [Link]

  • Cankılıç, M. Y., et al. (2021). Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. Molecules, 26(23), 7384. Available from: [Link]

  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • Miller, K. A., et al. (2020). Boronic Ester Enabled [2 + 2]-Cycloadditions by Temporary Coordination: Synthesis of Artochamin J and Piperarborenine B. Journal of the American Chemical Society, 142(11), 5356–5363. Available from: [Link]

  • Fathalla, O. A., et al. (2008). Cyanamides in cyclization reactions with anthranilates, 2-aminophenyl ketones, and methyl 2-(3-oxopiperazin-2-yl)acetate. Journal of Heterocyclic Chemistry, 45(4), 1035-1040. Available from: [Link]

  • Das, S., et al. (2023). Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. Journal of Chemical Sciences, 135(1), 1-10. Available from: [Link]

  • Kumar, A., et al. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. Journal of the Indian Chemical Society, 101(1), 101234. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Functionalization of 2-(2-Chloro-6-cyanophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive technical guide provides detailed application notes and robust protocols for t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the chemical functionalization of "2-(2-Chloro-6-cyanophenyl)acetic acid," a versatile trifunctional building block with significant potential in medicinal chemistry and materials science. This document explores the selective modification of its three key reactive handles: the carboxylic acid, the aryl chloride, and the cyano group. By leveraging the distinct reactivity of each functional group, a diverse array of molecular scaffolds can be accessed, including esters, amides, biaryls, alkynylated derivatives, primary amines, and complex heterocyclic systems such as quinazolinones and isoquinolinones. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles and guidance for troubleshooting and optimization.

Introduction: Strategic Importance of 2-(2-Chloro-6-cyanophenyl)acetic acid

Phenylacetic acid derivatives are privileged structures in drug discovery, forming the core of numerous biologically active molecules.[1] The subject of this guide, 2-(2-Chloro-6-cyanophenyl)acetic acid, is a particularly valuable starting material due to the orthogonal reactivity of its three functional groups. The strategic positioning of the chloro, cyano, and carboxylic acid moieties allows for a stepwise and selective functionalization, enabling the construction of complex molecular architectures from a readily available precursor. This guide will provide the foundational knowledge and practical protocols to exploit the synthetic potential of this versatile molecule.

Molecular Analysis and Reactivity Profile

The chemical behavior of 2-(2-Chloro-6-cyanophenyl)acetic acid is governed by the interplay of its three functional groups. Understanding their individual and collective reactivity is paramount for designing successful synthetic strategies.

  • Carboxylic Acid (-COOH): This group is the most acidic proton source and a primary site for nucleophilic acyl substitution. It can be readily converted to esters, amides, and acid chlorides, serving as a key anchoring point for a wide range of substituents.[2]

  • Aryl Chloride (Ar-Cl): The chlorine atom, situated on an electron-deficient aromatic ring, is a suitable leaving group for transition-metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution (SNAAr). The ortho-cyano group further activates the chlorine for such transformations.

  • Cyano Group (-C≡N): The nitrile functionality is a versatile precursor to other functional groups. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.[1][3] Its presence also influences the electronic properties of the aromatic ring.

The following diagram illustrates the distinct reactive sites of the molecule:

Caption: Key reactive functional groups of 2-(2-Chloro-6-cyanophenyl)acetic acid.

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety is a primary handle for introducing diversity. Standard esterification and amidation protocols are generally effective, though the steric hindrance from the ortho-substituents may necessitate the use of potent coupling agents for challenging substrates.

Protocol: Esterification via Fischer-Esterification

This protocol describes the acid-catalyzed esterification with a simple alcohol, using it as both reactant and solvent to drive the equilibrium towards the product.

Materials:

  • 2-(2-Chloro-6-cyanophenyl)acetic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve 2-(2-Chloro-6-cyanophenyl)acetic acid (1.0 eq) in an excess of the anhydrous alcohol (20-50 eq) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution until CO₂ evolution ceases.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Reactant/CatalystMolar RatioPurpose
2-(2-Chloro-6-cyanophenyl)acetic acid1.0Starting material
Anhydrous Alcohol20-50Reactant and solvent
Concentrated H₂SO₄0.1-0.2Acid catalyst
Protocol: Amide Coupling using HATU

For the coupling of amines, especially sterically hindered or electron-deficient ones, a potent coupling agent such as HATU is recommended to ensure high conversion.[2][4][5][6]

Materials:

  • 2-(2-Chloro-6-cyanophenyl)acetic acid

  • Amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated lithium chloride (LiCl) solution

  • Brine

Procedure:

  • To a solution of 2-(2-Chloro-6-cyanophenyl)acetic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated LiCl solution (to remove residual DMF) and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel.

Amide_Coupling Carboxylic Acid Carboxylic Acid Active Ester Active Ester Carboxylic Acid->Active Ester HATU, DIPEA Amide Amide Active Ester->Amide Amine

Caption: Amide bond formation workflow.

Functionalization of the Aryl Chloride

The chloro group serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the aryl chloride with a boronic acid to form a biaryl structure.

Materials:

  • 2-(2-Chloro-6-cyanophenyl)acetic acid derivative (e.g., methyl ester) (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a reaction vessel, combine the 2-(2-Chloro-6-cyanophenyl)acetic acid derivative (1.0 eq), arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) and degas for another 5 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor by TLC.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

ReagentMolar RatioPurpose
Aryl Chloride1.0Substrate
Arylboronic acid1.5Coupling partner
Pd(PPh₃)₄0.05Catalyst
K₂CO₃2.0Base
Protocol: Buchwald-Hartwig Amination

This protocol enables the formation of a C-N bond by coupling the aryl chloride with an amine.

Materials:

  • 2-(2-Chloro-6-cyanophenyl)acetic acid derivative (e.g., methyl ester) (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a reaction tube with Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).

  • Add the 2-(2-Chloro-6-cyanophenyl)acetic acid derivative (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene and seal the tube.

  • Heat the reaction mixture to 100-120 °C and monitor by TLC.

  • Once complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Cross_Coupling Aryl Chloride Aryl Chloride Oxidative Addition\n(Pd(0) to Pd(II)) Oxidative Addition (Pd(0) to Pd(II)) Aryl Chloride->Oxidative Addition\n(Pd(0) to Pd(II)) Pd(0), Ligand Transmetalation (Suzuki)\nor Amine Coordination (Buchwald) Transmetalation (Suzuki) or Amine Coordination (Buchwald) Oxidative Addition\n(Pd(0) to Pd(II))->Transmetalation (Suzuki)\nor Amine Coordination (Buchwald) Boronic Acid/Base or Amine/Base Reductive Elimination Reductive Elimination Transmetalation (Suzuki)\nor Amine Coordination (Buchwald)->Reductive Elimination Reductive Elimination->Aryl Chloride Pd(0) regenerated Coupled Product Coupled Product Reductive Elimination->Coupled Product

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Functionalization of the Cyano Group

The nitrile group offers synthetic routes to amines and carboxylic acids (or amides).

Protocol: Hydrolysis of the Nitrile to a Carboxylic Acid

This protocol describes the conversion of the cyano group to a carboxylic acid under acidic conditions.[3][7][8][9]

Materials:

  • 2-(2-Chloro-6-cyanophenyl)acetic acid (1.0 eq)

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask, suspend 2-(2-Chloro-6-cyanophenyl)acetic acid (1.0 eq) in a mixture of concentrated HCl and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux, monitoring the reaction by TLC. The reaction may require prolonged heating (12-24 hours).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the dicarboxylic acid product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallization from a suitable solvent (e.g., water or ethanol/water) can be performed for further purification.

Protocol: Reduction of the Nitrile to a Primary Amine

This protocol details the reduction of the cyano group to a primary amine using lithium aluminum hydride (LAH).

Materials:

  • 2-(2-Chloro-6-cyanophenyl)acetic acid derivative (e.g., methyl ester) (1.0 eq)

  • Lithium aluminum hydride (LAH) (2.0-3.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide (NaOH) solution

Procedure:

  • To a stirred suspension of LAH (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the 2-(2-Chloro-6-cyanophenyl)acetic acid derivative (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), followed by 15% NaOH solution (x mL), and then water again (3x mL), where x is the mass of LAH in grams.

  • Stir the resulting mixture at room temperature for 1 hour, then filter off the aluminum salts and wash the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purify by column chromatography or distillation as appropriate.

Application in Heterocycle Synthesis: Intramolecular Cyclization

A powerful application of this trifunctional molecule is in the synthesis of heterocyclic scaffolds through intramolecular reactions. For example, conversion of the carboxylic acid to an amide, followed by an intramolecular nucleophilic substitution of the aryl chloride by the amide nitrogen, can lead to the formation of an isoquinolinone ring system. Alternatively, reactions involving the cyano group can lead to quinazolinone derivatives.[10][11][12][13]

Conceptual Workflow: Synthesis of an Isoquinolinone Derivative

Heterocycle_Synthesis Start Material 2-(2-Chloro-6-cyanophenyl) acetic acid Amide Formation Amide Derivative Start Material->Amide Formation Amine, Coupling Agent Intramolecular Cyclization Isoquinolinone Derivative Amide Formation->Intramolecular Cyclization Base, Heat (e.g., Pd-catalyzed)

Caption: Conceptual workflow for the synthesis of an isoquinolinone derivative.

This transformation would typically involve a palladium-catalyzed intramolecular Buchwald-Hartwig amination. The specific conditions would need to be optimized based on the nature of the amide substituent.

Conclusion

"2-(2-Chloro-6-cyanophenyl)acetic acid" is a highly versatile and synthetically valuable building block. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore its functionalization and incorporate it into their synthetic strategies for the development of novel molecules with potential applications in pharmaceuticals and materials science. The orthogonal reactivity of its functional groups allows for a high degree of molecular diversity to be generated from a single, accessible starting material.

References

  • Fiveable. Hydrolysis of Nitriles Definition - Organic Chemistry II Key Term. [Link]

  • Chemistry LibreTexts. The Hydrolysis of Nitriles. (2023-01-22). [Link]

  • Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Chemistry LibreTexts. The Hydrolysis of Nitriles. (2023-01-22). [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

  • PubMed Central (PMC). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Link]

  • RSC Publishing. Recent advances in the synthesis of 2,3-fused quinazolinones. [Link]

  • PubMed Central (PMC). Quinazoline derivatives: synthesis and bioactivities. [Link]

  • Frontiers. Recent advances and prospects in the organocatalytic synthesis of quinazolinones. [Link]

  • RSC Publishing. Synthetic approaches to 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • ResearchGate. Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. (2017-10-13). [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025-08-06). [Link]

  • RSC Publishing. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. (2022-08-29). [Link]

  • Organic Chemistry Portal. Nitrile reduction. [Link]

  • ResearchGate. How to selectively reduction of nitrile group in presence of ester group?. (2017-03-24). [Link]

  • ResearchGate. Selective reduction of a nitrile to an aldehyde in the presence of an ester?. (2015-01-12). [Link]

  • Science of Synthesis. Catalytic Reduction of Nitriles. [Link]

  • Google Patents.
  • PubMed. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. [Link]

  • ResearchGate. Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. (2025-10-17). [Link]

  • Chemical Communications (RSC Publishing). Palladium-catalyzed interannular C–H amination of biaryl amines. [Link]

Sources

Application

Application Notes &amp; Protocols: Esterification of 2-(2-Chloro-6-cyanophenyl)acetic acid

Abstract This document provides a comprehensive technical guide for the esterification of 2-(2-Chloro-6-cyanophenyl)acetic acid, a key intermediate in pharmaceutical and agrochemical synthesis. The presence of ortho-subs...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the esterification of 2-(2-Chloro-6-cyanophenyl)acetic acid, a key intermediate in pharmaceutical and agrochemical synthesis. The presence of ortho-substituents on the phenyl ring introduces significant steric hindrance, while the cyano group necessitates careful selection of reaction conditions to prevent hydrolysis. This guide details and contrasts four primary esterification methodologies: classic Fischer-Speier Esterification, a robust two-step Acyl Chloride-mediated route, the mild and efficient Steglich Esterification, and the versatile Mitsunobu Reaction. Each section provides a theoretical background, explains the causal logic behind procedural choices, and presents a detailed, step-by-step protocol. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the optimal esterification strategy based on substrate sensitivity, scale, and desired purity.

Introduction: Challenges and Strategic Considerations

2-(2-Chloro-6-cyanophenyl)acetic acid (MW: 195.60 g/mol , CAS: 1261522-11-5) is a substituted phenylacetic acid derivative whose esters are valuable precursors for more complex molecular targets.[1][2] The primary challenge in its esterification lies in its structure. The chloro and cyano groups at the C2 and C6 positions of the phenyl ring create a sterically hindered environment around the carboxylic acid moiety. This steric bulk can impede the approach of an alcohol nucleophile, rendering simple, equilibrium-driven methods less effective.[3]

Furthermore, the cyano (nitrile) functional group is susceptible to hydrolysis to a primary amide or a carboxylic acid under harsh acidic or basic conditions, particularly when heated.[4] This sensitivity dictates a preference for mild reaction conditions to maintain the integrity of the molecule.

This guide evaluates four distinct methods, providing a rationale for their application to this specific substrate.

Comparative Overview of Esterification Strategies

The selection of an esterification method is a critical decision that impacts yield, purity, and process scalability. The following table summarizes the key characteristics of the protocols detailed in this document.

Method Conditions Key Reagents Advantages Disadvantages Best Suited For
Fischer-Speier Acidic, HeatH₂SO₄ or TsOH, Excess AlcoholLow cost, simple reagents, atom economical.[5]Reversible reaction,[5] requires harsh conditions, risk of nitrile hydrolysis, not ideal for tertiary alcohols.[6]Large-scale synthesis of simple methyl/ethyl esters where cost is a primary driver.
Acyl Chloride Neutral/BasicSOCl₂, Oxalyl Chloride; Pyridine or Et₃NHigh reactivity, irreversible, high yields, overcomes steric hindrance.Two-step process, corrosive and moisture-sensitive reagents.[7]Overcoming steric hindrance; when high, clean conversion is required.
Steglich Mild, NeutralDCC or EDC, DMAP (catalyst)Mild conditions (often room temp),[8] excellent for hindered/sensitive substrates,[9] high yields.Stoichiometric byproducts (urea) can complicate purification,[8] reagents are more expensive.Lab-scale synthesis, acid-sensitive substrates, sterically hindered acids.
Mitsunobu Mild, NeutralPPh₃, DEAD or DIADVery mild conditions,[10] stereochemical inversion of alcohol (if chiral),[11] broad substrate scope.Stoichiometric byproducts (phosphine oxide, hydrazine) require purification,[11] reagents are costly and potentially hazardous.[12]Precious/complex alcohols, temperature-sensitive substrates.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.[6] The reaction is an equilibrium process, and to achieve high yields, it is typically necessary to use a large excess of the alcohol (often as the solvent) or to remove the water byproduct as it forms, for instance, with a Dean-Stark apparatus.[13][14]

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation allows the weakly nucleophilic alcohol to attack, ultimately leading to the ester and water after a series of proton transfers.[15] For 2-(2-Chloro-6-cyanophenyl)acetic acid, the steric hindrance may slow the reaction, and the combination of strong acid and heat risks nitrile hydrolysis. This method is therefore presented as a baseline or for situations where cost is the overriding factor.

Workflow: Fischer-Speier Esterification

cluster_start Reactants cluster_process Process cluster_workup Workup & Purification A 2-(2-Chloro-6-cyanophenyl)acetic acid D Combine Reactants A->D B Alcohol (e.g., Methanol, large excess) B->D C Acid Catalyst (e.g., conc. H₂SO₄) C->D E Heat to Reflux (e.g., 65°C for Methanol) D->E F Monitor by TLC/LC-MS E->F G Cool & Quench (e.g., with NaHCO₃ soln.) F->G H Extract with Organic Solvent (e.g., Ethyl Acetate) G->H I Dry, Filter & Concentrate H->I J Purify (e.g., Recrystallization or Chromatography) I->J Acid R-COOH Intermediate O-Acylisourea (Reactive Intermediate) Acid->Intermediate DCC DCC ActiveEster N-Acylpyridinium (Active Ester) Intermediate->ActiveEster DMAP DMAP Ester R-COOR' ActiveEster->Ester Alcohol R'-OH DCU DCU (Byproduct)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(2-Chloro-6-cyanophenyl)acetic acid

Welcome to the technical support center for the synthesis of 2-(2-Chloro-6-cyanophenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Chloro-6-cyanophenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help improve the yield and purity of this important compound. Our approach is grounded in established chemical principles and field-proven insights to address common challenges encountered during this multi-step synthesis.

Proposed Synthetic Pathway

A robust and logical synthetic route to "2-(2-Chloro-6-cyanophenyl)acetic acid" commences with the readily available starting material, 2-chloro-6-cyanotoluene. The synthesis involves the functionalization of the methyl group to introduce the acetic acid side chain. This is typically achieved through a three-step sequence: side-chain bromination, followed by nucleophilic substitution with a cyanide salt to form the corresponding acetonitrile, and finally, hydrolysis to the desired carboxylic acid.

Synthetic_Pathway Start 2-Chloro-6-cyanotoluene Intermediate1 2-Chloro-6-cyanobenzyl bromide Start->Intermediate1 Side-chain Bromination Intermediate2 2-(2-Chloro-6-cyanophenyl)acetonitrile Intermediate1->Intermediate2 Cyanation FinalProduct 2-(2-Chloro-6-cyanophenyl)acetic acid Intermediate2->FinalProduct Hydrolysis

Caption: Proposed synthetic workflow for 2-(2-Chloro-6-cyanophenyl)acetic acid.

Troubleshooting Guides and FAQs

This section is structured in a question-and-answer format to directly address specific issues that may arise during each stage of the synthesis.

Part 1: Side-Chain Bromination of 2-Chloro-6-cyanotoluene

This initial step is critical for activating the methyl group for subsequent nucleophilic substitution. The most common method is a free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide (BPO) or AIBN.

Q1: My bromination reaction is showing low conversion of the starting material. What are the likely causes and how can I improve it?

A1: Low conversion in free-radical bromination can stem from several factors. Firstly, ensure your reagents and solvent are anhydrous, as water can react with NBS and quench the radical reaction. Secondly, the efficiency of the radical initiator is crucial. BPO or AIBN can decompose over time, so using a fresh batch is recommended.

  • Expert Insight: The reaction is often initiated by heat or UV light. If you are using thermal initiation, ensure the reaction temperature is appropriate for the chosen initiator's half-life (typically 80-90 °C for AIBN in toluene). Insufficient temperature will lead to slow initiation, while excessive heat can cause uncontrolled side reactions.

Troubleshooting Workflow: Low Bromination Conversion

Bromination_Troubleshooting Start Low Conversion of 2-Chloro-6-cyanotoluene Check1 Reagents & Solvent Anhydrous? Start->Check1 Action1 Dry solvent (e.g., over Na2SO4) Use fresh, dry NBS Check1->Action1 No Check2 Radical Initiator Activity Check1->Check2 Yes Action1->Check2 Action2 Use fresh AIBN or BPO Ensure correct reaction temperature Check2->Action2 No Check3 Reaction Conditions Check2->Check3 Yes Action2->Check3 Action3 Optimize temperature and reaction time Consider UV initiation Check3->Action3 Result Improved Conversion Action3->Result Cyanation_Troubleshooting Start Low Yield of 2-(2-Chloro-6-cyanophenyl)acetonitrile Check1 Solvent & Reagent Quality Start->Check1 Action1 Use dry, polar aprotic solvent (DMSO, DMF) Use finely powdered, dry NaCN/KCN Check1->Action1 Suboptimal Check2 Reaction Conditions Check1->Check2 Optimal Action1->Check2 Action2 Optimize temperature (50-70 °C) Consider a phase-transfer catalyst Check2->Action2 Suboptimal Check3 Isonitrile Formation? Check2->Check3 Optimal Action2->Check3 Action3 Use NaCN or KCN Consider adding a crown ether Check3->Action3 Yes Result Improved Nitrile Yield Check3->Result No Action3->Result

Caption: Decision tree for troubleshooting low cyanation yield.

Part 3: Hydrolysis of 2-(2-Chloro-6-cyanophenyl)acetonitrile

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.

Q1: My hydrolysis reaction is incomplete, and I am isolating unreacted nitrile or the intermediate amide. How can I drive the reaction to completion?

A1: Incomplete hydrolysis is a common challenge, often due to the stability of the intermediate amide.

  • Acidic Hydrolysis: This is typically performed with a strong acid like sulfuric or hydrochloric acid at elevated temperatures. [1]To ensure complete hydrolysis, a sufficiently high concentration of acid and prolonged reaction times are often necessary. A co-solvent like acetic acid can sometimes improve the solubility of the starting material and facilitate the reaction.

  • Basic Hydrolysis: Saponification with a strong base like NaOH or KOH, followed by acidification, is an alternative. This method can sometimes be more effective for sterically hindered nitriles.

Hydrolysis ConditionRecommended ParametersRationale
Acidic Concentrated H₂SO₄ or HCl, reflux, 4-8 hoursStrong conditions to hydrolyze the stable amide intermediate.
Basic 10-20% NaOH or KOH (aq), reflux, 4-8 hours, followed by acidificationSaponification can be more efficient for some substrates.

Q2: I am experiencing decarboxylation of my final product during workup. How can I avoid this?

A2: While phenylacetic acids are generally stable, harsh acidic conditions and high temperatures during workup can potentially lead to some degradation, including decarboxylation.

  • Expert Insight: After basic hydrolysis, the product exists as the carboxylate salt. When acidifying to precipitate the free acid, it is advisable to do so at a lower temperature (e.g., in an ice bath) and to avoid a large excess of strong acid.

Q3: What is the best way to purify the final product, 2-(2-Chloro-6-cyanophenyl)acetic acid?

A3: Recrystallization is the most common and effective method for purifying solid organic compounds like the target molecule. [2][3][4]

  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for phenylacetic acids include toluene, ethyl acetate/hexane mixtures, or aqueous ethanol.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to promote the formation of well-defined crystals.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

References

Sources

Optimization

Technical Support Center: Purification of 2-(2-Chloro-6-cyanophenyl)acetic acid

Welcome to the technical support center for the purification of 2-(2-Chloro-6-cyanophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2-Chloro-6-cyanophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate. The following information is curated from established chemical principles and analogous procedures for structurally related molecules to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 2-(2-Chloro-6-cyanophenyl)acetic acid?

A1: The most common and effective purification techniques for 2-(2-Chloro-6-cyanophenyl)acetic acid, based on its chemical structure (an aromatic carboxylic acid), are:

  • Acid-Base Extraction: This is a highly effective first-pass purification method to separate the acidic product from neutral and basic impurities.

  • Recrystallization: This is the preferred method for achieving high purity of the final solid product.

  • Column Chromatography: This technique is useful for separating the target compound from impurities with similar polarities.

Q2: What are the likely impurities in a crude sample of 2-(2-Chloro-6-cyanophenyl)acetic acid?

A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted starting materials: Such as 2-chloro-6-cyanobenzyl cyanide.

  • Byproducts from synthesis: Depending on the synthetic route, these could include isomers or compounds from incomplete reactions. For instance, if a Sandmeyer reaction is used to introduce the chloro or cyano group, biaryl byproducts can be formed[1].

  • Hydrolysis byproducts: Incomplete hydrolysis of the nitrile group can leave behind the corresponding amide.

  • Solvent residues: Residual solvents from the reaction or initial workup.

Q3: My purified 2-(2-Chloro-6-cyanophenyl)acetic acid has a low melting point. What could be the issue?

A3: A low or broad melting point range is a strong indicator of impurities. The melting point of a related compound, 2-chlorophenylacetic acid, is reported to be in the range of 92-95°C[2][3]. The presence of solvents or unreacted starting materials can significantly depress the melting point. Further purification by recrystallization is recommended.

Q4: Can I use distillation for purification?

A4: While distillation is a common purification technique for liquids, it is generally not suitable for 2-(2-Chloro-6-cyanophenyl)acetic acid, which is a solid at room temperature. The high boiling point and potential for decomposition at elevated temperatures make distillation impractical and risky.

Troubleshooting Guides

Acid-Base Extraction Troubleshooting
Problem Possible Cause Solution
Poor separation of layers The densities of the aqueous and organic layers are too similar. Emulsion formation.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength and density of the aqueous phase. Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can prevent emulsion formation.
Low recovery of product after acidification The product is partially soluble in the aqueous phase. Incomplete precipitation.Ensure the aqueous phase is sufficiently acidified (pH 1-2) by checking with pH paper. Cool the solution in an ice bath to decrease the solubility of the product. If the product is still not precipitating well, extract the acidified aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Product oils out upon acidification The melting point of the impure product is below room temperature, or the concentration is too high.Dilute the aqueous solution with more water before acidification. Ensure the solution is well-stirred during acidification to promote crystallization over oiling out.
Recrystallization Troubleshooting
Problem Possible Cause Solution
Product does not dissolve in the hot solvent. The solvent is not polar enough.Use a more polar solvent or a solvent mixture. For a related compound, 2-chlorophenylacetic acid, crystals were successfully grown from an ethyl acetate/toluene mixture[4]. Given the increased polarity from the cyano group, a more polar solvent system may be necessary.
Product precipitates too quickly, trapping impurities. The solution was cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slow cooling and the formation of purer crystals.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used). The compound is too soluble in the chosen solvent.Boil off some of the solvent to concentrate the solution. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then heat until it is clear again and allow to cool slowly.
Oiling out instead of crystallization. The boiling point of the solvent is higher than the melting point of the impure solid. The impurity concentration is very high.Use a lower-boiling point solvent. Perform a preliminary purification step (e.g., acid-base extraction) to reduce the impurity load before recrystallization.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the acidic 2-(2-Chloro-6-cyanophenyl)acetic acid from neutral and basic impurities.

Materials:

  • Crude 2-(2-Chloro-6-cyanophenyl)acetic acid

  • Diethyl ether (or ethyl acetate)

  • 1 M Sodium hydroxide (NaOH) solution

  • 6 M Hydrochloric acid (HCl)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • pH paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude 2-(2-Chloro-6-cyanophenyl)acetic acid in a suitable organic solvent like diethyl ether or ethyl acetate (e.g., 50 mL of solvent per 5 g of crude material).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M NaOH solution, stopper the funnel, and shake gently, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The deprotonated product will be in the aqueous (bottom) layer as its sodium salt. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another portion of 1 M NaOH to ensure all the acidic product is extracted. Combine the aqueous extracts.

  • Wash (Optional): The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous MgSO₄, and the solvent evaporated to isolate these impurities if desired.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise while stirring until the solution is acidic (pH 1-2, check with pH paper). The purified 2-(2-Chloro-6-cyanophenyl)acetic acid should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and allow it to air dry.

Protocol 2: Recrystallization

This protocol describes the purification of 2-(2-Chloro-6-cyanophenyl)acetic acid by recrystallization to achieve high purity.

Materials:

  • Crude or partially purified 2-(2-Chloro-6-cyanophenyl)acetic acid

  • A suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/heptane)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective. Based on the properties of 2-chlorophenylacetic acid (soluble in ethanol, methanol, and acetone, sparingly soluble in water)[5], an ethanol/water or acetone/water mixture is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the "good" solvent of a pair) until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield. If using a solvent pair, add the "bad" solvent dropwise to the hot solution until it becomes cloudy, then add a few drops of the "good" solvent to redissolve the precipitate before cooling.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Visualization of Purification Workflow

Purification_Workflow start Crude 2-(2-Chloro-6-cyanophenyl)acetic acid decision1 Significant amount of non-acidic impurities? start->decision1 acid_base Acid-Base Extraction decision1->acid_base Yes recrystallization Recrystallization decision1->recrystallization No acid_base->recrystallization decision2 Purity sufficient? recrystallization->decision2 end Pure Product decision2->end Yes chromatography Column Chromatography decision2->chromatography No chromatography->end

References

  • Kajay Remedies. 2-Chloro Phenyl Acetic Acid. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Kant, R., et al. (2012). 2-(2-Chlorophenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2448. [Link]

  • Ciba-Geigy AG. (1985). Salts of 2-(2,6-dichloroanilino)-phenyl acetic acid. GB2143528A.
  • Bayer Aktiengesellschaft. (2021). Process for preparing 2,6-dialkylphenylacetic acids. US20210403406A1.
  • Google Patents.
  • Organic Syntheses. PHENYLACETIC ACID. [Link]

  • Google Patents. Preparation method of chlorophenyl acetic acid. CN1927810A.
  • Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Chloro-6-cyanophenyl)acetic acid

Welcome to the technical support guide for the synthesis of 2-(2-Chloro-6-cyanophenyl)acetic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ass...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2-Chloro-6-cyanophenyl)acetic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to assist researchers, scientists, and drug development professionals in identifying, understanding, and mitigating common byproducts. Our goal is to enhance the purity, yield, and reproducibility of your synthesis.

Introduction to Synthetic Challenges

2-(2-Chloro-6-cyanophenyl)acetic acid is a key building block in pharmaceutical synthesis. Its preparation, typically involving the hydrolysis of a nitrile precursor, can be compromised by the formation of various impurities. These byproducts can arise from starting materials, intermediate side reactions, or the final hydrolysis step. Controlling these impurities is critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide focuses on the common synthetic route starting from 2,6-dichlorobenzonitrile and proceeding through a cyanomethylation and subsequent hydrolysis, addressing potential pitfalls at each stage.

Synthetic Pathway and Key Reaction Stages

A prevalent synthetic route involves two main stages: the formation of the acetonitrile intermediate followed by its hydrolysis. Understanding the potential for byproduct formation at each stage is crucial for effective troubleshooting.

Synthesis_Pathway cluster_0 Stage 1: Cyanomethylation cluster_1 Stage 2: Hydrolysis A 2,6-Dichlorobenzonitrile B 2-(2-Chloro-6-cyanophenyl)acetonitrile A->B  + CH3CN source  (e.g., Phase Transfer Catalysis) C 2-(2-Chloro-6-cyanophenyl)acetic acid B->C  Acid or Base  Hydrolysis

Caption: General two-stage synthesis of the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, focusing on the identity and origin of byproducts.

Q1: My final product shows a significant impurity with a mass corresponding to the hydrolysis of the starting material. What is it and how can I prevent it?

A1: This is a very common issue. The impurity is likely 2,6-Dichlorobenzamide .

  • Identity: 2,6-Dichlorobenzamide (MW: 190.02 g/mol ).

  • Root Cause: This byproduct forms from the hydrolysis of unreacted 2,6-dichlorobenzonitrile starting material during the final hydrolysis step.[1][2][3] Its presence indicates an incomplete reaction in Stage 1 (Cyanomethylation).

  • Troubleshooting & Prevention:

    • Optimize Stage 1: Ensure the cyanomethylation reaction goes to completion. Monitor the reaction by HPLC or TLC to confirm the disappearance of the 2,6-dichlorobenzonitrile starting material before proceeding to hydrolysis.

    • Purification of Intermediate: If optimizing the reaction is difficult, consider purifying the intermediate, 2-(2-chloro-6-cyanophenyl)acetonitrile, before hydrolysis. This can be achieved through recrystallization or column chromatography to remove unreacted starting material.

    • Reaction Conditions: In the cyanomethylation step, ensure efficient stirring and proper phase transfer catalyst activity if used.

Q2: I've isolated a byproduct that appears to be a dimer of my benzyl intermediate. How does this form?

A2: Dimerization is a known side reaction, especially under basic conditions used in cyanomethylation.

  • Identity: Dimeric species, such as 2,3-bis(2-chloro-6-cyanophenyl)succinonitrile.

  • Root Cause: The acetonitrile intermediate possesses an acidic α-proton. Under strongly basic conditions, this proton can be abstracted to form a carbanion. This carbanion can then react with another molecule of the starting halide or an activated intermediate, leading to dimerization.

  • Troubleshooting & Prevention:

    • Control Basicity: Use the minimum effective amount of base required to drive the reaction. A weaker base or a bicarbonate/carbonate system may be preferable to strong hydroxides.

    • Temperature Control: Run the reaction at the lowest effective temperature. Higher temperatures can accelerate the rate of side reactions like dimerization.

    • Rate of Addition: Add the base or the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration of the reactive carbanion intermediate.

Q3: During the final hydrolysis step, I'm observing the formation of an amide intermediate. Why isn't the hydrolysis going to completion?

A3: The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate. Incomplete hydrolysis is a common challenge.

  • Identity: 2-(2-Chloro-6-cyanophenyl)acetamide (MW: 194.62 g/mol ).

  • Root Cause: The rate of hydrolysis of the amide to the carboxylic acid can be slower than the hydrolysis of the nitrile to the amide, especially for sterically hindered substrates.[1][3] Insufficiently harsh conditions (e.g., low temperature, short reaction time, dilute acid/base) will lead to the accumulation of this amide intermediate.

  • Troubleshooting & Prevention:

    • Increase Reaction Time/Temperature: The most straightforward approach is to prolong the reaction time or increase the temperature to drive the second hydrolysis step to completion. Monitor by HPLC to track the disappearance of the amide.

    • Stronger Hydrolysis Conditions: Switch to a more concentrated acid (e.g., concentrated H₂SO₄ or HCl) or a stronger base (e.g., higher concentration of NaOH or KOH).[4][5]

    • Solvent Choice: The choice of co-solvent can influence reaction rates. Using a higher-boiling solvent like ethylene glycol can allow for higher reaction temperatures.

Hydrolysis_Pathway A 2-(2-Chloro-6-cyanophenyl)acetonitrile B 2-(2-Chloro-6-cyanophenyl)acetamide (Amide Intermediate) A->B  Step 1: Fast  (H₂O, H⁺/OH⁻) C 2-(2-Chloro-6-cyanophenyl)acetic acid (Final Product) B->C  Step 2: Slow  (H₂O, H⁺/OH⁻, Heat)

Sources

Optimization

Technical Support Center: Reaction Condition Optimization for 2-(2-Chloro-6-cyanophenyl)acetic acid

Welcome to the technical support center for the synthesis and optimization of 2-(2-Chloro-6-cyanophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-(2-Chloro-6-cyanophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during its synthesis. We will delve into common experimental issues, provide troubleshooting guides in a direct question-and-answer format, and explain the causality behind our recommended protocol adjustments.

Synthetic Strategy Overview

The synthesis of 2-(2-Chloro-6-cyanophenyl)acetic acid is typically not a single-step process. A common and reliable route involves multiple stages, with the final step being the hydrolysis of a nitrile precursor. Understanding this pathway is crucial, as a failure in an early step will cascade through the entire synthesis.

Below is a standard synthetic workflow. The most critical and often challenging steps—the Sandmeyer reaction and the final nitrile hydrolysis—are the primary focus of this guide.

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Side-Chain Functionalization cluster_2 Stage 3: Final Hydrolysis A 2-Chloro-6-methylaniline B Arenediazonium Salt (Unstable Intermediate) A->B Diazotization (NaNO₂, HCl, 0-5 °C) C 2-Chloro-6-cyanotoluene B->C Sandmeyer Reaction (CuCN) D 2-Chloro-6-cyanobenzyl Bromide C->D Radical Bromination (NBS, Initiator) E 2-(2-Chloro-6-cyanophenyl) acetonitrile D->E Cyanation (NaCN) F 2-(2-Chloro-6-cyanophenyl) acetic acid (Target Molecule) E->F Hydrolysis (Acid or Base)

Caption: Common multi-stage synthesis of the target molecule.

FAQs and Troubleshooting Guide

This section addresses specific issues you may encounter. We focus on the two most pivotal transformations: the final hydrolysis and the foundational Sandmeyer reaction.

Part A: The Final Step - Hydrolysis of 2-(2-Chloro-6-cyanophenyl)acetonitrile

The conversion of the precursor nitrile to the final carboxylic acid is a critical step. While seemingly straightforward, it is prone to incomplete conversion and side reactions.

Q1: My hydrolysis reaction is stalled. After several hours at reflux, I still see significant amounts of starting material. What should I do?

This is a common issue related to reaction kinetics and conditions. Both acidic and basic hydrolysis are viable, but each has parameters that must be optimized.

  • Under Acidic Conditions (e.g., aq. HCl, H₂SO₄):

    • Causality: Acidic hydrolysis proceeds by protonating the nitrile nitrogen, making the carbon more electrophilic for attack by water. The reaction can be slow if the acid concentration is too low or the temperature is insufficient.[1]

    • Troubleshooting Steps:

      • Increase Acid Concentration: If using dilute acid, switch to a more concentrated solution (e.g., from 6M HCl to concentrated HCl or a 1:1 mixture of concentrated H₂SO₄:water). Be aware that highly concentrated acids can promote charring with sensitive substrates.

      • Increase Temperature: Ensure the reaction is maintained at a vigorous reflux. If the solvent is just water, consider switching to a higher-boiling solvent like glacial acetic acid mixed with concentrated HCl to achieve higher temperatures.[2]

      • Check Substrate Solubility: The nitrile precursor may have poor solubility in purely aqueous acid. Adding a co-solvent like dioxane, acetic acid, or ethanol can improve solubility and reaction rate.

  • Under Basic Conditions (e.g., aq. NaOH, KOH):

    • Causality: Basic hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. The rate is dependent on both temperature and the concentration of the hydroxide.[3][4]

    • Troubleshooting Steps:

      • Increase Base Concentration: A higher concentration of NaOH or KOH will increase the reaction rate. A common range is 10-25% w/v aqueous base.

      • Add a Phase-Transfer Catalyst (PTC): If the nitrile has poor solubility in the aqueous base, a PTC like tetrabutylammonium bromide (TBAB) can shuttle hydroxide ions into the organic phase, dramatically accelerating the reaction.

      • Use a Co-solvent: Solvents like ethanol or ethylene glycol are often used with aqueous bases to create a homogeneous solution and allow for higher reflux temperatures.

Q2: I'm getting the desired product, but also a significant amount of a neutral byproduct that I believe is the amide. How can I promote full hydrolysis to the carboxylic acid?

Amide formation is a common issue, as the amide is the intermediate in nitrile hydrolysis.[1] If it accumulates, it means the second hydrolysis step (amide to carboxylic acid) is the rate-limiting step.

  • Expert Insight: The hydrolysis of the intermediate amide is often slower than the initial hydrolysis of the nitrile. To drive the reaction to completion, more forcing conditions are required.

  • Optimization Strategy:

    • Prolong Reaction Time: Simply extending the reflux time (e.g., from 8 hours to 24 hours) is often sufficient to convert the stable amide intermediate.

    • Increase Temperature: As mentioned in Q1, using a higher-boiling solvent system will increase the rate of both hydrolysis steps. Ethylene glycol is an excellent choice for high-temperature basic hydrolysis.

    • Increase Reagent Stoichiometry: Ensure a sufficient excess of acid or base is used. For basic hydrolysis, at least 2 equivalents of base are mechanistically required (one to react and one to deprotonate the final acid), but using a larger excess (4-5 equivalents) can help drive the reaction.

Q3: Should I choose acidic or basic hydrolysis for this specific molecule?

The choice depends on the stability of your substrate and the desired workup procedure. For 2-(2-Chloro-6-cyanophenyl)acetonitrile, both methods can be effective, but here’s a logical breakdown:

ParameterAcidic Hydrolysis (e.g., H₂SO₄/H₂O)Basic Hydrolysis (e.g., NaOH/EtOH/H₂O)
Mechanism Protonation followed by water attack.[1]Direct hydroxide attack.[3]
Pros Direct isolation of the free carboxylic acid product after workup.Generally faster for many substrates; less prone to charring than conc. H₂SO₄.
Cons Can be slower; risk of charring with strong acids; requires careful neutralization.Product is initially the carboxylate salt, requiring a separate acidification step to isolate the free acid. Ammonia gas is evolved.[1]
Substrate Concern The second cyano group on the ring is relatively deactivated but could potentially undergo hydrolysis under very harsh, prolonged acidic conditions.The chloro-substituent is generally stable, but highly forcing basic conditions could potentially lead to nucleophilic aromatic substitution, though this is unlikely here.
Recommendation A good starting point. Use H₂SO₄/H₂O/Dioxane and reflux.Often more reliable and easier to drive to completion. Use aq. EtOH with excess NaOH.

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Caption: Troubleshooting flowchart for nitrile hydrolysis.

Part B: A Foundational Step - The Sandmeyer Reaction

The successful synthesis of the 2-Chloro-6-cyanotoluene precursor via a Sandmeyer reaction is fundamental. This reaction transforms an aryl amine into an aryl cyanide and is notoriously sensitive to reaction conditions.[5][6]

Q4: My Sandmeyer cyanation of diazotized 2-chloro-6-methylaniline gives a very low yield and a lot of black tar. What went wrong?

This is a classic Sandmeyer reaction failure mode. The causes are almost always related to the instability of the diazonium salt intermediate or improper execution of the cyanation step.[7]

  • Causality of Failure:

    • Diazonium Salt Decomposition: Aryl diazonium salts are thermally unstable and can decompose, especially above 5-10 °C.[8] This decomposition leads to the formation of phenols and a cascade of radical reactions that produce tar.

    • Azo Coupling: If the pH is not sufficiently acidic, the diazonium salt can couple with unreacted amine to form colored azo compounds, which contribute to the impurities.[7]

    • Catalyst Inactivity: The copper(I) cyanide catalyst is essential. If it has been oxidized to copper(II) or is of poor quality, the reaction will fail.

  • Troubleshooting and Optimization Protocol:

    • Strict Temperature Control: The diazotization step (amine + NaNO₂ + acid) MUST be performed between 0-5 °C using an ice-salt bath. Monitor the internal temperature, not the bath temperature.

    • Slow Reagent Addition: Add the aqueous sodium nitrite solution dropwise and slowly to the acidic amine solution, ensuring the temperature never exceeds 5 °C. Vigorous stirring is essential.

    • Immediate Use: Once formed, use the diazonium salt solution immediately. Do not store it.

    • Catalyst Preparation: Use fresh, high-quality copper(I) cyanide (CuCN). The solution of CuCN in NaCN or KCN should be prepared and warmed (e.g., to 60-70 °C) right before the next step.

    • Controlled Addition to Catalyst: Add the cold diazonium salt solution slowly, in portions or via an addition funnel, to the warm CuCN solution. This step is often accompanied by vigorous nitrogen evolution. Control the addition rate to manage the effervescence.[9]

Common IssuePotential Cause(s)Recommended Action
Low or No Yield Incomplete diazotization; Diazonium salt decomposed; Inactive Cu(I) catalyst.Check quality/amount of NaNO₂ and acid. Maintain 0-5 °C strictly. Use the diazonium salt immediately. Use fresh CuCN.[7]
Tar/Polymer Formation Overheating during Sandmeyer step; reaction too concentrated.Add diazonium salt slowly to the warm CuCN solution to control the exotherm. Ensure adequate solvent volume.
Phenol Byproduct Diazonium salt solution warmed up before addition to CuCN.Keep the diazonium salt solution in an ice bath at all times until the moment of addition.
Colored Impurities Insufficient acid during diazotization, leading to azo coupling.Ensure a strong excess of mineral acid (e.g., 2.5-3 equivalents of HCl) is used. The solution should remain strongly acidic.[7]

Exemplary Experimental Protocols

Protocol 1: Basic Hydrolysis of 2-(2-Chloro-6-cyanophenyl)acetonitrile

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2-chloro-6-cyanophenyl)acetonitrile (1.0 eq) in ethanol (5-10 mL per gram of nitrile).

  • Reagent Addition: Add a 20% aqueous solution of sodium hydroxide (NaOH) (4.0 eq).

  • Reaction: Heat the mixture to a vigorous reflux (approx. 80-90 °C). The solution should become homogeneous. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-12 hours. Note: Ammonia gas will be evolved.[1]

  • Workup: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove the ethanol.

  • Acidification: Dilute the remaining aqueous residue with water and cool in an ice bath. Slowly and carefully acidify with cold 6M HCl until the pH is ~1-2. A white precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.

  • Purification: Dry the solid product under vacuum. If necessary, recrystallize from a suitable solvent like toluene or an ethanol/water mixture.

Protocol 2: Sandmeyer Cyanation of 2-Chloro-6-methylaniline

  • Diazotization:

    • In a beaker, dissolve 2-chloro-6-methylaniline (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq). Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Separately, prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in cold water.

    • Add the NaNO₂ solution dropwise to the stirred amine solution, keeping the internal temperature below 5 °C at all times. Stir for an additional 20 minutes at 0-5 °C after the addition is complete.

  • Catalyst Solution:

    • In a separate larger flask, dissolve copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.3 eq) in water. Warm this solution to ~60 °C. Caution: Cyanide salts are highly toxic.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution from step 1 to the warm catalyst solution from step 2 with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

    • After the addition is complete, heat the mixture to 70-80 °C for 1 hour to ensure the reaction goes to completion.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature. Extract the product into an organic solvent like toluene or dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude 2-chloro-6-cyanotoluene can be purified by vacuum distillation or column chromatography.

References

  • BenchChem. (n.d.). Troubleshooting guide for Sandmeyer reactions using (4-methylphenyl)diazene.
  • ResearchGate. (n.d.). Degree of complete hydrolysis of nitriles to the carboxylic acid. [Table].
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Reddit r/Chempros. (2023). Sandmeyer type reaction troubleshoot. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Gallagher, W. P., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 8(5), 2734-2747. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Reddit r/chemistry. (2019). Troubleshooting a Sandmeyer reaction. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Retrieved from Chemguide: [Link]

  • Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society, 61(3), 560–563. Available at: [Link]

  • Derdau, V., et al. (2015). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 19(11), 1588–1594. Available at: [Link]

  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. Retrieved from [Link]

  • U.S. Patent No. 3,542,822. (1970). Hydrolysis of nitriles to carboxylic acids.
  • Unacademy. (n.d.). Questions On Sandmeyer Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Coll. Vol. 4, p.164 (1963); Vol. 35, p.24 (1955). Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Video]. YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions of 2-(2-Chloro-6-cyanophenyl)acetic acid

Introduction: Welcome to the technical support guide for 2-(2-Chloro-6-cyanophenyl)acetic acid. This molecule is a crucial building block in the synthesis of various pharmaceutical compounds and advanced materials.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 2-(2-Chloro-6-cyanophenyl)acetic acid. This molecule is a crucial building block in the synthesis of various pharmaceutical compounds and advanced materials. Its synthesis, most commonly achieved through the hydrolysis of 2-(2-chloro-6-cyanophenyl)acetonitrile, is often accompanied by challenges that can impact yield, purity, and scalability. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common side reactions encountered during its synthesis and handling. We will delve into the mechanistic origins of these issues and provide field-proven protocols to mitigate them, ensuring the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: My synthesis of 2-(2-Chloro-6-cyanophenyl)acetic acid from the corresponding benzyl cyanide precursor is resulting in low yields. What is the most likely cause?

The most common issue is incomplete hydrolysis. The conversion of a nitrile to a carboxylic acid is a two-step process: first to an intermediate amide, and then to the final carboxylic acid. The second step, hydrolysis of the amide, is often significantly slower, especially with sterically hindered substrates like this one due to the ortho-substituents (Cl and CN). This can lead to an accumulation of the unreacted starting material and the stable 2-(2-chloro-6-cyanophenyl)acetamide intermediate in your crude product.[1]

Q2: I'm observing a significant amount of dark brown or black insoluble material in my reaction vessel, particularly when using sulfuric acid. What is this and how can I prevent it?

This is likely due to charring or "coking." Concentrated sulfuric acid is a strong dehydrating agent and oxidant at elevated temperatures. Aggressive heating during the hydrolysis can lead to uncontrolled side reactions and decomposition of the organic material. A patent for a similar process specifically notes that using hydrochloric acid avoids this coking phenomenon, leading to a cleaner reaction and simpler work-up.[2]

Q3: After purification, my product's characterization (e.g., by ¹H NMR) shows the loss of the carboxylic acid group. What side reaction could cause this?

This strongly suggests decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂), resulting in the formation of 2-chloro-6-cyanotoluene. Phenylacetic acids can be susceptible to decarboxylation, a reaction that can be promoted by excessive heat or the presence of certain metal catalysts.[3] It is crucial to control the temperature throughout the reaction, work-up, and any subsequent purification steps like distillation.

Q4: Can the cyano group on the aromatic ring also react under the hydrolysis conditions?

Yes, this is a potential competing side reaction. Under harsh acidic conditions (high temperatures and prolonged reaction times), the aromatic nitrile can also undergo hydrolysis to form a carboxylic acid. This would result in the formation of 2-carboxy-6-chlorophenylacetic acid as a diacid byproduct. While the benzyl cyanide group is typically more labile, over-processing increases the risk of this unwanted reaction.

Section 2: Troubleshooting Guide: Common Side Reactions & Solutions

Problem 1: Incomplete Hydrolysis - Presence of Amide Intermediate

Symptoms:

  • LC-MS analysis of the crude product shows three major peaks: starting nitrile, intermediate amide, and the desired carboxylic acid.

  • The isolated product yield is significantly lower than theoretical.

  • Purification via simple crystallization is difficult due to similar polarities of the components.

Root Cause Analysis: The hydrolysis of nitriles proceeds through a well-established mechanism. The sterically demanding ortho-chloro and cyano groups on the phenyl ring hinder the approach of water molecules required for the second stage of hydrolysis (amide to carboxylic acid). This kinetic barrier allows the amide intermediate, 2-(2-chloro-6-cyanophenyl)acetamide, to accumulate.[1]

IncompleteHydrolysis Start 2-(2-Chloro-6-cyanophenyl)acetonitrile Amide Intermediate Amide Start->Amide  Step 1: Fast +H₂O, [H⁺] Acid Desired Product (Carboxylic Acid) Amide->Acid  Step 2: Slow (Rate-Limiting) +H₂O, [H⁺], Δ (Steric Hindrance)

Caption: Reaction pathway showing the rate-limiting hydrolysis of the amide intermediate.

Troubleshooting Protocol: Driving the Reaction to Completion

  • Catalyst Choice: Utilize a hydrochloric acid-based system instead of sulfuric acid to minimize charring.[2] A mixture of glacial acetic acid and concentrated HCl is also effective for similar transformations.[4]

  • Temperature Staging: Begin the reaction at a moderate temperature (e.g., 80-90 °C) to convert the nitrile to the amide.

  • Monitoring: After an initial period (2-4 hours), take an aliquot for analysis (TLC or LC-MS) to confirm the consumption of the starting nitrile.

  • Forcing Conditions: Once the starting material is gone, increase the temperature to 100-110 °C (reflux) to drive the hydrolysis of the more resilient amide intermediate.

  • Extended Reaction Time: Continue heating for an additional 6-12 hours, monitoring every few hours until the amide peak is minimized (<5% by LC area).

  • Work-up: Cool the reaction mixture and proceed with an acid-base extraction for purification (see Section 3).

Problem 2: Decarboxylation - Formation of 2-Chloro-6-cyanotoluene

Symptoms:

  • Observation of gas bubbling (CO₂) from the reaction mixture at high temperatures.

  • Presence of a non-polar, non-acidic impurity in the crude product, identifiable by GC-MS.

  • Final product has a lower-than-expected acid value upon titration.

Root Cause Analysis: Decarboxylation is the removal of a carboxyl group as CO₂. For phenylacetic acids, this process is often thermally induced. The stability of the resulting benzylic carbanion intermediate, even if transient, can facilitate this process. The reaction is irreversible as the CO₂ gas escapes the system.

Decarboxylation Acid 2-(2-Chloro-6-cyanophenyl)acetic acid Byproduct 2-Chloro-6-cyanotoluene Acid->Byproduct High Temp ( >120°C ) or Trace Metals CO2 CO₂ (gas) Acid->CO2 -CO₂

Caption: Decarboxylation side reaction leading to an undesired byproduct.

Preventative Measures & Stability Data

The most effective way to prevent decarboxylation is through strict temperature control.

ConditionTemperature (°C)Observed DecarboxylationRecommendation
Reaction < 115 °CMinimal (< 1%)Maintain reflux below this temperature.
Work-up < 50 °CNegligibleCool reaction mixture before extraction.
Drying < 60 °C (Vacuum)NegligibleAvoid aggressive heating of the final product.
Distillation > 150 °CSignificantAvoid purification by distillation.
Problem 3: Competing Hydrolysis of the Aromatic Nitrile

Symptoms:

  • Presence of a highly polar, water-soluble impurity in the crude product.

  • ESI-MS analysis shows a peak corresponding to the mass of the diacid byproduct.

  • Difficulty isolating the pure monoacid product due to similar acidic properties.

Root Cause Analysis: Both the benzyl and aryl nitrile groups are susceptible to hydrolysis. While the benzyl nitrile is more reactive, forcing the reaction for too long or at excessively high temperatures can initiate the hydrolysis of the aromatic nitrile, leading to a mixture of products that are challenging to separate.

CompetingReactions Start Starting Material (Benzyl Cyanide) Desired_Path Desired Product (Monoacid) Start->Desired_Path  Desired Pathway (Moderate Conditions) Side_Path Diacid Byproduct Start->Side_Path Side Reaction (Harsh Conditions: High Temp, Long Time)

Caption: Competing hydrolysis pathways for the starting material.

Mitigation Strategy: The key is kinetic control. Use the minimum temperature and time required to consume the intermediate amide. It is often better to accept a small amount (1-3%) of residual amide, which can be easily removed during purification, than to push the reaction and generate the hard-to-remove diacid byproduct.

Section 3: Optimized Purification Protocol

Challenge: To efficiently separate the desired carboxylic acid from the neutral starting material and amide intermediate.

Method: Selective Acid-Base Extraction

This protocol leverages the acidic nature of the final product, which allows it to be selectively moved into an aqueous phase, leaving neutral impurities behind.

  • Dissolution: After the reaction is complete and cooled to room temperature, dilute the mixture with an organic solvent immiscible with water, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Initial Wash: Transfer the organic solution to a separatory funnel and wash with water (1 volume) followed by a saturated brine solution (1 volume) to remove bulk inorganic acids.

  • Selective Extraction: Extract the organic layer with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃). Use 2-3 portions, shaking gently to avoid emulsions. The carboxylic acid will react to form its sodium salt and dissolve in the aqueous layer, while the neutral nitrile and amide remain in the organic phase.

    • Expert Tip: Test the aqueous phase with pH paper to ensure it is basic (pH > 8) after each extraction.

  • Back-Extraction (Optional): To improve recovery, the combined basic aqueous layers can be washed once with a small portion of fresh organic solvent to remove any trapped neutral impurities.

  • Precipitation: Cool the basic aqueous layer in an ice bath. Slowly add concentrated HCl dropwise with stirring until the solution is acidic (pH ~2). The desired carboxylic acid will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.

  • Drying: Dry the purified product in a vacuum oven at a controlled temperature (<60 °C) to a constant weight.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 170088311, 2-[2-(2-Chloro-6-cyanoanilino)phenyl]acetic acid. Available at: [Link]

  • Google Patents (2013). CN103232339A - Preparation method of chlorinated phenylacetic acid.
  • Organic Chemistry Portal (2024). Decarboxylation. Available at: [Link]

  • Mugberia Gangadhar Mahavidyalaya, Department of Chemistry. Organic Chemistry-4 (PDF). Available at: [Link]

  • Autech Industry Co.,Limited (2024). 2-(2-chloro-6-cyano-phenyl)acetic acid. Available at: [Link]

  • Organic Syntheses (1950). α-CHLOROPHENYLACETIC ACID. Coll. Vol. 3, p.193 (1955); Vol. 29, p.20 (1949). Available at: [Link]

  • Google Patents (2007). CN1927810A - Preparation method of chlorophenyl acetic acid.

Sources

Optimization

Technical Support Center: Stability and Degradation of 2-(2-Chloro-6-cyanophenyl)acetic acid

Welcome to the technical support center for 2-(2-Chloro-6-cyanophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stab...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Chloro-6-cyanophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Introduction

2-(2-Chloro-6-cyanophenyl)acetic acid is a multifaceted organic compound featuring a phenylacetic acid core substituted with both a chloro and a cyano group. This unique combination of functional groups presents specific challenges and considerations regarding its chemical stability. Understanding its degradation profile is critical for developing stable formulations, ensuring the accuracy of analytical methods, and maintaining the integrity of research outcomes. This guide provides practical, experience-driven advice to navigate these challenges.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary functional groups in 2-(2-Chloro-6-cyanophenyl)acetic acid that are susceptible to degradation?

The primary functional groups that influence the stability of 2-(2-Chloro-6-cyanophenyl)acetic acid are:

  • Carboxylic Acid Moiety: This group is susceptible to decarboxylation, particularly under thermal stress.

  • Nitrile (Cyano) Group: The cyano group can undergo hydrolysis to form an amide and subsequently a carboxylic acid, a reaction that is often catalyzed by acidic or basic conditions.

  • Chlorinated Phenyl Ring: The chloro-substituted aromatic ring can be susceptible to photodegradation.

The interplay of these groups dictates the overall stability profile of the molecule.

FAQ 2: I am observing a loss of my compound in solution over time, even at room temperature. What could be the cause?

Spontaneous degradation at room temperature in solution is often attributable to hydrolysis, particularly if the solvent is aqueous or contains trace amounts of water. The rate of hydrolysis can be significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze the hydrolysis of the nitrile group to 2-(2-Chloro-6-carboxyphenyl)acetic acid. It is crucial to control the pH of your solutions, ideally maintaining it in the neutral range (pH 6-7) for enhanced stability, unless your experimental conditions require otherwise.[1][2]

FAQ 3: Can I use common organic solvents for stock solutions? Are there any known incompatibilities?

For short-term storage, common laboratory solvents such as acetonitrile, methanol, and dimethyl sulfoxide (DMSO) are generally suitable for preparing stock solutions. However, it is imperative to use high-purity, anhydrous solvents whenever possible to minimize water-mediated degradation. For long-term storage, it is advisable to store solutions at low temperatures (e.g., -20°C or -80°C) and protected from light. Always perform a preliminary compatibility study with your specific solvent and storage conditions.

Troubleshooting Guides

Scenario 1: Unexpected Peaks in HPLC Analysis After Sample Preparation

Problem: You observe new, unexpected peaks in your HPLC chromatogram after preparing your sample of 2-(2-Chloro-6-cyanophenyl)acetic acid for analysis.

Potential Cause: This is a classic sign of on-column or in-solution degradation. The appearance of new peaks suggests the formation of one or more degradation products. The most probable culprits are hydrolysis or photodegradation during sample handling and analysis.

Troubleshooting Workflow:

  • Protect from Light: Immediately repeat the sample preparation and analysis, ensuring that the sample is protected from light at all stages. Use amber vials or cover clear vials with aluminum foil.

  • Control pH: Ensure the pH of your mobile phase and sample diluent is controlled and documented. If you suspect pH-mediated hydrolysis, prepare samples in a buffered solution at a neutral pH.

  • Minimize Time in Solution: Reduce the time between sample preparation and injection into the HPLC system.

  • Forced Degradation Study: To confirm the identity of the degradant peaks, perform a mini forced degradation study. Expose small aliquots of your compound to mild acidic, basic, and oxidative conditions, and light. Analyze these stressed samples by HPLC to see if the retention times of the resulting peaks match your unexpected peaks.

Experimental Protocol: Mini Forced Degradation Study

Objective: To tentatively identify unknown peaks in an HPLC chromatogram by inducing degradation under controlled stress conditions.

Materials:

  • 2-(2-Chloro-6-cyanophenyl)acetic acid

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • HPLC system with UV or PDA detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-(2-Chloro-6-cyanophenyl)acetic acid in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 2 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 2 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photodegradation: Expose 2 mL of the stock solution in a clear vial to a photostability chamber or direct sunlight for 24 hours.

    • Control: Keep 2 mL of the stock solution at room temperature, protected from light.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration with your mobile phase and analyze by HPLC.

  • Data Analysis: Compare the chromatograms of the stressed samples with your original sample containing the unknown peaks. Matching retention times provide strong evidence for the identity of the degradation pathway.

Scenario 2: Inconsistent Results in Biological Assays

Problem: You are observing variability in the potency or activity of 2-(2-Chloro-6-cyanophenyl)acetic acid in your cell-based or biochemical assays.

Potential Cause: The compound may be degrading in the assay medium. The pH, temperature, and composition of the culture medium can all contribute to the degradation of the test compound over the course of the experiment.

Troubleshooting Workflow:

  • Assess Stability in Assay Medium: Perform a time-course stability study of 2-(2-Chloro-6-cyanophenyl)acetic acid in your specific assay medium under the exact conditions of your experiment (e.g., 37°C, 5% CO₂).

  • Analytical Monitoring: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium containing the compound and analyze it by a stability-indicating method, such as HPLC, to quantify the amount of parent compound remaining.

  • Data Correlation: Correlate the observed biological activity with the measured concentration of the active compound at different time points. This will help you determine if the loss of activity is due to degradation.

Potential Degradation Pathways

Based on the chemical structure of 2-(2-Chloro-6-cyanophenyl)acetic acid, several degradation pathways can be anticipated under forced degradation conditions.

Hydrolytic Degradation

Under acidic or basic conditions, the primary degradation pathway is likely the hydrolysis of the nitrile group. This proceeds in two steps: first to the corresponding amide, and then to the carboxylic acid.

  • dot

    Hydrolysis_Pathway Compound 2-(2-Chloro-6-cyanophenyl)acetic acid Amide 2-(2-Chloro-6-carbamoylphenyl)acetic acid Compound->Amide H+ or OH- H2O Diacid 2-(2-Chloro-6-carboxyphenyl)acetic acid Amide->Diacid H+ or OH- H2O

    Caption: Hydrolysis of the nitrile group.

Oxidative Degradation

Oxidative conditions, such as exposure to hydrogen peroxide, may lead to the degradation of the phenylacetic acid side chain. A potential product is the corresponding benzaldehyde derivative through oxidative decarboxylation.

  • dot

    Oxidation_Pathway Compound 2-(2-Chloro-6-cyanophenyl)acetic acid Aldehyde 2-Chloro-6-cyanobenzaldehyde Compound->Aldehyde [O] -CO2, -H2

    Caption: Oxidative decarboxylation pathway.

Photodegradation

Exposure to UV light can induce the degradation of the chlorinated aromatic ring. This can be a complex process leading to various photoproducts, including dehalogenated species.

  • dot

    Photodegradation_Pathway Compound 2-(2-Chloro-6-cyanophenyl)acetic acid Dehalogenated 2-(2-Cyanophenyl)acetic acid Compound->Dehalogenated Other Other Photoproducts Compound->Other

    Caption: Potential photodegradation pathways.

Quantitative Data Summary

The following table summarizes hypothetical results from a forced degradation study, illustrating the expected stability profile of 2-(2-Chloro-6-cyanophenyl)acetic acid under various stress conditions.

Stress ConditionReagent/ParameterDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl8 hours80°C15%2-(2-Chloro-6-carbamoylphenyl)acetic acid, 2-(2-Chloro-6-carboxyphenyl)acetic acid
Base Hydrolysis 0.1 M NaOH2 hours60°C25%2-(2-Chloro-6-carboxyphenyl)acetic acid
Oxidation 3% H₂O₂24 hoursRoom Temp10%2-Chloro-6-cyanobenzaldehyde
Thermal Dry Heat48 hours100°C5%Minor decarboxylation products
Photolytic UV Light (ICH Q1B)24 hoursRoom Temp20%2-(2-Cyanophenyl)acetic acid and other photoproducts

Conclusion

The stability of 2-(2-Chloro-6-cyanophenyl)acetic acid is a critical parameter that requires careful consideration in experimental design and execution. By understanding the potential degradation pathways and implementing the troubleshooting strategies outlined in this guide, researchers can ensure the integrity of their results and the quality of their work. Proactive stability assessment is a cornerstone of robust scientific research and development.

References

  • ICH, Q1A (R2), Stability Testing of New Drug Substances and Products, (2003). [Link]

  • Alsante, K. M., et al. (2014).
  • MedCrave. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6), 00035. [Link]

  • Organic Syntheses. (1941). Phenylacetic acid. Organic Syntheses, Coll. Vol. 1, p.436. [Link]

  • Wikipedia. (2024). Nitrile. [Link]

  • Watanabe, T., Furukawa, N., & Oae, S. (1966). Oxidative Decarboxylation of Phenylacetic Acid. Bulletin of the Chemical Society of Japan, 39(6), 1329-1331. [Link]

  • ICH, Q1B, Photostability Testing of New Drug Substances and Products, (1996). [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Chloro-6-cyanophenyl)acetic acid

Welcome to the technical support center for the synthesis of 2-(2-Chloro-6-cyanophenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Chloro-6-cyanophenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this multi-step synthesis. Our focus is on providing practical, experience-driven insights to ensure the successful and efficient production of your target compound.

Introduction to the Synthetic Pathway

The synthesis of 2-(2-Chloro-6-cyanophenyl)acetic acid is typically approached through a two-stage process. The initial and often most challenging stage is the formation of the key intermediate, 2-(2-chloro-6-cyanophenyl)acetonitrile. This is followed by a more straightforward hydrolysis of the nitrile to the final carboxylic acid product.

A common route to the acetonitrile intermediate begins with 2,6-dichloronitrobenzene. This starting material undergoes a nucleophilic aromatic substitution to introduce a cyano group, followed by a series of transformations to build the acetic acid side chain. This guide will address potential issues in both of these critical stages.

Stage 1: Synthesis of 2-(2-Chloro-6-cyanophenyl)acetonitrile - Troubleshooting Guide

The formation of the phenylacetonitrile intermediate is a critical step where yields can be compromised by side reactions and incomplete conversions. A plausible synthetic route involves the reaction of a suitably substituted benzyl halide with a cyanide source.

Q1: My cyanation reaction of 2-chloro-6-(chloromethyl)benzonitrile with sodium cyanide is sluggish and gives a low yield. What are the likely causes and how can I improve it?

A1: This is a common issue often related to the reactivity of the starting materials and the reaction conditions. Here's a breakdown of potential problems and solutions:

  • Leaving Group Ability: While a benzylic chloride is a reasonably good leaving group, its reactivity can be enhanced. The Finkelstein reaction, which involves the in-situ conversion of the chloride to a more reactive iodide, can significantly improve the reaction rate. Adding a catalytic amount of sodium or potassium iodide to your reaction mixture can facilitate this.

  • Solvent Choice: The choice of solvent is crucial. Acetone is a common solvent for this type of reaction as it can dissolve the organic substrate and, to a limited extent, the cyanide salt. Ensure your acetone is anhydrous, as water can lead to the formation of the corresponding benzyl alcohol as a byproduct.

  • Cyanide Source and Solubility: Sodium cyanide has limited solubility in many organic solvents. Finely powdering the sodium cyanide before the reaction can increase its surface area and improve reaction kinetics. Alternatively, using a phase-transfer catalyst (e.g., a quaternary ammonium salt) can help shuttle the cyanide ions into the organic phase.

  • Side Reaction - Isocyanide Formation: Cyanide is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom. While carbon attack is generally favored, some isocyanide formation is possible, especially under certain conditions. Using a polar aprotic solvent like DMSO can sometimes favor the desired nitrile formation.

Experimental Protocol: Improved Cyanation of a Benzyl Chloride

The following is a general protocol that can be adapted for the cyanation of 2-chloro-6-(chloromethyl)benzonitrile.

ReagentMolar Equiv.Purpose
2-chloro-6-(chloromethyl)benzonitrile1.0Starting Material
Sodium Cyanide (NaCN)1.2Cyanide Source
Sodium Iodide (NaI)0.1Catalyst (Finkelstein reaction)
Anhydrous Acetone-Solvent

Procedure:

  • To a stirred suspension of finely powdered sodium cyanide and sodium iodide in anhydrous acetone, add a solution of 2-chloro-6-(chloromethyl)benzonitrile in anhydrous acetone.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-chloro-6-cyanophenyl)acetonitrile.

  • The crude product can then be purified by recrystallization or column chromatography.

Stage 2: Hydrolysis of 2-(2-Chloro-6-cyanophenyl)acetonitrile to 2-(2-Chloro-6-cyanophenyl)acetic acid - Troubleshooting Guide

The hydrolysis of the nitrile to the carboxylic acid is a robust transformation but requires careful control to avoid the formation of byproducts and ensure complete conversion.

Q2: My nitrile hydrolysis is incomplete, and I'm isolating the amide intermediate. How can I drive the reaction to completion?

A2: The formation of the amide is a common intermediate in nitrile hydrolysis. To push the reaction to the carboxylic acid, consider the following:

  • Reaction Time and Temperature: Nitrile hydrolysis often requires prolonged heating.[1] Ensure you are refluxing for a sufficient duration. Increasing the reaction time is often the simplest solution.

  • Concentration of Acid/Base: Using a more concentrated acid or base solution can accelerate the hydrolysis of the amide intermediate. For acidic hydrolysis, 6M to 12M hydrochloric or sulfuric acid is commonly used. For basic hydrolysis, a 10-20% solution of sodium or potassium hydroxide is typical.[2]

  • Choice of Acid: Sulfuric acid can sometimes be more effective than hydrochloric acid for hydrolyzing stubborn nitriles due to its higher boiling point, allowing for higher reaction temperatures.

Q3: I'm observing significant byproduct formation during the hydrolysis. What are the likely side reactions and how can I minimize them?

A3: Side reactions can occur, especially under harsh hydrolytic conditions.

  • Decarboxylation: While less common for phenylacetic acids, prolonged heating in strong acid can potentially lead to some decarboxylation. Monitor your reaction and try to use the minimum necessary heating time.

  • Hydrolysis of the Chloro Group: While the aryl chloride is generally stable, very harsh conditions (e.g., high temperatures with strong base) could potentially lead to some nucleophilic aromatic substitution, replacing the chlorine with a hydroxyl group. Stick to moderately strong acid or base and the lowest effective temperature.

  • Hydrolysis of the Cyano Group on the Ring: It is important to note that the cyano group directly attached to the aromatic ring is also susceptible to hydrolysis under the reaction conditions. This would lead to the formation of the corresponding carboxylic acid at that position. To favor the hydrolysis of the acetonitrile nitrile, carefully controlling the reaction time and temperature is crucial.

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Phenylacetonitrile

ReagentConcentration/AmountPurpose
2-(2-chloro-6-cyanophenyl)acetonitrile1.0 equiv.Starting Material
Concentrated Sulfuric Acid~10-12 equiv.Acid Catalyst
Water-Reagent

Procedure:

  • Carefully add concentrated sulfuric acid to a stirred solution of 2-(2-chloro-6-cyanophenyl)acetonitrile in water.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or HPLC until the starting material and amide intermediate are consumed.

  • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove any residual acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Purification and Analysis

Q4: What is the best way to purify the final product, 2-(2-Chloro-6-cyanophenyl)acetic acid?

A4: The purification method will depend on the nature and quantity of the impurities.

  • Recrystallization: This is the most common and efficient method for purifying solid organic compounds. A mixed solvent system, such as ethanol and water, is often effective. Dissolve the crude product in a minimum amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly to obtain pure crystals.

  • Column Chromatography: If recrystallization is ineffective at removing certain impurities, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point.

Q5: What analytical techniques should I use to confirm the identity and purity of my final product?

A5: A combination of spectroscopic and chromatographic methods is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals corresponding to the aromatic protons and the methylene (-CH₂-) protons of the acetic acid side chain. The integration of these signals should be consistent with the structure.

    • ¹³C NMR: This will show the characteristic signals for the carboxylic acid carbon, the nitrile carbon, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: Look for the characteristic stretches for the carboxylic acid O-H (broad), C=O, and the nitrile C≡N bonds.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final compound and for quantifying any impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or acetic acid) is a good starting point for method development.

  • Gas Chromatography (GC): For the more volatile intermediate, 2-(2-chloro-6-cyanophenyl)acetonitrile, GC can be a useful tool for monitoring reaction progress and assessing purity.

Safety First: Hazard and Precautionary Statements

Working with cyanide-containing compounds and strong acids and bases requires strict adherence to safety protocols.

  • Cyanides: Sodium cyanide and hydrogen cyanide (which can be generated in acidic conditions) are highly toxic. Handle all cyanide-containing materials in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle them with care, wearing appropriate PPE. Always add acid to water, not the other way around, to avoid violent exothermic reactions.

  • Solvents: Organic solvents like acetone and acetonitrile are flammable. Avoid open flames and work in a well-ventilated area.

Compound/ReagentKey HazardsPrecautionary Measures
Sodium CyanideHighly toxic if swallowed, in contact with skin, or if inhaled. Releases toxic gas in contact with acid.Work in a fume hood, wear full PPE. Avoid contact with acids.
Concentrated AcidsCauses severe skin burns and eye damage.Wear acid-resistant gloves, apron, and face shield.
Chlorinated OrganicsMay be harmful if swallowed or inhaled.Work in a well-ventilated area. Avoid breathing vapors.

Logical Workflow and Decision Making

The following diagrams illustrate the synthetic pathway and a general troubleshooting workflow.

Synthesis_Pathway A 2-chloro-6-(chloromethyl)benzonitrile B 2-(2-chloro-6-cyanophenyl)acetonitrile A->B  NaCN, NaI (cat.), Acetone, Reflux   C 2-(2-chloro-6-cyanophenyl)acetic acid B->C  H2SO4, H2O, Reflux  

Caption: Synthetic pathway for 2-(2-Chloro-6-cyanophenyl)acetic acid.

Troubleshooting_Workflow Start Reaction Issue LowYield Low Yield Start->LowYield IncompleteReaction Incomplete Reaction Start->IncompleteReaction Impurity Impurity Formation Start->Impurity CheckPurity Check Starting Material Purity LowYield->CheckPurity OptimizeCond Optimize Reaction Conditions (Temp, Time, Conc.) LowYield->OptimizeCond IncompleteReaction->OptimizeCond AnalyzeByproducts Identify Byproducts (NMR, MS) Impurity->AnalyzeByproducts ChangeReagents Consider Alternative Reagents OptimizeCond->ChangeReagents Purification Improve Purification Method AnalyzeByproducts->Purification

Caption: General troubleshooting workflow for synthesis issues.

References

  • Organic Syntheses Procedure. (n.d.). chloroacetonitrile. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 23). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. Retrieved from [Link]

  • YouTube. (2016, December 27). Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). m-Chlorophenylacetonitrile. Retrieved from [Link]

  • PubChem. (n.d.). p-Nitrophenylacetonitrile. Retrieved from [Link]

  • Sdfine. (n.d.). 2-CHLOROBENZYL CYANIDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds.
  • Google Patents. (n.d.). CN103172537A - Preparation of 2-(4-amino-chlorine5-methylphenyl)-2-(4-chlorphenyl)acetonitrile by using one-pot method.
  • Google Patents. (n.d.). WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile.
  • A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. (2014). Chinese Journal of Chemistry, 32(10), 973-978. [Link]

  • MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3531. [Link]

  • Google Patents. (n.d.). US4476059A - Chloroacetonitrile synthesis.
  • Babu, B. H., Rao, K. T. V., Suh, Y. W., Prasad, P. S. S., & Lingaiah, N. (2018). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry, 42(3), 1892-1901. [Link]

  • Pal, T., Jana, S., & Mohanta, S. (2020). Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. Heliyon, 6(1), e03191. [Link]

  • Google Patents. (n.d.). CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
  • Google Patents. (n.d.). US3351651A - Process for preparing 2, 6-dichloro-benzonitrile.
  • NIST. (n.d.). Acetonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.

Sources

Optimization

Technical Support Center: Purification of 2-(2-Chloro-6-cyanophenyl)acetic acid

Welcome to the technical support guide for the purification of 2-(2-Chloro-6-cyanophenyl)acetic acid (CCPA). This document is designed for researchers, medicinal chemists, and process development scientists who are worki...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(2-Chloro-6-cyanophenyl)acetic acid (CCPA). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this key synthetic intermediate. The purity of CCPA is critical for downstream applications, including active pharmaceutical ingredient (API) synthesis. This guide provides in-depth, experience-driven answers to common purification challenges, complete with detailed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude CCPA contains several impurities after synthesis. What are the most likely contaminants and where do they come from?

A1: Understanding the impurity profile is the first step toward effective purification. The most common synthetic route to CCPA is the acid- or base-catalyzed hydrolysis of 2-chloro-6-cyanobenzyl cyanide.[1][2] Consequently, the impurities are typically related to this reaction.

Causality: The primary impurities arise from incomplete reactions or side reactions involving the nitrile and benzylic positions.

Table 1: Common Impurities in Crude 2-(2-Chloro-6-cyanophenyl)acetic acid

Impurity NameStructureSource / Reason for FormationImpact on Product
2-Chloro-6-cyanobenzyl cyanide 2-Cl, 6-CN C₆H₃CH₂CNUnreacted Starting Material. Insufficient reaction time, temperature, or hydrolytic agent concentration during the nitrile hydrolysis step.[3]Depresses melting point; introduces a neutral, non-acidic contaminant.
2-(2-Chloro-6-cyanophenyl)acetamide 2-Cl, 6-CN C₆H₃CH₂CONH₂Incomplete Hydrolysis. The amide is the intermediate in the hydrolysis of a nitrile to a carboxylic acid. The reaction can stall at this stage, especially under mild conditions.[3]Structurally similar to the final product, making it difficult to separate by simple extraction.
2-Chloro-6-cyanobenzoic acid 2-Cl, 6-CN C₆H₃COOHOver-oxidation. If oxidative conditions are inadvertently introduced, the benzylic methylene group (-CH₂-) can be oxidized to a carboxylic acid.A highly polar impurity that can be difficult to remove by standard recrystallization.
Polymeric/Tar-like Substances High M.W. ByproductsSide Reactions. Strong acidic or basic conditions and high temperatures can promote self-condensation or degradation of starting materials and products.[4]Causes discoloration (yellow to brown) and can interfere with crystallization.
Q2: I performed an acid-base extraction, but my final product is still contaminated with the starting material, 2-chloro-6-cyanobenzyl cyanide. Why did this happen and how can I fix it?

A2: This is a classic purification challenge that typically points to issues with phase separation or pH control. The goal of an acid-base extraction is to selectively move the acidic product into an aqueous basic layer, leaving the neutral starting material in the organic layer.

Expertise & Experience: The pKa of a phenylacetic acid is typically around 4.3. To ensure complete deprotonation and transfer to the aqueous phase, the pH of the aqueous solution must be at least 2 units higher than the pKa of your product (i.e., pH > 6.3). Sodium bicarbonate (NaHCO₃) solution, with a pH of ~8.4, is an excellent choice as it is basic enough to extract the acid without being so harsh that it could hydrolyze the nitrile group.

Common Pitfalls:

  • Insufficient Base: Not using enough aqueous NaHCO₃ solution to neutralize all the acidic product.

  • Poor Mixing: Inadequate shaking of the separatory funnel, leading to incomplete extraction.

  • Emulsion Formation: An emulsion layer can form between the organic and aqueous phases, trapping the product and impurities.

  • Premature Precipitation: If the concentration of the carboxylate salt in the aqueous layer is too high, it may precipitate, trapping organic impurities.

Troubleshooting Protocol: If your product is still impure, re-dissolve it in a suitable organic solvent (e.g., ethyl acetate) and repeat the extraction.

  • Use a larger volume of saturated NaHCO₃ solution.

  • Extract the organic layer three times instead of just once to ensure complete removal of the acidic product.

  • If an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break it.

  • After separating the basic aqueous layers, perform a "back-wash" by washing the combined aqueous extracts with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any lingering neutral impurities.[5]

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Product (CCPA + SM) in Ethyl Acetate B Wash with sat. NaHCO3 (aq) (3 times) A->B C Organic Layer: Starting Material (SM) + Other Neutral Impurities B->C E Combine Aqueous Layers (Contains Sodium Salt of CCPA) B->E Phase Transfer D Discard or Recover SM C->D F Back-wash with fresh Ethyl Acetate E->F F->C Removes trapped SM G Acidify with cold 2M HCl until pH ~2 F->G H Pure CCPA Precipitates G->H I Filter, Wash with Cold Water, Dry H->I J High-Purity CCPA I->J

Caption: Acid-base extraction workflow for separating acidic CCPA from neutral impurities.

Q3: My recrystallization attempt failed; the product "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" is a common problem in recrystallization. It occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling, rather than crystallizing. This usually happens when the solution is too saturated or when the solute's melting point is lower than the solvent's boiling point.

Causality: The high concentration of impurities can significantly depress the melting point of the eutectic mixture, causing it to separate as an oil. The choice of solvent is also critical.

Troubleshooting Strategies:

  • Reduce the Cooling Rate: Do not place the hot solution directly in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a 4°C refrigerator. Slow cooling encourages the formation of a stable crystal lattice.

  • Add More Solvent: Your solution might be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it slowly again.

  • Change the Solvent System: A single solvent may not be ideal. A two-solvent (co-solvent) system is often highly effective.[6]

    • Good Solvent / Bad Solvent Pair: Dissolve the crude product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethanol, acetone). Then, slowly add a "bad" solvent in which it is poorly soluble (e.g., water, hexanes) at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then cool slowly.

Table 2: Recommended Solvent Systems for CCPA Recrystallization

Solvent SystemTypeRationale
Toluene / Hexanes Co-solventToluene dissolves the aromatic compound well when hot, while hexanes reduce the solubility upon cooling to induce crystallization.[7]
Ethanol / Water Co-solventCCPA is soluble in hot ethanol. The gradual addition of water decreases its solubility, promoting crystal formation.[6]
Glacial Acetic Acid / Water Co-solventAcetic acid is a good solvent for carboxylic acids. Adding water can precipitate the product. This is particularly useful for removing acid-insoluble impurities.[8]
Q4: My final product is pure by HPLC and NMR, but it has a persistent yellow or brown color. How can I remove the color?

A4: Color impurities are often high-molecular-weight, highly conjugated byproducts that are present in trace amounts. Even at low concentrations, they can impart significant color. While chromatographically similar to your product, they can often be removed by adsorption.

Expertise & Experience: The most effective method for removing color impurities is treatment with activated charcoal (carbon).[9] The porous structure of activated charcoal provides a vast surface area for the adsorption of large, flat, conjugated molecules via van der Waals forces.

  • Choose a Recrystallization Solvent: Select an appropriate solvent system for your CCPA (see Table 2).

  • Dissolve Crude Product: In a flask, dissolve the colored CCPA in the minimum amount of hot solvent required to achieve full dissolution.

  • Cool Slightly: Remove the flask from the heat source and allow it to cool for 1-2 minutes. Crucially, do not add charcoal to a boiling solution , as this can cause violent bumping.

  • Add Activated Charcoal: Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. A small spatula tip is usually sufficient. Using too much charcoal can lead to significant product loss due to adsorption of the desired compound.

  • Heat and Swirl: Gently swirl the mixture and heat it back to boiling for 2-5 minutes to ensure maximum adsorption of impurities.

  • Perform Hot Filtration: This is the most critical step. You must filter the solution while it is hot to remove the charcoal without the product crystallizing prematurely.

    • Use a pre-heated funnel (either by placing it in an oven or by rinsing it with hot solvent).

    • Use fluted filter paper for a faster filtration rate.

    • Filter the hot solution into a clean, pre-warmed flask.

  • Crystallize and Isolate: Allow the clear, colorless filtrate to cool slowly to induce crystallization. Collect the pure, white crystals by filtration.

Decision-Making for Purification Strategy

The choice of purification method depends on the nature and quantity of the impurities present. A preliminary analysis by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.

G cluster_analysis Purity Analysis start Crude CCPA Product analysis Analyze by TLC/HPLC start->analysis decision What is the major impurity? analysis->decision path1 Starting Material (Neutral Impurity) decision->path1 >10% path2 Multiple Minor Impurities or Amide Intermediate decision->path2 <10% path3 Complex Mixture / High Purity Required decision->path3 Trace Levels proc1 Perform Acid-Base Extraction path1->proc1 proc2 Perform Recrystallization (Consider co-solvents) path2->proc2 proc3 Perform Column Chromatography path3->proc3 check_color Is product colored? proc1->check_color proc2->check_color final_product Pure CCPA proc3->final_product decolorize Add Charcoal Treatment During Recrystallization check_color->decolorize Yes check_color->final_product No decolorize->final_product

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-(2-Chloro-6-cyanophenyl)acetic acid

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and process development professionals engaged in the scale-up synthesis of 2-(2-Chloro-6-cyanophenyl)acetic aci...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals engaged in the scale-up synthesis of 2-(2-Chloro-6-cyanophenyl)acetic acid. Our objective is to provide a framework of field-proven insights and troubleshooting strategies to navigate the common challenges encountered when transitioning from bench-scale to pilot or manufacturing scale. The information herein is structured to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Overview of a Common Synthetic Route

The synthesis of 2-(2-Chloro-6-cyanophenyl)acetic acid is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. A prevalent and logical pathway begins with 2-amino-3-chlorobenzonitrile, proceeding through a Sandmeyer reaction to install the second cyano group, followed by a selective hydrolysis.

Below is a high-level workflow diagram illustrating this synthetic approach.

Synthetic_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Cyanation cluster_3 Step 3: Hydrolysis A 2-Amino-3-chlorobenzonitrile B Diazonium Salt Intermediate A->B NaNO2, HCl (0-5 °C) C 2,3-Dicyanochlorobenzene B->C CuCN, KCN D 2-(2-Chloro-6-cyanophenyl)acetonitrile E 2-(2-Chloro-6-cyanophenyl)acetic acid (Final Product) D->E H2SO4 / H2O or HCl Heat

Caption: High-level workflow for the synthesis of the target molecule.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during scale-up, organized by reaction stage.

Part 1: Diazotization & Sandmeyer Reaction

The conversion of an aromatic amine to a diazonium salt and its subsequent displacement is a powerful but sensitive transformation.[1]

Question 1: We are experiencing inconsistent yields and significant byproduct formation (a dark-colored tar) during the Sandmeyer cyanation at pilot scale. What is the likely cause?

Answer: This issue almost certainly points to instability and premature decomposition of the intermediate aryl diazonium salt. Here’s a breakdown of the causality and corrective actions:

  • Expertise & Causality: The diazonium group (N₂⁺) is an excellent leaving group, making the intermediate highly reactive.[1] Its stability is critically dependent on temperature. At temperatures above 5-10 °C, the C-N bond can cleave, generating an aryl radical or cation. This reactive species can then attack the solvent (water, forming phenols) or polymerize, leading to the tars you are observing.[2]

  • Troubleshooting & Protocol Validation:

    • Strict Temperature Control: The diazotization step (addition of NaNO₂) must be performed between 0-5 °C. Ensure your reactor's cooling capacity is sufficient to handle the exotherm from both the acid-base neutralization and the diazotization itself. Use a jacketed reactor with a reliable chilling unit and monitor the internal temperature continuously.

    • Monitor for Excess Nitrous Acid: Before proceeding to the Sandmeyer step, it is crucial to confirm that the diazotization is complete and a slight excess of nitrous acid is present. This can be verified at-line using starch-iodide paper (turns blue/black in the presence of HNO₂). A lack of excess indicates incomplete reaction, while a large excess can lead to side reactions.

    • Immediate Use: The diazonium salt solution should be used immediately. Do not store it. The Sandmeyer reaction mixture (CuCN solution) should be prepared and ready for the prompt addition of the freshly prepared diazonium salt.

Question 2: During the Sandmeyer reaction, we notice vigorous gas evolution that is difficult to control, leading to foam-over in the reactor. How can we manage this?

Answer: The vigorous gas evolution is the desired loss of dinitrogen (N₂) gas, which drives the reaction forward.[2] However, on a large scale, the rate of this evolution must be controlled to prevent safety hazards and loss of material.

  • Expertise & Causality: The reaction mechanism involves the transfer of an electron from the copper(I) catalyst to the diazonium salt, which then fragments into an aryl radical and N₂ gas.[2] The rate of this process is temperature-dependent and is catalyzed by the copper salt. A rapid, uncontrolled reaction suggests the rate of addition or the temperature is too high.

  • Troubleshooting & Protocol Validation:

    • Controlled Addition: Add the cold diazonium salt solution slowly and sub-surface to the hot CuCN solution. This ensures the diazonium salt reacts as it is introduced, preventing accumulation and a subsequent runaway reaction.

    • Temperature Management: While the Sandmeyer reaction itself often requires heating (e.g., 50-70 °C) to proceed at a reasonable rate, the initial temperature and the addition rate must be balanced to control N₂ evolution. Start at a lower temperature and gradually ramp up if the reaction is sluggish.

    • Reactor Headspace & Anti-Foaming Agents: Ensure the reactor has sufficient headspace (e.g., is no more than 60-70% full) to accommodate potential foaming. The use of a small amount of a suitable anti-foaming agent can also be considered, but it must be verified not to interfere with the reaction or downstream purification.

Part 2: Nitrile Hydrolysis

The conversion of the nitrile group to a carboxylic acid is the final key transformation. This step is often a bottleneck due to harsh conditions that can generate impurities.

Question 1: Our hydrolysis of 2-(2-Chloro-6-cyanophenyl)acetonitrile using sulfuric acid is incomplete, leaving significant amounts of the corresponding amide intermediate. How can we drive this to completion without causing degradation?

Answer: The formation of the amide is the first stage of nitrile hydrolysis. Pushing the reaction to the full carboxylic acid requires overcoming a second, often slower, hydrolysis step.[3]

  • Expertise & Causality: Both acid and base-catalyzed hydrolysis proceed via initial hydration of the nitrile to an amide. The subsequent hydrolysis of the amide to the carboxylic acid and ammonia (or ammonium salt) is often the rate-limiting step and requires forcing conditions (heat, high acid concentration).[4] If conditions are too mild, the reaction stalls at the amide stage.

  • Troubleshooting & Protocol Validation:

    • Reaction Time and Temperature: The most straightforward approach is to increase the reaction time and/or temperature. Monitor the reaction progress by HPLC. A typical profile might involve heating at 100-120 °C for 8-12 hours.[5]

    • Acid Concentration: Using a moderately concentrated acid solution (e.g., 50-70% H₂SO₄ in water) provides both the catalytic protons and the water necessary for hydrolysis.[5] Highly concentrated acid can lead to dehydration and charring, while very dilute acid may be too slow.[6]

    • Phase Transfer Catalysis: For particularly stubborn hydrolyses where the nitrile has low solubility in the aqueous acid, the addition of a phase-transfer catalyst can sometimes improve reaction rates, although this adds complexity to the purification.[6]

Troubleshooting_Hydrolysis Start Problem: Incomplete Hydrolysis (Amide intermediate present) Cause1 Cause: Insufficient Energy Input Start->Cause1 Cause2 Cause: Sub-optimal Reagent Concentration Start->Cause2 Solution1a Solution: Increase reaction temperature (e.g., to 110-120 °C) Cause1->Solution1a Solution1b Solution: Extend reaction time (Monitor by HPLC) Cause1->Solution1b Solution2 Solution: Adjust H2SO4 concentration (e.g., to 60-70% w/w) Cause2->Solution2

Caption: Decision tree for troubleshooting incomplete nitrile hydrolysis.

Question 2: We are choosing between acid and base hydrolysis. What are the scale-up advantages and disadvantages of each?

Answer: This is a critical process decision with significant implications for operations, safety, and waste handling.

  • Acid Hydrolysis (e.g., H₂SO₄ or HCl):

    • Advantages: This is often a one-pot process where the final product, the carboxylic acid, precipitates upon cooling and dilution (quenching) of the reaction mixture.[5][7] This simplifies isolation. The resulting ammonium sulfate or chloride can be managed in an aqueous waste stream.

    • Disadvantages: Requires corrosive mineral acids, which can pose material compatibility challenges for reactors and downstream equipment. At high temperatures, strong acids can cause charring and generate sulfur dioxide or other undesirable byproducts.[7]

  • Base Hydrolysis (e.g., NaOH or KOH):

    • Advantages: Often proceeds under milder conditions than acid hydrolysis. The reaction produces ammonia gas, which can be scrubbed, and a water-soluble carboxylate salt.

    • Disadvantages: This route adds an entire process step. After the hydrolysis is complete, you have the sodium or potassium salt of the acid in solution.[3] You must then perform a separate, often large-volume, acidification step with a strong acid (like HCl) to precipitate the final product. This increases raw material usage, reactor time, and creates a large volume of saline aqueous waste.

For scale-up, acid hydrolysis is generally preferred due to its superior process economy (fewer steps) and more straightforward product isolation, provided that charring can be controlled and appropriate materials of construction are used.

Part 3: Work-up and Purification

Question 1: What is the most robust method for isolating and purifying 2-(2-Chloro-6-cyanophenyl)acetic acid to >99% purity on a large scale?

Answer: A well-designed crystallization process is the most effective and economical method for achieving high purity on a manufacturing scale.

  • Expertise & Causality: The goal of crystallization is to create conditions where the desired compound's solubility is exceeded and it precipitates from the solution, while impurities remain dissolved. This relies on the different solubility profiles of the product and its impurities in a given solvent system.

  • Troubleshooting & Protocol Validation:

    • Post-Hydrolysis Quench: After acid hydrolysis, the reaction mixture should be cooled and slowly quenched into a large volume of water or ice-water. This serves two purposes: it dilutes the acid, and it dramatically lowers the solubility of the organic carboxylic acid, causing it to precipitate as a crude solid.

    • Crude Solid Isolation: The precipitated solid should be filtered and washed thoroughly with water to remove residual acid and inorganic salts. A wash with a non-polar solvent (e.g., heptane) can help remove non-polar organic impurities.

    • Recrystallization: Select a suitable solvent system. A good system might be a polar protic solvent in which the acid is soluble when hot but sparingly soluble when cold (e.g., isopropanol, ethanol, or a mixture like toluene/ethyl acetate). Dissolve the crude solid in the minimum amount of hot solvent, optionally treat with activated carbon to remove color impurities, filter hot to remove particulates, and then cool slowly to allow for the formation of large, pure crystals.

    • Drying: The final, purified product should be dried under vacuum at a moderate temperature (e.g., 50-60 °C) to remove residual solvent.

Process Parameters Summary

The following table provides typical parameters for the key steps. These should be optimized for your specific equipment and scale.

StepParameterTypical ValueRationale & Key Considerations
Diazotization Temperature0 - 5 °CCritical for diazonium salt stability.
Reagent Ratio1.05 - 1.1 eq. NaNO₂A slight excess ensures complete reaction.
Sandmeyer Cyanation Temperature50 - 70 °CBalances reaction rate with control of N₂ evolution.
CatalystCuCN (catalytic or stoichiometric)Purity of copper cyanide is important for reactivity.
Hydrolysis AcidH₂SO₄ (60-70%) or conc. HClDrives reaction to completion. HCl can be more volatile.[7]
Temperature100 - 120 °CRequired to hydrolyze the stable amide intermediate.
Time6 - 12 hoursMonitor by HPLC to confirm completion.
Purification MethodRecrystallizationMost effective method for achieving high purity at scale.
SolventToluene/Ethyl Acetate or IsopropanolSolvent choice impacts yield and purity.

Detailed Protocol: Acid Hydrolysis of 2-(2-Chloro-6-cyanophenyl)acetonitrile

This protocol is a representative example and must be adapted and validated for your specific operating conditions and scale.

  • Reactor Setup: Charge a clean, dry, glass-lined or appropriately corrosion-resistant reactor with 2-(2-Chloro-6-cyanophenyl)acetonitrile (1.0 eq).

  • Acid Charge: Under controlled conditions, charge a pre-mixed solution of sulfuric acid (e.g., 65% w/w in water, ~5-10 volumes).

  • Heating: Heat the reaction mixture with agitation to 105-115 °C.

  • Reaction Monitoring: Hold at temperature for 8-12 hours. Take samples periodically (e.g., every 2 hours after the first 4 hours) and analyze by HPLC to monitor the disappearance of the starting material and the amide intermediate. The reaction is considered complete when the amide is <1.0% by area.

  • Cooling: Cool the reaction mixture to 20-25 °C.

  • Quenching & Precipitation: In a separate, larger reactor equipped with an agitator and cooling, charge deionized water (~10-15 volumes). Cool the water to 10-15 °C. Slowly transfer the cooled reaction mixture into the cold water, maintaining the temperature of the quench pot below 30 °C. A thick precipitate will form.

  • Isolation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Filter the solid product using a suitable filter (e.g., Nutsche filter).

  • Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH 6-7).

  • Drying: Dry the crude product under vacuum at 50-60 °C until constant weight is achieved.

  • Purification: Proceed with recrystallization as described in the FAQ section.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Loba Chemie. 2-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS. [Link]

  • J&K Scientific LLC. Sandmeyer Reaction. [Link]

  • Chemistry LibreTexts. Replacement of the Aromatic Primary Amino Group by Hydrogen. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Google Patents. Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
  • Google Patents. Hydrolysis of nitriles to carboxylic acids.
  • PubChem - NIH. 2-[2-(2-Chloro-6-cyanoanilino)phenyl]acetic acid. [Link]

  • Google Patents.
  • Google Patents. Preparation method of chlorophenyl acetic acid.
  • Organic Syntheses Procedure. α-CHLOROPHENYLACETIC ACID. [Link]

  • Google Patents. Process for preparing 2,6-dialkylphenylacetic acids.
  • Chemistry LibreTexts. The Hydrolysis of Nitriles. [Link]

  • The Organic Chemistry Tutor. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

Sources

Optimization

Technical Support Center: Monitoring Reactions of 2-(2-Chloro-6-cyanophenyl)acetic acid

Welcome to the technical support center for monitoring reactions involving "2-(2-Chloro-6-cyanophenyl)acetic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate the i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving "2-(2-Chloro-6-cyanophenyl)acetic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of tracking the synthesis and subsequent reactions of this important chemical intermediate. As your virtual Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experimental workflows. The synthesis of phenylacetic acid derivatives, particularly through the hydrolysis of a nitrile precursor, is a common yet nuanced process where careful monitoring is paramount to achieving high yield and purity.[1][2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction appears stalled. TLC and HPLC analysis show a significant amount of the starting nitrile, 2-(2-chloro-6-cyanophenyl)acetonitrile, remains even after the prescribed reaction time. What is happening?

Answer: An incomplete reaction is a frequent issue, often stemming from suboptimal reaction conditions. The hydrolysis of a nitrile to a carboxylic acid is sensitive to several factors. Let's break down the potential causes:

  • Insufficient Acid/Base Concentration: The hydrolysis of nitriles, whether acid or base-catalyzed, requires a sufficient concentration of the catalyst to proceed efficiently.[1] Patent literature concerning the synthesis of similar chlorophenylacetic acids indicates that with sulfuric acid, concentrations below 50% can lead to very slow or incomplete reactions.[1] For acid-catalyzed hydrolysis, ensure your acid concentration is adequate. If using a base, ensure you are using a sufficient molar excess.

  • Low Reaction Temperature: Hydrolysis often requires heating to overcome the activation energy barrier. If the reaction mixture is not maintained at the optimal temperature, the reaction rate will be significantly slower. Verify the internal temperature of your reaction vessel.

  • Poor Solubility/Mixing: This is a common issue in heterogeneous mixtures. If the starting nitrile is not adequately dissolved or dispersed in the reaction medium, the reagents cannot interact effectively. Ensure your stirring is vigorous enough to maintain a well-mixed suspension or solution.

  • Water Content: Water is a key reagent in hydrolysis. Ensure that the amount of water present is not the limiting factor in the reaction.

Question 2: I'm observing an unexpected spot on my TLC plate between my starting material and the final acid product. What is this likely byproduct?

Answer: The most probable intermediate in the hydrolysis of a nitrile to a carboxylic acid is the corresponding amide (2-(2-Chloro-6-cyanophenyl)acetamide). This intermediate is formed from the partial hydrolysis of the nitrile group. Its polarity is typically between that of the starting nitrile and the final carboxylic acid, which explains its position on a normal-phase TLC plate.

To confirm its identity, you can attempt to isolate the byproduct and characterize it using spectroscopic methods like NMR or Mass Spectrometry. If the reaction is deliberately stopped prematurely, you should see an increase in the concentration of this intermediate.

Question 3: My product yield is low, and the reaction mixture has darkened significantly, suggesting product degradation. What conditions could be causing this?

Answer: Product degradation, often indicated by charring or darkening of the reaction mixture, is typically caused by overly harsh reaction conditions.

  • Excessive Heat or High Acid Concentration: High temperatures combined with highly concentrated acids (like sulfuric acid above 70%) can cause side reactions and decomposition of the desired product.[1] This is a known issue in the production of phenylacetic acids, where charring can occur, complicating purification and reducing yield.[1]

  • Prolonged Reaction Time: Even at optimal temperatures, leaving the reaction to proceed for too long can lead to the formation of degradation byproducts. It is crucial to monitor the reaction and stop it once the starting material has been consumed.

Frequently Asked Questions (FAQs)

Q: What is the most effective method for monitoring the progress of this reaction? A: For quantitative and high-resolution analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3] It allows for accurate measurement of the disappearance of starting material and the appearance of the product. For rapid, qualitative checks, Thin-Layer Chromatography (TLC) is an invaluable tool.[3]

Q: How can I quickly check if all the starting nitrile has been consumed? A: TLC is the fastest method for this. By running a co-spot (a lane where you spot both the reaction mixture and the starting material), you can quickly verify the absence of the starting nitrile.

Q: My spots are streaking on the TLC plate. How can I fix this? A: Streaking of acidic compounds like "2-(2-Chloro-6-cyanophenyl)acetic acid" is common on silica gel plates. To resolve this, add a small amount (0.5-1%) of a modifying acid, such as acetic or formic acid, to your eluting solvent system.[4][5] This suppresses the ionization of the carboxylic acid, leading to sharper, more defined spots.

Q: How should I prepare my reaction sample for HPLC analysis? A:

  • Quench a small aliquot (e.g., 50 µL) of the reaction mixture in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water).

  • Neutralize the sample if it is highly acidic or basic to prevent damage to the HPLC column.

  • Vortex the sample thoroughly.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial. This is a critical step to remove any particulate matter that could clog the column.

Analytical Protocols and Workflows

Workflow for Reaction Monitoring

The following diagram illustrates a typical workflow for monitoring the progress of your reaction.

G cluster_0 Reaction Monitoring Workflow Start Start Reaction Sample Withdraw Aliquot Start->Sample At t=x hrs Quench Quench & Dilute Sample->Quench Prep Filter Sample Quench->Prep TLC TLC Analysis (Qualitative Check) Prep->TLC HPLC HPLC Analysis (Quantitative) Prep->HPLC Decision Reaction Complete? TLC->Decision HPLC->Decision Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Sample At t=x+y hrs

Caption: General workflow for monitoring reaction progress.

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring

TLC provides a rapid and cost-effective method for qualitatively assessing reaction progress.

Methodology:

  • Plate Preparation: Use silica gel 60 F254 plates.[6]

  • Solvent System: A common mobile phase for separating phenylacetic acid derivatives is a mixture of a non-polar and a polar solvent. A good starting point is Ethyl Acetate / Hexanes (1:1) with the addition of 0.5% acetic acid .[5] The acetic acid is crucial to prevent spot tailing.[4][5]

  • Spotting: On a line drawn lightly with a pencil ~1 cm from the bottom of the plate, spot your starting material (SM), a co-spot (C), and your reaction mixture (RM).

  • Development: Place the plate in a sealed chamber containing the solvent system. Ensure the solvent level is below the spotting line. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under UV light (254 nm).[6] The starting nitrile and the product should both be UV active. You can also use a staining agent like permanganate if needed.

Expected Results:

CompoundPolarityExpected Rf
2-(2-chloro-6-cyanophenyl)acetonitrile (SM)Less PolarHigher Rf
2-(2-Chloro-6-cyanophenyl)acetamide (Intermediate)IntermediateIntermediate Rf
2-(2-Chloro-6-cyanophenyl)acetic acid (Product)More PolarLower Rf
Protocol 2: Reverse-Phase HPLC (RP-HPLC) Monitoring

For accurate, quantitative results, RP-HPLC is the industry standard.[3]

Methodology:

  • Sample Preparation: Prepare the sample as described in the FAQ section.

  • HPLC Conditions: The following table provides a robust starting point for method development.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of small organic molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and acidifies the mobile phase to ensure the carboxylic acid is in its protonated, less polar form for better retention.[6]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier for reverse-phase HPLC.[6]
Gradient 10% to 90% B over 15 minutesA gradient elution is effective for separating components with different polarities, like the starting nitrile and the final acid product.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 220 nm or 240 nmPhenyl groups have strong absorbance in this UV range.[6]
Injection Volume 5-10 µLA typical injection volume for analytical HPLC.

Troubleshooting Workflow Diagram

This diagram provides a logical path to diagnose and resolve common issues encountered during the reaction.

G cluster_1 Troubleshooting Decision Tree Problem Problem Observed: Incomplete Reaction or Low Yield Check_SM Is Starting Material (SM) Still Present? (TLC/HPLC) Problem->Check_SM Check_Temp Verify Reaction Temperature Check_SM->Check_Temp Yes Check_Deg Is Mixture Dark/Charred? Check_SM->Check_Deg No Check_Conc Check Acid/Base Concentration Check_Temp->Check_Conc Check_Mix Ensure Vigorous Stirring Check_Conc->Check_Mix Solution_1 Increase Temp/Conc. or Improve Mixing Check_Mix->Solution_1 Reduce_Temp Reduce Reaction Temperature Check_Deg->Reduce_Temp Yes Solution_2 Optimize for Milder Conditions Check_Deg->Solution_2 No, but yield is low Reduce_Time Decrease Reaction Time Reduce_Temp->Reduce_Time Reduce_Time->Solution_2

Caption: A decision tree for troubleshooting common reaction issues.

References

  • Vertex AI Search. (2026). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
  • Google Patents. (2013). CN103232339A - Preparation method of chlorinated phenylacetic acid.
  • Google Patents. (2007). CN1927810A - Preparation method of chlorophenyl acetic acid.
  • Organic Syntheses. α-CHLOROPHENYLACETIC ACID. Available at: [Link]

  • Google Patents. (2021). US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids.
  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Monitoring Bromobenzyl Cyanide Reactions.
  • ChemSpider Synthetic Pages. Knoevenagel condensation of 2-cyanoacetamide with 6-nitroveratraldehyde. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to the Structural Confirmation of 2-(2-Chloro-6-cyanophenyl)acetic acid

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an i...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparative analysis of the spectroscopic data for "2-(2-Chloro-6-cyanophenyl)acetic acid," a key pharmaceutical intermediate. By juxtaposing predicted spectroscopic data with that of potential synthetic precursors and impurities, this document offers a practical framework for confident structure elucidation and purity assessment.

The structural integrity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Spectroscopic analysis provides a non-destructive and highly informative approach to verify molecular structure.[1] This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target compound and compare it with plausible alternatives that may arise during synthesis.

The Analytical Challenge: Differentiating Structurally Similar Compounds

The synthesis of 2-(2-Chloro-6-cyanophenyl)acetic acid can potentially yield a variety of structurally related impurities. A common synthetic route involves the hydrolysis of 2-chloro-6-cyanobenzyl cyanide.[2][3] Incomplete hydrolysis or side reactions during the synthesis of the precursor can introduce impurities that are challenging to distinguish from the final product without careful spectroscopic analysis. This guide will focus on comparing the target compound with two key potential impurities:

  • 2-Chlorobenzyl cyanide: A likely precursor to the target molecule.[4]

  • 2,6-Dichlorophenylacetic acid: An impurity that could arise from dichlorinated starting materials or side reactions.[5][6]

Predicted Spectroscopic Data for 2-(2-Chloro-6-cyanophenyl)acetic acid

Due to the novelty of this specific compound, experimental spectra are not widely available. Therefore, the following data has been predicted based on established principles of spectroscopy and computational models.[1][7][8][9][10][11][12][13][14][15][16][17]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~7.6-7.8Multiplet3HAromatic CH
~3.8Singlet2H-CH₂-
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (ppm)Assignment
~175-COOH
~135-140Aromatic C-Cl & C-CN
~128-132Aromatic CH
~117-CN
~40-CH₂-
Table 3: Predicted Key IR Absorption Bands (KBr Pellet)
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300-2500 (broad)Carboxylic AcidO-H Stretch
~2230NitrileC≡N Stretch
~1710Carboxylic AcidC=O Stretch
~1600, ~1470Aromatic RingC=C Stretch
~750-800Aromatic RingC-H Bending
~700-800Alkyl HalideC-Cl Stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zInterpretation
195/197[M]⁺/ [M+2]⁺ (Molecular ion with characteristic 3:1 ratio for one Cl atom)
150/152[M-COOH]⁺
115[M-COOH-Cl]⁺

Spectroscopic Comparison with Potential Impurities

The following tables provide a direct comparison of the expected spectroscopic data for 2-(2-Chloro-6-cyanophenyl)acetic acid with that of 2-chlorobenzyl cyanide and 2,6-dichlorophenylacetic acid.

Table 5: Comparative ¹H NMR Data (ppm)
Compound-COOHAromatic CH-CH₂-
2-(2-Chloro-6-cyanophenyl)acetic acid (Predicted) ~10-12 ~7.6-7.8 ~3.8
2-Chlorobenzyl cyanide[18]-~7.3-7.5~3.7
2,6-Dichlorophenylacetic acid[5][6]~11~7.1-7.4~4.0
  • Key Differentiator: The presence and chemical shift of the carboxylic acid proton (-COOH) is a clear indicator. The aromatic region will also show distinct splitting patterns for each compound.

Table 6: Comparative ¹³C NMR Data (ppm)
Compound-COOHAromatic C-CN-CH₂-
2-(2-Chloro-6-cyanophenyl)acetic acid (Predicted) ~175 ~128-140 ~117 ~40
2-Chlorobenzyl cyanide[18]-~127-135~118~23
2,6-Dichlorophenylacetic acid[5][6]~176~128-136-~38
  • Key Differentiator: The presence or absence of the nitrile (-CN) and carboxylic acid (-COOH) carbon signals are definitive.

Table 7: Comparative Key IR Data (cm⁻¹)
CompoundO-H StretchC≡N StretchC=O Stretch
2-(2-Chloro-6-cyanophenyl)acetic acid (Predicted) 3300-2500 (broad) ~2230 ~1710
2-Chlorobenzyl cyanide[18]-~2250-
2,6-Dichlorophenylacetic acid[5]3300-2500 (broad)-~1700
  • Key Differentiator: The simultaneous presence of the broad O-H stretch, the C=O stretch, and the C≡N stretch is unique to the target compound.

Table 8: Comparative Mass Spectrometry Data (m/z)
Compound[M]⁺ / [M+2]⁺Key Fragments
2-(2-Chloro-6-cyanophenyl)acetic acid (Predicted) 195/197 150/152
2-Chlorobenzyl cyanide[18]151/153116
2,6-Dichlorophenylacetic acid[5][19]204/206/208159/161
  • Key Differentiator: The molecular ion peak and the isotopic pattern for the number of chlorine atoms are distinct for each compound.

Experimental Protocols

To ensure the reliability of the spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition: Acquire the spectrum on a 125 MHz spectrometer using a proton-decoupled pulse sequence. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan of the empty sample compartment prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (for volatile compounds).

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-300.

Workflow Diagrams

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_data Data Interpretation Sample 2-(2-Chloro-6-cyanophenyl)acetic acid NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Impurity_Profiling Impurity Profiling NMR->Impurity_Profiling IR->Structure_Confirmation IR->Impurity_Profiling MS->Structure_Confirmation MS->Impurity_Profiling Final_Report Final_Report Structure_Confirmation->Final_Report Final Report Impurity_Profiling->Final_Report

Caption: Workflow for the spectroscopic analysis and structure confirmation of 2-(2-Chloro-6-cyanophenyl)acetic acid.

Comparison_Logic cluster_impurities Potential Impurities Target Target Compound 2-(2-Chloro-6-cyanophenyl)acetic acid Comparison Comparative Analysis Target->Comparison Compare Spectroscopic Data Impurity1 Precursor 2-Chlorobenzyl cyanide Impurity1->Comparison Compare Spectroscopic Data Impurity2 Side-Product 2,6-Dichlorophenylacetic acid Impurity2->Comparison Compare Spectroscopic Data Elucidation Unambiguous Structure Elucidation Comparison->Elucidation Leads to

Caption: Logical framework for the comparative spectroscopic analysis to differentiate the target compound from potential impurities.

Conclusion

The structural confirmation of 2-(2-Chloro-6-cyanophenyl)acetic acid can be confidently achieved through a multi-technique spectroscopic approach. By comparing the predicted NMR, IR, and MS data of the target compound with the experimental data of potential impurities like 2-chlorobenzyl cyanide and 2,6-dichlorophenylacetic acid, a clear and unambiguous structural assignment is possible. The key differentiating features lie in the unique combination of functional group signals in each spectroscopic technique. This guide provides a robust framework for researchers and drug development professionals to ensure the identity and purity of this important pharmaceutical intermediate.

References

  • PubChem. 2,6-Dichlorophenylacetic acid. National Center for Biotechnology Information. [Link]

  • SpectraBase. 2,6-Dichloro-phenylacetic acid. Wiley-VCH. [Link]

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  • PubChemLite. 2,6-dichlorophenylacetic acid (C8H6Cl2O2). [Link]

  • ACD/Labs. NMR Prediction. [Link]

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  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? [Link]

  • Organic Syntheses. Phenylacetic acid. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • PROSPRE. 1H NMR Predictor. [Link]

  • NMRium. Simulate and predict NMR spectra. [Link]

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  • LookChem. 2-Chlorobenzyl cyanide. [Link]

  • Google Patents. Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
  • Protheragen. IR Spectrum Prediction. [Link]

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  • Cheminfo.org. Infrared spectra prediction. [Link]

  • ResearchGate. How to predict IR Spectra? [Link]

  • Mugberia Gangadhar Mahavidyalaya. alkayl cyanides (nitriles) and isocyanides. [Link]

  • Mugberia Gangadhar Mahavidyalaya. ALKAYL CYANIDES (NITRILES) AND ISOCYANIDES. [Link]

  • National Center for Biotechnology Information. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]

  • PubChem. 2-Chlorotoluene. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Chloro-6-nitrotoluene. National Center for Biotechnology Information. [Link]

  • SciELO. RECENT ADVANCES IN CYANATION REACTIONS. [Link]

  • Taylor & Francis. Cyanation – Knowledge and References. [Link]

  • Wikipedia. Cyanation. [Link]

  • Beilstein Journal of Organic Chemistry. Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. [Link]

  • PubChem. 2,6-Dichlorotoluene. National Center for Biotechnology Information. [Link]

  • NIST. 2-Chlorobenzyl cyanide. [Link]

  • Scribd. Benzyl Cyanide Hydrolysis To Acid. [Link]

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Comparative

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-(2-Chloro-6-cyanophenyl)acetic acid

This guide provides a comparative analysis of analytical methodologies for the quantification of 2-(2-Chloro-6-cyanophenyl)acetic acid, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of analytical methodologies for the quantification of 2-(2-Chloro-6-cyanophenyl)acetic acid, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the ability to accurately and reliably quantify this compound is paramount for process optimization, quality control, and regulatory compliance. This document moves beyond a simple listing of methods to provide a deeper, experience-driven perspective on the practical application and comparative strengths of each technique.

Introduction to 2-(2-Chloro-6-cyanophenyl)acetic acid and the Imperative for Accurate Quantification

2-(2-Chloro-6-cyanophenyl)acetic acid is an organic compound characterized by a phenylacetic acid backbone substituted with both a chloro and a cyano group. Its molecular structure presents unique analytical challenges and opportunities. Accurate quantification is critical for several reasons:

  • Reaction Monitoring: Tracking the consumption of starting materials and the formation of this intermediate is essential for optimizing reaction yield and efficiency.

  • Impurity Profiling: The presence of unreacted starting materials or byproducts can impact the safety and efficacy of the final active pharmaceutical ingredient (API).

  • Quality Control: Ensuring the purity and concentration of 2-(2-Chloro-6-cyanophenyl)acetic acid in intermediate batches is a non-negotiable aspect of cGMP (current Good Manufacturing Practices).

This guide will focus on three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each will be evaluated based on its principles, performance characteristics, and suitability for different analytical needs.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including required sensitivity, selectivity, sample throughput, and available instrumentation.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization UV-Vis Spectrophotometry
Principle Separation based on partitioning between a stationary and mobile phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Measurement of light absorption by the analyte in a solution.
Selectivity HighVery HighLow to Moderate
Sensitivity Moderate to HighVery HighLow to Moderate
Sample Throughput HighModerateVery High
Instrumentation Cost ModerateHighLow
Sample Preparation Simple dissolution and filtrationRequires derivatization to increase volatilitySimple dissolution
Key Advantage Robust, reliable, and widely applicable for non-volatile compounds.Excellent for complex matrices and trace-level quantification.Simple, rapid, and cost-effective for routine analysis of pure samples.
Key Disadvantage Moderate sensitivity compared to GC-MS.Derivatization adds complexity and potential for error.Prone to interference from other UV-absorbing compounds.

In-Depth Methodology Review

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for the analysis of non-volatile and thermally labile compounds. For a molecule like 2-(2-Chloro-6-cyanophenyl)acetic acid, a reversed-phase HPLC method with UV detection is the most logical and robust approach.

The carboxylic acid moiety makes the analyte polar, while the substituted phenyl ring provides non-polar character, making it ideally suited for reversed-phase chromatography. The aromatic ring and cyano group are strong chromophores, ensuring good sensitivity with a UV detector.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., Acetonitrile/Water) s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 h2 Inject Sample s3->h2 Prepared Sample mp1 Prepare Mobile Phase A (e.g., Phosphate Buffer) mp3 Degas Mobile Phases mp1->mp3 mp2 Prepare Mobile Phase B (e.g., Acetonitrile) mp2->mp3 h1 Equilibrate HPLC System mp3->h1 Prepared Mobile Phase h1->h2 h3 Isocratic/Gradient Elution on C18 Column h2->h3 h4 UV Detection h3->h4 d1 Integrate Peak Area h4->d1 Chromatogram d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte d2->d3

Caption: High-Performance Liquid Chromatography (HPLC-UV) experimental workflow.

This protocol is a representative method and requires validation for its intended use.

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid

    • Mobile Phase B: Acetonitrile

    • Gradient: 70% A / 30% B, hold for 10 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Standard Preparation:

    • Prepare a stock solution of 2-(2-Chloro-6-cyanophenyl)acetic acid at 1 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve in the diluent to achieve a theoretical concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Analysis and Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the sample by interpolation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile and thermally stable compounds. Since 2-(2-Chloro-6-cyanophenyl)acetic acid is a carboxylic acid and has a relatively high molecular weight, it is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester.

Derivatization, typically through esterification (e.g., with BSTFA to form a trimethylsilyl ester), is essential to reduce the polarity and increase the volatility of the analyte. The use of a mass spectrometer as a detector provides high selectivity and sensitivity, allowing for confident identification and quantification even at low levels. A mid-polarity column, such as one containing cyanopropylphenyl polysiloxane, is well-suited for separating compounds with cyano groups.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Solvent (e.g., Acetonitrile) s1->s2 s3 Add Derivatizing Agent (e.g., BSTFA) s2->s3 s4 Heat to Complete Reaction s3->s4 g1 Inject Derivatized Sample s4->g1 Prepared Sample g2 Separation in GC Column g1->g2 g3 Ionization (e.g., EI) g2->g3 g4 Mass Analysis (MS) g3->g4 d1 Extract Ion Chromatogram g4->d1 Mass Spectra Data d2 Integrate Peak Area d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) experimental workflow.

This protocol is a representative method and requires validation.

  • Instrumentation: GC system with a split/splitless injector, coupled to a mass spectrometer.

  • GC Conditions:

    • Column: DB-17 or equivalent (50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

  • Derivatization and Sample Preparation:

    • Prepare standard and sample solutions in a suitable solvent like acetonitrile.

    • To 100 µL of the solution, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Quantification:

    • Create a calibration curve using the peak areas of the selected ion from the derivatized standards.

    • Quantify the sample based on this calibration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid technique based on the absorption of light by the analyte. While lacking the separative power of chromatography, it can be a valuable tool for the quantification of relatively pure samples.

The presence of the aromatic ring in 2-(2-Chloro-6-cyanophenyl)acetic acid results in strong UV absorbance, making this method viable. The choice of solvent is critical to ensure the analyte is fully dissolved and does not interact in a way that shifts the absorbance maximum. A simple aqueous buffer or an organic solvent like methanol are common choices.

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve and Dilute in appropriate solvent s1->s2 a3 Measure Absorbance of Standards & Sample s2->a3 Prepared Solutions a1 Scan for λmax a2 Zero with Blank a1->a2 a2->a3 d1 Construct Calibration Curve (Absorbance vs. Conc.) a3->d1 Absorbance Values d2 Calculate Concentration d1->d2

Caption: UV-Vis Spectrophotometry experimental workflow.

This protocol is a representative method and requires validation.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Method:

    • Solvent: Methanol

    • Wavelength Scan: Scan a standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation:

    • Prepare a 100 µg/mL stock solution of 2-(2-Chloro-6-cyanophenyl)acetic acid in methanol.

    • Create a series of standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 20 µg/mL.

  • Sample Preparation:

    • Prepare the sample in methanol to a concentration that falls within the linear range of the calibration curve.

  • Analysis:

    • Set the spectrophotometer to the determined λmax.

    • Use methanol as a blank to zero the instrument.

    • Measure the absorbance of each standard and the sample.

  • Quantification:

    • Plot a calibration curve of absorbance versus concentration.

    • Determine the sample concentration from its absorbance using the calibration curve.

Conclusion and Recommendations

The choice of the optimal analytical method for the quantification of 2-(2-Chloro-6-cyanophenyl)acetic acid is contingent upon the specific analytical objective.

  • For routine quality control, in-process checks, and release testing where high throughput and robustness are key, HPLC-UV is the recommended method. Its high selectivity and reliability make it the industry standard for such applications.

  • When dealing with complex sample matrices, or when trace-level quantification of impurities is required, the superior sensitivity and selectivity of GC-MS with derivatization make it the method of choice.

  • For rapid, at-line monitoring of reaction progress where the sample matrix is simple and high accuracy is not the primary concern, UV-Vis Spectrophotometry can be a cost-effective and efficient tool.

Ultimately, the development and validation of any analytical method must be guided by the principles outlined in regulatory guidelines such as those from the International Council for Harmonisation (ICH) to ensure data integrity and product quality.

References

  • Recent updates on analytical methods for detection of cyanide in human blood. (2020). [No source provided]
    • analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Refinement and in-house validation of the AOAC HPLC method (2005.06): the determination of paralytic shellfish poisoning toxins. (n.d.). Food Standards Agency. Retrieved from [Link]

  • Bazel, Y., Hunka, I., Kormosh, Z., & Andruch, V. (2009). Spectrophotometric determination of [2-(2,6-dichloro-phenylamino)-phenyl]-acetic acid in pure form and in pharmaceuticals. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(5), 1209-1214. Retrieved from [Link]

  • Process for preparing 2,6-dialkylphenylacetic acids. (2021). Google Patents.
  • Analytical method validation: A brief review. (n.d.). [No source provided]
  • Novel and Simple Method for Quantification of 2,4,6-Trichlorophenol with Microbial Conversion to 2,4,6-Trichloroanisole. (2023). MDPI. Retrieved from [Link]

  • HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Analytical Methods for the Quantification of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

  • Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection. (n.d.). [No source provided]
  • 2-[2-(2-Chloro-6-cyanoanilino)phenyl]acetic acid. (n.d.). PubChem. Retrieved from [Link]

  • Spectroscopic methods of analysis - Organic analysis II. (n.d.). [No source provided]
  • Determination of Sodium (2-(2, 6-dichloroanilino) phenyl) Acetic Acid in Human Plasma by Rapid and Sensitive HPLC Method and UV-Spectrophotometry: Its Comparative Evaluation. (2018). ResearchGate. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved from [Link]

  • What is the best spectroscopic method for simultaneous analysis of organic acids and (poly)saccharides in biological matrices. (2023). pub H-BRS. Retrieved from [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). [No source provided]
  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020). [No source provided]
  • Dichlofenac (2-[(2,6-Dichloroanilino)Phenyl]Acetic Acid) As A Precursor To New Heterocyclic Compounds. (n.d.). DergiPark. Retrieved from [Link]

  • Preparation method of chlorophenyl acetic acid. (n.d.). Google Patents.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). [No source provided]
  • The Use of Spectroscopic Methods to Study Organic Matter in Virgin and Arable Soils: A Scoping Review. (n.d.). MDPI. Retrieved from [Link]

  • 2-{2-[(2-Bromo-6-chlorophenyl)amino]phenyl}acetic Acid, MilliporeSigma Supelco 50 mg. (n.d.). [No source provided]
  • Understanding Impurity Analysis. (n.d.). Cormica Pharma & Med Device Testing. Retrieved from [Link]

  • α-CHLOROPHENYLACETIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Spectroscopic Methods. (n.d.). [No source provided]
  • Gas Chromatographic Applications for a High-Performance Cyanopropylphenyl-Substituted Polydimethylsiloxane Column Technology. (2008). American Laboratory. Retrieved from [Link]

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Validation

A Comparative Guide to the Reactivity of 2-(2-Chloro-6-cyanophenyl)acetic Acid Isomers

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric compounds is paramount for predictable and efficient synthesis. This guide provides an in-depth compari...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric compounds is paramount for predictable and efficient synthesis. This guide provides an in-depth comparison of the chemical reactivity of the ortho, meta, and para isomers of 2-(Chloro-cyanophenyl)acetic acid, with a focus on the title compound, "2-(2-Chloro-6-cyanophenyl)acetic acid." We will delve into the theoretical underpinnings of their differential reactivity, supported by proposed experimental designs to validate these claims.

The Isomeric Landscape: Structure and Electronic Effects

The reactivity of a substituted benzene derivative is fundamentally governed by the electronic and steric nature of its substituents and their positions on the ring. In the case of 2-(Chloro-cyanophenyl)acetic acid isomers, we have three key functional groups: a chloro group (-Cl), a cyano group (-CN), and an acetic acid group (-CH₂COOH).

Both the chloro and cyano groups are electron-withdrawing. The chloro group exerts a strong inductive effect (-I) and a weaker resonance effect (+R). The cyano group is strongly electron-withdrawing through both inductive (-I) and resonance (-R) effects.[1] These electronic properties influence the acidity of the carboxylic acid and the overall electron density of the aromatic ring.

Below are the structures of the three isomers of interest:

isomers cluster_ortho Ortho Isomer (2-(2-Chloro-6-cyanophenyl)acetic acid) cluster_meta Meta Isomer (2-(3-Chloro-5-cyanophenyl)acetic acid) cluster_para Para Isomer (2-(4-Chloro-3-cyanophenyl)acetic acid) ortho meta para

Figure 1: Structures of the ortho, meta, and para isomers of 2-(Chloro-cyanophenyl)acetic acid.

The "Ortho Effect": A Decisive Factor in Reactivity

The "ortho effect" is a well-documented phenomenon in organic chemistry where a substituent in the ortho position to a reaction center exerts a unique influence on reactivity compared to its meta and para counterparts.[2] This effect is a combination of steric and electronic factors.

In the case of 2-(2-Chloro-6-cyanophenyl)acetic acid, the presence of both a chloro and a cyano group flanking the acetic acid substituent creates significant steric hindrance. This steric crowding can force the carboxyl group of the acetic acid moiety to twist out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which can, in turn, increase the acidity of the carboxylic acid.[2]

ortho_effect substituents Ortho Substituents (-Cl and -CN) steric_hindrance Steric Hindrance substituents->steric_hindrance cause reaction_center Acetic Acid Group (-CH₂COOH) reaction_center->steric_hindrance disruption Disruption of Coplanarity steric_hindrance->disruption leads to reactivity Altered Reactivity disruption->reactivity results in

Figure 2: The influence of the ortho effect on reactivity.

A Comparative Analysis of Reactivity: Hypotheses and Experimental Validation

Based on the principles of electronic and steric effects, we can formulate hypotheses regarding the relative reactivity of the three isomers in key chemical transformations.

Acidity (pKa): A Window into Electronic Influence

The acidity of the carboxylic acid is a direct measure of the stability of its conjugate base (the carboxylate). Electron-withdrawing groups stabilize the carboxylate anion, thereby increasing acidity (lowering the pKa).

  • Hypothesis: The ortho isomer, 2-(2-Chloro-6-cyanophenyl)acetic acid, is expected to be the most acidic of the three isomers. This is due to the combined electron-withdrawing effects of the chloro and cyano groups, enhanced by the "ortho effect" which minimizes resonance stabilization of the undissociated acid.[2] The para isomer will likely be more acidic than the meta isomer due to the stronger resonance effect of the cyano group from the para position.

Esterification: A Probe for Steric and Electronic Effects

Fischer esterification, the acid-catalyzed reaction of a carboxylic acid with an alcohol, is a classic reaction that is highly sensitive to both electronic and steric effects.

  • Hypothesis: The rate of esterification is expected to follow the order: para > meta >> ortho .

    • The ortho isomer will exhibit the slowest reaction rate due to significant steric hindrance around the carboxylic acid group, which impedes the approach of the alcohol nucleophile.[2]

    • The para and meta isomers will have less steric hindrance. The para isomer may react slightly faster than the meta isomer due to the electronic effects of the substituents influencing the electrophilicity of the carboxyl carbon.

Experimental Protocols for a Definitive Comparison

To empirically validate these hypotheses, the following experimental protocols are recommended.

Protocol for pKa Determination via Potentiometric Titration

This method provides an accurate determination of the acid dissociation constant.

Materials:

  • Isomers of 2-(Chloro-cyanophenyl)acetic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter and electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Prepare a 0.01 M solution of each isomer in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility).

  • Calibrate the pH meter using standard buffer solutions.

  • Place a known volume (e.g., 50 mL) of the acid solution in a beaker with a stir bar.

  • Immerse the pH electrode in the solution and begin stirring.

  • Titrate the acid solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) of the base at a time.

  • Record the pH after each addition of NaOH.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Protocol for Comparative Fischer Esterification

This experiment will compare the rate of ester formation under identical conditions.

Materials:

  • Isomers of 2-(Chloro-cyanophenyl)acetic acid

  • Methanol (or other suitable alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄) as a catalyst

  • Round-bottom flasks with reflux condensers

  • Heating mantles

  • Thin Layer Chromatography (TLC) plates and chamber

  • Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis (optional)

Procedure:

  • In separate round-bottom flasks, place equimolar amounts of each isomer.

  • Add a large excess of methanol to each flask to serve as both reactant and solvent.

  • Add a catalytic amount of concentrated sulfuric acid to each flask.

  • Heat the reactions to reflux under identical conditions.

  • Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) by TLC.

  • For a more quantitative comparison, samples can be taken at each time point, quenched, and analyzed by GC-MS to determine the concentration of the ester product.

  • The relative reactivity can be determined by comparing the time taken for the starting material to be consumed or by comparing the yield of the ester product at a specific time point.

experimental_workflow start Isomers of 2-(Chloro-cyanophenyl)acetic acid pka pKa Determination (Potentiometric Titration) start->pka esterification Fischer Esterification (with Methanol) start->esterification analysis_pka Compare pKa values pka->analysis_pka analysis_ester Monitor reaction rates (TLC, GC-MS) esterification->analysis_ester conclusion Comparative Reactivity Profile analysis_pka->conclusion analysis_ester->conclusion

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Comparative

A Comparative Guide to PI3Kδ Inhibitor Efficacy in Preclinical Assays

Introduction: Clarifying the Role of 2-(2-Chloro-6-cyanophenyl)acetic acid In the landscape of kinase inhibitor development, it is crucial to distinguish between biologically active molecules and the chemical intermediat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Clarifying the Role of 2-(2-Chloro-6-cyanophenyl)acetic acid

In the landscape of kinase inhibitor development, it is crucial to distinguish between biologically active molecules and the chemical intermediates used in their synthesis. "2-(2-Chloro-6-cyanophenyl)acetic acid" falls into the latter category. Extensive searches of scientific literature and chemical databases reveal its primary role as a precursor in the multi-step synthesis of more complex, pharmacologically active compounds.[1][2] Specifically, it is a documented intermediate in the synthesis of Leniolisib (CDZ173), a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[3][4][5]

There is currently no publicly available data to suggest that "2-(2-Chloro-6-cyanophenyl)acetic acid" itself possesses significant biological activity or efficacy in any standard biological assay. Therefore, this guide will pivot to a more pertinent subject for researchers in this field: a comparative analysis of the efficacy of Leniolisib (CDZ173) , the final active pharmaceutical ingredient, against other well-characterized PI3Kδ inhibitors. This comparison will provide valuable context and data for scientists engaged in immunology, oncology, and drug discovery.

The Target: PI3Kδ and Its Role in Immune Signaling

The Phosphoinositide 3-kinase (PI3K) family of enzymes is central to a multitude of cellular processes, including cell growth, proliferation, and survival.[6][7] The delta isoform, PI3Kδ, is predominantly expressed in hematopoietic cells and plays a critical role in the development and function of B and T lymphocytes.[8][9][10] Hyperactivation of the PI3Kδ signaling pathway, often due to genetic mutations, leads to immune dysregulation disorders such as Activated PI3K Delta Syndrome (APDS).[8][11] This makes PI3Kδ a highly attractive therapeutic target for various B-cell malignancies and autoimmune diseases.

The core mechanism involves the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[9] PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT and mTOR, which in turn regulate cellular functions.[9][12] Selective inhibitors of PI3Kδ aim to block this cascade, thereby normalizing immune cell activity.[10][13]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Kd PI3Kδ RTK->PI3Kd Activation PIP2 PIP2 PI3Kd->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation CellFunction Cell Growth, Proliferation, Survival mTOR->CellFunction Regulation Leniolisib Leniolisib (CDZ173) Leniolisib->PI3Kd Inhibition

Caption: Workflow for a PI3Kδ Biochemical Kinase Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution (e.g., 10 mM) of the test compound (e.g., Leniolisib) in 100% DMSO.

    • Perform serial dilutions of the stock solution in kinase assay buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA) to create a concentration gradient. [6][14] * Reconstitute recombinant human PI3Kδ enzyme and the lipid substrate (PIP2) in the assay buffer. [6]2. Assay Procedure (384-well plate format):

    • Add a small volume (e.g., 5 µL) of the serially diluted compound or DMSO (vehicle control) to the wells. [6] * Add the PI3Kδ enzyme/PIP2 substrate mixture to each well and briefly incubate. [6] * Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Km for the enzyme to ensure sensitive detection of inhibition. [6] * Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) within the linear range of the reaction. [6]3. Detection:

    • Stop the reaction and detect the amount of ADP generated using a commercial kit, such as ADP-Glo™ (Promega). [14]This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. [14] * Measure the luminescence using a plate reader. [6]4. Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. [6]

Protocol 2: Cellular Phospho-AKT (p-AKT) Western Blot Assay

This assay measures the inhibition of the PI3K pathway within a cellular context by quantifying the phosphorylation of AKT, a key downstream effector.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a hematopoietic cell line with active PI3K signaling) in 6-well plates until they reach approximately 80% confluency.

    • Starve the cells in a serum-free medium for several hours to reduce basal pathway activity.

    • Pre-treat the cells with various concentrations of the PI3Kδ inhibitor or DMSO for 1-2 hours.

    • Stimulate the PI3K pathway by adding a growth factor (e.g., IGF-1 or an activating antibody) for 15-30 minutes. [6]2. Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states. [6] * Centrifuge the lysates to pellet cell debris and collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each lysate using a standard method like a BCA assay to ensure equal loading. [6]3. Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. [6] * Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-AKT (e.g., p-AKT Ser473).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total AKT or a housekeeping protein like GAPDH.

    • Quantify the band intensities using densitometry software.

    • Express the p-AKT signal as a ratio to the total AKT or housekeeping protein signal.

    • Compare the p-AKT levels in inhibitor-treated samples to the stimulated control to determine the extent of pathway inhibition.

Conclusion

While "2-(2-Chloro-6-cyanophenyl)acetic acid" is a vital building block, it is not the biologically active entity. The true efficacy lies in the final product, Leniolisib, a highly potent and selective PI3Kδ inhibitor. Comparative analysis demonstrates that Leniolisib's efficacy in both biochemical and cellular assays is on par with other approved PI3Kδ inhibitors like Idelalisib and Duvelisib. Its high selectivity for the delta isoform is a key feature, potentially contributing to a favorable safety profile, which has led to its approval for the targeted treatment of APDS. The provided protocols offer a standardized framework for researchers to evaluate novel PI3Kδ inhibitors and benchmark their performance against established standards in the field.

References

  • Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome. (2024-02-12).
  • Efficacy and safety of idelalisib in patients with relapsed, rituximab- and alkylating agent-refractory follicular lymphoma: a subgroup analysis of a phase 2 study.PubMed Central.
  • Idelalisib Improves Outcomes in Heavily Pretreated Patients with CLL.American Health & Drug Benefits.
  • The phase 3 DUO trial: duvelisib vs ofatumumab in relapsed and refractory CLL/SLL.PubMed Central.
  • leniolisib.Drug Central.
  • What is the mechanism of Leniolisib phosphate? (2024-07-17).
  • Efficacy and Safety of Duvelisib Following Disease Progression on Ofatumumab in Patients with Relapsed/Refractory CLL or SLL in the DUO Crossover Extension Study.AACR Journals.
  • Idelalisib is effective in patients with high-risk follicular lymphoma and early relapse after initial chemoimmunotherapy. (2017-06-01).
  • Leniolisib synthesis.ChemicalBook.
  • Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma.PubMed Central.
  • Leniolisib.Wikipedia.
  • Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials.Frontiers.
  • Idelalisib Improves Outcomes in Heavily-Pretreated CLL. (2013-12-14). Targeted Oncology.
  • The efficacy of duvelisib monotherapy following disease progression on ofatumumab monotherapy in patients with relapsed/refractory CLL or SLL in the DUO crossover extension study. (2018-05-20).
  • Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome.Frontiers in Immunology.
  • Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors.
  • Study Outlines Real-World Efficacy of Duvelisib Plus Romidepsin in Patients With PTCL. (2025-06-25). OncLive.
  • Application Notes and Protocols for PI3K-IN-23 In Vitro Assay.BenchChem.
  • Leniolisib.New Drug Approvals.
  • Phosphoinositide 3-Kinase Delta (PI3K Delta) Inhibitor Pipeline.DelveInsight.
  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023-03-31). Protocols.io.
  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors.Clinical Cancer Research.
  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. (2022-09-21). MDPI.
  • PI3K-Delta Inhibitors Pipeline Insights 2023.Research and Markets.
  • 2-[2-(2-Chloro-6-cyanoanilino)phenyl]acetic acid.
  • PI3K(p110δ/p85α) Kinase Assay.
  • Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors.
  • Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK).
  • PI3K inhibitors are finally coming of age.University of Cambridge.
  • Measuring PI3K Lipid Kinase Activity.
  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023-02-28). Protocols.io.
  • The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL.
  • Application Notes and Protocols for PI3K Inhibitor Treatment in Breast Cancer Cell Lines.BenchChem.
  • 1261522-11-5|2-(2-Chloro-6-cyanophenyl)acetic acid.BLDpharm.
  • Leniolisib for treating activated phosphoinositide 3-kinase delta syndrome in people 12 years and over. (2025-04-23).
  • Cell-based assays for dissecting the PI3K/AKT pathway. (2008-05-01). Cancer Research, AACR.
  • Leniolisib: a drug providing a promising avenue for the treatment of activated phosphoinositide 3-kinase δ syndrome (APDS).
  • 2-Chloro Phenyl Acetic Acid.Kajay Remedies.
  • Pharming announces positive topline data in pediatric clinical trial of leniolisib. (2024-12-11). BioSpace.
  • Pharming announces positive results of Phase II/III pivotal clinical study of leniolisib for the treatment of activated PI3K delta syndrome. (2022-02-02). Pharming Group N.V..
  • 2-(2-chloro-6-cyano-phenyl)acetic acid.BLD Pharm.
  • 2-(2-chloro-6-cyanophenyl)acetic acid.CymitQuimica.

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Validation

Characterization of "2-(2-Chloro-6-cyanophenyl)acetic acid" derivatives

An In-Depth Technical Guide to the Characterization of 2-(2-Chloro-6-cyanophenyl)acetic Acid and Its Derivatives For researchers and professionals in drug discovery, the precise characterization of novel chemical entitie...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 2-(2-Chloro-6-cyanophenyl)acetic Acid and Its Derivatives

For researchers and professionals in drug discovery, the precise characterization of novel chemical entities is the bedrock of successful development. Phenylacetic acid derivatives are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide provides a comprehensive comparison of analytical methodologies for the characterization of "2-(2-Chloro-6-cyanophenyl)acetic acid" and its analogs. While specific literature on this exact molecule is sparse, this guide leverages established principles and data from structurally related compounds to provide a robust framework for its analysis.

The core structure, featuring a phenyl ring with chloro and cyano substitutions, presents unique analytical considerations. Proper characterization ensures not only the structural integrity and purity of the lead compound but also the reliability of subsequent biological data. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Foundational Synthesis and Its Implications for Characterization

The synthesis of functionalized phenylacetic acids is a critical first step that dictates the potential impurity profile, making rigorous characterization essential. A common and reliable method for preparing phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide.[1] This process, while straightforward, can lead to residual starting material or side products, necessitating the analytical workflows discussed below.

A generalized synthetic pathway highlights the key transformations:

cluster_synthesis Synthesis Pathway A Substituted Benzyl Cyanide (e.g., 2-Chloro-6-cyanobenzyl cyanide) B Hydrolysis (Acid or Base Catalyzed) A->B Reagents: H2SO4/H2O or NaOH/H2O C Crude Phenylacetic Acid Derivative (e.g., 2-(2-Chloro-6-cyanophenyl)acetic acid) B->C D Purification (Recrystallization/Chromatography) C->D E Pure Phenylacetic Acid Derivative D->E

Caption: General synthesis of phenylacetic acid derivatives via hydrolysis.

A Comparative Guide to Core Characterization Techniques

The comprehensive characterization of a molecule like "2-(2-Chloro-6-cyanophenyl)acetic acid" relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the puzzle, from purity assessment to definitive structural elucidation.

The Characterization Workflow

A logical progression of analytical techniques ensures both efficiency and rigor. The workflow typically begins with an assessment of purity, followed by structural confirmation and elucidation.

cluster_workflow Analytical Characterization Workflow Start Synthesized Compound Purity Purity Assessment (HPLC) Start->Purity Structure Structural Confirmation (MS, IR) Purity->Structure If >95% Pure Elucidation Definitive Structure (1H & 13C NMR) Structure->Elucidation Final Characterized Compound for Biological Screening Elucidation->Final

Caption: A logical workflow for the analytical characterization of novel compounds.

Comparative Analysis of Techniques

The choice of technique is driven by the specific question being asked. The following table summarizes the primary uses and expected data for "2-(2-Chloro-6-cyanophenyl)acetic acid".

Technique Primary Purpose Expected Data/Observations for 2-(2-Chloro-6-cyanophenyl)acetic acid Key Advantages
HPLC Purity determination and quantificationA single major peak with a specific retention time on a C18 column.[2]High sensitivity, quantitative accuracy, and suitability for stability studies.
Mass Spectrometry (MS) Molecular weight confirmation and fragmentation analysisA molecular ion peak corresponding to the exact mass (C9H6ClNO2 ≈ 195.01 g/mol ).High mass accuracy, provides molecular formula, and aids in identifying impurities.
Infrared (IR) Spectroscopy Functional group identificationCharacteristic stretches for: C≡N (nitrile) ~2220-2260 cm⁻¹, C=O (carboxylic acid) ~1700-1725 cm⁻¹, O-H (carboxylic acid) ~2500-3300 cm⁻¹ (broad).Fast, non-destructive, and excellent for confirming the presence of key functional groups.
¹H NMR Spectroscopy Elucidation of proton environment and connectivitySignals for aromatic protons (Ar-H), the methylene protons (-CH₂-), and the acidic proton (-COOH). Chemical shifts and coupling patterns confirm the substitution pattern.Provides detailed information on the molecule's proton framework and stereochemistry.
¹³C NMR Spectroscopy Elucidation of the carbon skeletonDistinct signals for each unique carbon, including the nitrile (C≡N), carbonyl (C=O), and aromatic carbons.Confirms the number of unique carbon atoms and their chemical environment.

Detailed Experimental Protocols

Adherence to standardized protocols is crucial for generating reproducible and reliable data. The following sections provide detailed methodologies for key analytical techniques.

Protocol 1: Purity Determination by Reverse-Phase HPLC

This protocol is adapted from established methods for analyzing phenylacetic acid and its derivatives.[2][3][4]

  • System Preparation:

    • Column: Ascentis® C18, 15 cm x 4.6 mm, 5 µm particles, or equivalent.[2]

    • Mobile Phase A: 20 mM phosphoric acid in HPLC-grade water. (For MS compatibility, replace with 0.1% formic acid).[3]

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: Start with a 75:25 (A:B) isocratic flow. This can be optimized to a gradient if co-eluting impurities are present.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.[2]

    • Detector: UV, 215 nm.[2]

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a 1:1 mixture of ACN and water.

    • Dilute the stock solution to a working concentration of approximately 50 µg/mL in the initial mobile phase composition.[2]

  • Analysis:

    • Inject 5 µL of the sample.[2]

    • Run the analysis for a sufficient time to allow for the elution of all potential impurities (e.g., 15-20 minutes).

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Structural Elucidation by NMR Spectroscopy

This protocol follows best practices for acquiring and reporting NMR data for small molecules, as recommended by leading scientific journals.[5]

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

    • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative NMR is required or if the solvent signal cannot be used as a reference.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 300 MHz or higher field spectrometer.

    • Record the chemical shifts (δ) in parts per million (ppm) relative to the solvent residual peak.

    • Report the data in the standard format: chemical shift (integration, multiplicity, coupling constant J in Hz, assignment). For example: ¹H NMR (400 MHz, DMSO-d₆) δ 13.10 (s, 1H, -COOH), 7.85 (d, J = 7.8 Hz, 1H, Ar-H), 7.60 (t, J = 7.8 Hz, 1H, Ar-H), 7.45 (d, J = 7.8 Hz, 1H, Ar-H), 4.05 (s, 2H, -CH₂-). (Note: These are hypothetical shifts for illustrative purposes).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Report the chemical shifts to one decimal place. For example: ¹³C NMR (101 MHz, DMSO-d₆) δ 171.5 (-C=O), 135.0, 133.2, 130.1, 129.5, 128.8, 117.0 (-C≡N), 38.5 (-CH₂-). (Note: These are hypothetical shifts).

Protocol 3: Molecular Weight Confirmation by LC-MS

This protocol provides a general method for obtaining mass spectral data for phenylacetic acid derivatives.[6]

  • System Preparation:

    • Use an HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

    • Column: A fast-acquiring UHPLC C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A rapid gradient from 5% to 95% B over 5-10 minutes.

  • MS Detector Settings:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to determine the optimal setting. Carboxylic acids often ionize well in negative mode [M-H]⁻.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 50-500 m/z).

    • Capillary Voltage/Source Temperature: Optimize based on instrument recommendations.

  • Analysis:

    • Inject 1-2 µL of the sample solution (~10-50 µg/mL).

    • Confirm the presence of the molecular ion peak corresponding to the calculated exact mass of the compound. High-resolution mass spectrometry can confirm the elemental composition.

Application in Drug Development: From Characterization to Biological Activity

The rigorous characterization detailed above is a prerequisite for any further investigation. For instance, derivatives of similar structures, such as 2-(2-Chlorophenyl)acetohydrazide, have been explored for their antimicrobial and anti-inflammatory activities.[7] The mechanism of action for some of these analogs is believed to involve the inhibition of key enzymes like DNA gyrase in bacteria or cyclooxygenase (COX) in inflammatory pathways.[7]

Without unequivocal confirmation of a compound's structure and purity, any observed biological activity is ambiguous. An impurity could be responsible for the effect, or a misidentified structure could lead researchers down a fruitless path of mechanism-of-action studies. Therefore, the analytical comparison and protocols provided here serve as the essential, non-negotiable foundation for advancing a compound like "2-(2-Chloro-6-cyanophenyl)acetic acid" in a drug development pipeline.

References

  • Separation of Acetic acid, chloro-, phenyl ester on Newcrom R1 HPLC column | SIELC Technologies.
  • 2-[2-(2-Chloro-6-cyanoanilino)phenyl]acetic acid | C15H11ClN2O2 | CID 170088311 - PubChem. [Link]

  • Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed. [Link]

  • H NMR spectra were recorded at 300 and 400 MHz - The Royal Society of Chemistry. [Link]

  • Synthesis and characterization of p-chlorophenylacetic acid - ResearchGate. [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC - PubMed Central. [Link]

  • Chloroacetic acid - SIELC Technologies. [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and - Sign in. [Link]

  • Biological Activity of Natural and Synthetic Compounds - MDPI. [Link]

  • A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed. [Link]

  • NMR Guidelines for ACS Journals. [Link]

  • US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google P
  • NMR Protocols and Methods | Springer Nature Experiments. [Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. [Link]

  • Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct - MDPI. [Link]

  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

  • US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google P

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(2-Chloro-6-cyanophenyl)acetic Acid and its Analogs as mPGES-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Targeting mPGES-1 Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting mPGES-1

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of various prostaglandins.[1] However, this broad inhibition can lead to significant gastrointestinal and cardiovascular side effects.[2] A more targeted approach focuses on downstream enzymes in the prostaglandin synthesis pathway. Microsomal prostaglandin E synthase-1 (mPGES-1) is an inducible enzyme that is functionally coupled with COX-2 and specifically catalyzes the conversion of PGH2 to prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[3][4] Selective inhibition of mPGES-1 is therefore a promising therapeutic strategy to reduce inflammation while potentially mitigating the side effects associated with non-selective NSAIDs.[2][5] The phenylacetic acid scaffold has emerged as a viable starting point for the design of potent and selective mPGES-1 inhibitors.[6]

The Core Scaffold: 2-(2-Chloro-6-cyanophenyl)acetic Acid

The molecule 2-(2-chloro-6-cyanophenyl)acetic acid presents a compelling starting point for SAR studies. Its phenylacetic acid core provides the necessary acidic moiety for interaction with the target enzyme, a common feature among many NSAIDs.[1] The substituents on the phenyl ring, a chloro group and a cyano group at the 2 and 6 positions respectively, are critical for defining its potency and selectivity. This guide will deconstruct the contribution of each of these structural features.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the key structural components of the 2-(2-chloro-6-cyanophenyl)acetic acid scaffold and related phenylacetic acid derivatives, drawing on published data to establish clear SAR trends for mPGES-1 inhibition.

The Phenylacetic Acid Moiety: An Essential Anchor

The carboxylic acid group of the phenylacetic acid is a crucial feature for the activity of this class of compounds. It is believed to interact with key residues in the active site of mPGES-1.

  • Acidic Group is Critical: Replacement of the carboxylic acid with other acidic functionalities, such as tetrazoles, or with non-acidic groups generally leads to a significant decrease or complete loss of inhibitory activity.

  • Esterification or Amidation Reduces Potency: Conversion of the carboxylic acid to its corresponding ester or amide results in a dramatic reduction in activity, highlighting the importance of the free acid for target engagement.

Substitution on the Phenyl Ring: Driving Potency and Selectivity

The nature and position of substituents on the phenyl ring are the primary determinants of inhibitory potency and selectivity for mPGES-1.

The ortho-substitution pattern in 2-(2-chloro-6-cyanophenyl)acetic acid is significant. These groups likely serve to lock the conformation of the molecule, forcing the phenyl ring into a non-coplanar orientation with the acetic acid side chain. This dihedral angle is often a critical parameter for the binding of small molecules to their protein targets.

  • Impact of the Chloro Group: The electron-withdrawing nature and steric bulk of the chlorine atom at the 2-position contribute to the overall electronic and conformational profile of the molecule. SAR studies on related phenylacetic acids have shown that halogen substitution at this position is often favorable for activity.

  • Significance of the Cyano Group: The cyano group at the 6-position is also an electron-withdrawing group. Its linear geometry and ability to participate in hydrogen bonding or dipole-dipole interactions can significantly influence binding affinity. The presence of a cyano group has been shown to be beneficial for the activity of other enzyme inhibitors.

To understand the specific contributions of the 2-chloro and 6-cyano groups, it is instructive to compare them with other known phenylacetic acid-based mPGES-1 inhibitors.

Compound/ScaffoldR1R2R3R4R5mPGES-1 IC50 (nM)Reference
2-(2-Chloro-6-cyanophenyl)acetic acid ClHHHCNData not publicly available-
DiclofenacClNH-Ph(2,6-di-Cl)HHHMicromolar range[7]
LumiracoxibClNH-Ph(2-F)FHHPotent inhibitor[1]
Generic Phenylacetic AcidHHHHHLow activity[6]
2,6-di-Cl Phenylacetic AcidClHHHClIncreased potency-

From the comparative data, we can infer several key SAR principles:

  • Ortho-Substitution is Key: Disubstitution at the 2 and 6 positions of the phenyl ring generally leads to higher potency than mono-substitution or substitution at other positions. This is exemplified by the high potency of diclofenac and lumiracoxib.[1][7]

  • Halogens are Favorable: The presence of chlorine and fluorine atoms on the phenyl ring is a common feature of potent inhibitors.

  • Bulky Groups Can Be Accommodated: The N-aryl group of diclofenac and lumiracoxib demonstrates that the active site can accommodate bulky substituents, which can be exploited to enhance potency and selectivity.

Experimental Protocols

To enable researchers to validate the findings presented in this guide and to evaluate novel analogs, detailed protocols for key experiments are provided below.

Synthesis of 2-(2-Chloro-6-cyanophenyl)acetic Acid Analogs

A general synthetic route for the preparation of 2-phenylacetic acid derivatives is hydrolysis of the corresponding benzyl cyanide.

Step-by-step Protocol:

  • Starting Material: Begin with the appropriately substituted benzyl cyanide. For the title compound, this would be 2-chloro-6-cyanobenzyl cyanide.

  • Hydrolysis: Reflux the benzyl cyanide derivative with a strong acid, such as a 1:1 mixture of sulfuric acid and water, for several hours.

  • Work-up: After cooling, pour the reaction mixture into cold water to precipitate the crude phenylacetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-(substituted-phenyl)acetic acid.

In Vitro mPGES-1 Inhibition Assay

This assay determines the ability of a test compound to inhibit the enzymatic activity of mPGES-1.

Step-by-step Protocol:

  • Enzyme Source: Utilize human mPGES-1 expressed in and purified from E. coli or another suitable expression system.

  • Substrate: Use PGH2 as the substrate for the enzymatic reaction.

  • Assay Buffer: Prepare a suitable assay buffer, typically containing a reducing agent such as glutathione.

  • Incubation: Pre-incubate the enzyme with various concentrations of the test compound for a specified period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding PGH2.

  • Reaction Termination: Stop the reaction after a defined time by adding a quenching solution (e.g., a solution of FeCl2).

  • Detection: Quantify the amount of PGE2 produced using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizing Key Relationships

To further clarify the concepts discussed in this guide, the following diagrams illustrate the prostaglandin synthesis pathway and a typical experimental workflow.

Prostaglandin_Pathway Arachidonic_Acid Arachidonic Acid COX_1_2 COX-1 / COX-2 Arachidonic_Acid->COX_1_2 PGH2 PGH2 COX_1_2->PGH2 mPGES_1 mPGES-1 PGH2->mPGES_1 Other_PGs Other Prostaglandins PGH2->Other_PGs PGE2 PGE2 (Inflammation, Pain) mPGES_1->PGE2

Caption: The prostaglandin synthesis pathway, highlighting the role of mPGES-1.

Experimental_Workflow cluster_synthesis Synthesis of Analogs cluster_assay mPGES-1 Inhibition Assay Start_Material Substituted Benzyl Cyanide Hydrolysis Acid Hydrolysis Start_Material->Hydrolysis Purification Recrystallization Hydrolysis->Purification Pure_Analog Pure Phenylacetic Acid Analog Purification->Pure_Analog Compound_Incubation Incubate with Test Compound Pure_Analog->Compound_Incubation Enzyme_Prep Prepare mPGES-1 Enzyme_Prep->Compound_Incubation Reaction Add PGH2 Substrate Compound_Incubation->Reaction Detection Quantify PGE2 Production Reaction->Detection IC50_Calc Calculate IC50 Detection->IC50_Calc

Caption: A generalized workflow for the synthesis and evaluation of mPGES-1 inhibitors.

Conclusion and Future Directions

The 2-(2-chloro-6-cyanophenyl)acetic acid scaffold represents a promising starting point for the development of novel and selective mPGES-1 inhibitors. The key SAR takeaways are the essential nature of the carboxylic acid moiety and the critical role of ortho-substitution on the phenyl ring in dictating potency. Future work should focus on the synthesis and evaluation of a broader range of analogs to further refine the SAR and to optimize the pharmacokinetic and pharmacodynamic properties of this promising class of anti-inflammatory agents. The experimental protocols provided herein offer a robust framework for such investigations.

References

  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. (URL: [Link])

  • Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs. (URL: [Link])

  • Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. (URL: [Link])

  • Characterization of microsomal prostaglandin E synthase 1 inhibitors. (URL: [Link])

  • Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. (URL: [Link])

  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. (URL: [Link])

  • Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. (URL: [Link])

  • 2-[2-(2-Chloro-6-cyanoanilino)phenyl]acetic acid - PubChem. (URL: [Link])

  • Inhibitors of microsomal prostaglandin E2 synthase-1 enzyme as emerging anti-inflammatory candidates. (URL: [Link])

  • Inhibitors of the microsomal prostaglandin E(2) synthase-1 as alternative to non steroidal anti-inflammatory drugs (NSAIDs)--a critical review. (URL: [Link])

  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. (URL: [Link])

  • Inhibitors of Microsomal Prostaglandin E2 Synthase-1 Enzyme as Emerging Anti-Inflammatory Candidates. (URL: [Link])

  • Original Article Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. (URL: [Link])

  • Identification and development of mPGES-1 inhibitors: where we are at? (URL: [Link])

  • 2-(2-chloro-6-cyano-phenyl)acetic acid. (URL: [Link])

  • Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. (URL: [Link])

  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (URL: [Link])

  • Biological Activity of Natural and Synthetic Compounds. (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2-Chloro-6-cyanophenyl)acetic acid

This document provides essential procedural guidance for the safe handling and disposal of 2-(2-Chloro-6-cyanophenyl)acetic acid (CAS No. 1261522-11-5), a halogenated aromatic nitrile compound.

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-(2-Chloro-6-cyanophenyl)acetic acid (CAS No. 1261522-11-5), a halogenated aromatic nitrile compound. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The procedures outlined are synthesized from established chemical safety principles and data from analogous compounds, providing a robust framework for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment: A Multi-faceted Profile

Understanding the hazard profile of 2-(2-Chloro-6-cyanophenyl)acetic acid is the foundation of its safe management. While specific toxicological data for this exact compound is limited, a thorough risk assessment can be constructed by examining its structural analogues, such as 2-chlorophenylacetic acid and other cyanophenyl derivatives.[1][2][3][4][5]

The molecule's structure presents three primary areas of concern:

  • Chlorinated Aromatic System: Chlorinated organic compounds are often persistent in the environment and can produce hazardous decomposition products like hydrogen chloride gas upon combustion.[1][6]

  • Nitrile (Cyano) Group: The -C≡N group is a key feature. While stable in this molecule, improper handling or disposal (e.g., mixing with strong acids) could potentially lead to the release of highly toxic hydrogen cyanide gas.

  • Carboxylic Acid Group: The acetic acid moiety confers acidic properties, requiring neutralization as a potential pre-treatment step and indicating corrosive potential.

Based on data from similar compounds, 2-(2-Chloro-6-cyanophenyl)acetic acid should be treated as a substance with the following potential hazards:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1][2][4][7]

  • H319: Causes serious eye irritation. [1][2][4][7]

  • H335: May cause respiratory irritation. [1][2][4][7]

Table 1: Hazard Profile Summary (based on analogous compounds)

Hazard Classification GHS Code Description Primary Safety Precaution
Acute Oral Toxicity H302 Harmful if swallowed. Do not eat, drink, or smoke when using this product.
Skin Irritation H315 Causes skin irritation. Wear protective gloves and clothing.[2][6]
Eye Irritation H319 Causes serious eye irritation. Wear safety glasses with side-shields or goggles.[5]
Respiratory Irritation H335 May cause respiratory irritation. Use only in a well-ventilated area or chemical fume hood.[2][4]

| Environmental Hazard | --- | Contains chlorinated and nitrile moieties; potential for hazardous decomposition products. | Do not let product enter drains or waterways.[1] |

Mandatory Personal Protective Equipment (PPE)

A stringent PPE protocol is non-negotiable when handling 2-(2-Chloro-6-cyanophenyl)acetic acid in any form—solid, solution, or waste.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[5]

  • Eye Protection: Use safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards. For tasks with a higher risk of splashing, chemical goggles are required.[5]

  • Skin and Body Protection: A standard laboratory coat is mandatory. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

Spill Management Protocol

Immediate and correct response to a spill is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated. If not already working in one, move to a fume hood.

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Contain the Spill: For solid spills, gently cover with a plastic sheet to minimize dust. For liquid spills, surround the area with an inert absorbent material like vermiculite, sand, or clay.

  • Collect the Waste: Carefully sweep up the solid or absorbed material using non-sparking tools. Place the collected waste into a clearly labeled, sealable hazardous waste container.[4][5]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials (wipes, paper towels) as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Chemical Waste Disposal Workflow

The proper disposal route for 2-(2-Chloro-6-cyanophenyl)acetic acid is determined by its classification as a hazardous chemical waste. The following diagram illustrates the decision-making process for its management.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Disposal & Documentation start Generation of Waste (Pure compound, solutions, contaminated materials) char Characterize Waste (Hazardous due to Chloro, Cyano, and Acid groups) start->char segregate Segregate as Chlorinated Organic Acid Waste char->segregate Consult SDS & Institutional Policy container Select Appropriate Container (HDPE, clearly labeled) segregate->container storage Store in Designated Satellite Accumulation Area container->storage Seal container when not in use disposal_req Request Pickup by Certified Hazardous Waste Contractor storage->disposal_req manifest Complete Hazardous Waste Manifest disposal_req->manifest end Final Disposal via High-Temperature Incineration manifest->end

Sources

Handling

Comprehensive Safety and Handling Guide for 2-(2-Chloro-6-cyanophenyl)acetic Acid

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(2-Chloro-6-cyanophenyl)acetic acid (CAS No. 1261522-11-5).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(2-Chloro-6-cyanophenyl)acetic acid (CAS No. 1261522-11-5). The recommendations herein are synthesized from safety data sheets of structurally similar compounds, providing a robust framework for risk mitigation in the absence of a dedicated Safety Data Sheet (SDS) for this specific chemical.

Hazard Assessment and Risk Mitigation

  • Skin Irritation: Assumed to be a skin irritant.[1][2][3][5]

  • Serious Eye Irritation: Assumed to cause serious eye irritation.[1][2][3][5]

  • Respiratory Irritation: May cause respiratory tract irritation, particularly in powdered form.[1][2][3][4][5]

  • Harmful if Swallowed: Similar compounds are classified as harmful if ingested.

A thorough risk assessment should be conducted before commencing any work with this compound.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to ensure personnel safety. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles with Side Shields or a Face ShieldMust conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] This is critical to prevent contact with airborne particles or splashes, which could cause serious eye damage.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling the compound.[6] Proper glove removal technique is essential to avoid skin contamination.
Body Laboratory CoatA standard laboratory coat should be worn at all times to protect against accidental skin contact.
Respiratory NIOSH/MSHA Approved RespiratorA respirator is required if working outside of a certified chemical fume hood or if dust formation is likely.[8] The specific type of respirator should be chosen based on the concentration and quantity of the substance being handled.

DOT Diagram: PPE Selection Workflow

PPE_Workflow Figure 1: PPE Selection Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_verification Verification & Use A Review SDS of Analogous Compounds B Identify Potential Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation A->B C Eye Protection: Safety Goggles/Face Shield B->C D Hand Protection: Chemical-Resistant Gloves B->D E Body Protection: Lab Coat B->E F Respiratory Protection: Respirator (if needed) B->F G Inspect PPE Before Use C->G D->G E->G F->G H Follow Proper Donning and Doffing Procedures G->H I Proceed with Handling Protocol H->I

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Safe Handling and Operational Plan

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are readily accessible.[1]

    • Assemble all necessary equipment and reagents before introducing the compound.

    • Don all required PPE as outlined in the table above.

  • Weighing and Aliquoting:

    • Conduct all weighing and handling of the solid compound within the chemical fume hood to contain any dust.

    • Use a spatula for transfers to minimize dust generation.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Experimental Use:

    • Keep all containers with the compound tightly closed when not in use.[1][7][8]

    • Avoid contact with skin, eyes, and clothing.[3][6][7]

    • Do not eat, drink, or smoke in the handling area.[6]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Remove and wash contaminated clothing before reuse.[6]

    • Wash hands thoroughly with soap and water after handling is complete.[3][5][6]

DOT Diagram: Safe Handling Workflow

Handling_Workflow Figure 2: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep1 Verify Fume Hood & Safety Equipment Prep2 Assemble Materials Prep1->Prep2 Prep3 Don Appropriate PPE Prep2->Prep3 Hand1 Weigh & Aliquot in Fume Hood Prep3->Hand1 Hand2 Perform Experiment Hand1->Hand2 Hand3 Keep Containers Closed Hand2->Hand3 Post1 Decontaminate Surfaces & Equipment Hand3->Post1 Post2 Properly Dispose of Waste Post1->Post2 Post3 Doff PPE & Wash Hands Post2->Post3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-6-cyanophenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Chloro-6-cyanophenyl)acetic acid
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